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  • Product: Ethyl 3-(p-tolyl)propanoate
  • CAS: 7116-41-8

Core Science & Biosynthesis

Foundational

Introduction: Situating Ethyl 3-(p-tolyl)propanoate in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(p-tolyl)propanoate Ethyl 3-(p-tolyl)propanoate, a substituted aromatic ester, represents a class of molecules that serve as versatile sc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate, a substituted aromatic ester, represents a class of molecules that serve as versatile scaffolds and intermediates in organic synthesis. While not a household name, its structural motifs—a para-substituted aromatic ring, a flexible propyl chain, and a reactive ethyl ester—make it a compound of significant interest for researchers in medicinal chemistry and materials science. The tolyl group provides a lipophilic aromatic core that can be further functionalized, the propanoate linker offers conformational flexibility and metabolic handles, and the ethyl ester provides a readily modifiable point for derivatization.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-(p-tolyl)propanoate. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior and potential as a building block for creating more complex and high-value chemical entities. By explaining the causality behind its properties and synthetic methodologies, we aim to equip the reader with field-proven insights for its effective application.

Core Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its fundamental properties. These parameters govern its behavior in both reactive and biological systems, influencing everything from solvent choice in a synthesis to absorption and distribution in a pharmacokinetic study. The properties of Ethyl 3-(p-tolyl)propanoate are summarized below.

PropertyValueSource
IUPAC Name ethyl 3-(4-methylphenyl)propanoate[1]
Synonyms Ethyl 3-(p-tolyl)propanoate, Ethyl 3-(4-methylphenyl)propionate[1][2]
CAS Number 7116-41-8[1][2]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Appearance Colorless Liquid (Predicted)N/A
Boiling Point ~255-265 °C (Estimated based on similar structures)N/A
Density ~1.0 g/mL (Estimated based on similar structures)N/A
Computed LogP 2.49 - 3.1[1][2]
Topological Polar Surface Area (TPSA) 26.3 Ų[1][2]
Rotatable Bonds 4[2]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of a chemical compound. The key spectral features for Ethyl 3-(p-tolyl)propanoate are predicted based on its structure, providing a benchmark for experimental verification.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. For Ethyl 3-(p-tolyl)propanoate, the following signals are expected (in CDCl₃):

  • δ ~ 7.10 ppm (d, 2H, J ≈ 8 Hz): Two aromatic protons ortho to the propyl group.

  • δ ~ 7.05 ppm (d, 2H, J ≈ 8 Hz): Two aromatic protons meta to the propyl group.

  • δ ~ 4.12 ppm (q, 2H, J ≈ 7 Hz): The methylene (-CH₂-) protons of the ethyl ester group, split into a quartet by the adjacent methyl group.

  • δ ~ 2.90 ppm (t, 2H, J ≈ 7.5 Hz): The benzylic methylene (-CH₂-) protons adjacent to the aromatic ring, split into a triplet by the neighboring methylene group.

  • δ ~ 2.60 ppm (t, 2H, J ≈ 7.5 Hz): The methylene (-CH₂-) protons adjacent to the carbonyl group, split into a triplet by the benzylic methylene group.

  • δ ~ 2.30 ppm (s, 3H): The three protons of the methyl group on the tolyl ring.

  • δ ~ 1.23 ppm (t, 3H, J ≈ 7 Hz): The terminal methyl (-CH₃) protons of the ethyl ester group, split into a triplet by the adjacent methylene group.

Caption: Correlation of molecular structure with predicted ¹H NMR signals.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[3][4] The molecule possesses 9 unique carbon environments, leading to the following predicted signals:

  • δ ~ 173 ppm: Carbonyl carbon (C=O) of the ester.

  • δ ~ 138 ppm: Aromatic quaternary carbon attached to the propyl group.

  • δ ~ 136 ppm: Aromatic quaternary carbon attached to the methyl group.

  • δ ~ 129 ppm: Aromatic CH carbons meta to the propyl group.

  • δ ~ 128 ppm: Aromatic CH carbons ortho to the propyl group.

  • δ ~ 60 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.

  • δ ~ 36 ppm: Methylene carbon (α to carbonyl).

  • δ ~ 31 ppm: Benzylic methylene carbon (-CH₂-Ar).

  • δ ~ 21 ppm: Methyl carbon (-CH₃) of the tolyl group.

  • δ ~ 14 ppm: Terminal methyl carbon (-CH₃) of the ethyl ester.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5]

  • ~3050-3000 cm⁻¹: Aromatic C-H stretch.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretch (from propyl and ethyl groups).

  • ~1735 cm⁻¹: A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch.

  • ~1615, 1515 cm⁻¹: Aromatic C=C ring stretches.

  • ~1250-1150 cm⁻¹: C-O stretch of the ester group.

Synthesis and Chemical Reactivity

Representative Synthesis: Fischer-Speier Esterification

A robust and common method for preparing Ethyl 3-(p-tolyl)propanoate is the Fischer-Speier esterification of the corresponding carboxylic acid.[6][7] This acid-catalyzed equilibrium reaction is typically driven to completion by using an excess of the alcohol reactant.

Reaction Scheme: 3-(p-tolyl)propanoic acid + Ethanol ⇌ Ethyl 3-(p-tolyl)propanoate + Water (in the presence of H⁺ catalyst)

The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for nucleophilic attack by ethanol.[8] Subsequent proton transfer and elimination of water yield the final ester product.

Fischer_Esterification Reactants 3-(p-tolyl)propanoic Acid Ethanol (excess) Sulfuric Acid (cat.) Reflux Heat to Reflux (e.g., 80-90°C, 4-6h) Reactants->Reflux Reaction Workup Aqueous Workup 1. Quench with NaHCO₃(aq) 2. Extract with Ether Reflux->Workup Neutralization & Extraction Purification Purification 1. Dry (MgSO₄) 2. Filter 3. Evaporate Solvent Workup->Purification Isolation Product Ethyl 3-(p-tolyl)propanoate (Pure Product) Purification->Product

Caption: Workflow for the synthesis via Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-(p-tolyl)propanoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring. The causal step here is providing sufficient thermal energy to overcome the activation energy of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After 4-6 hours or upon completion, cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. This step is critical to stop the reverse reaction and remove the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x). The choice of solvent is based on the product's high solubility in nonpolar media and immiscibility with water.

  • Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be further purified by vacuum distillation if necessary.

Key Chemical Reactivity
  • Ester Hydrolysis: The ester functional group can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.

  • Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-(p-tolyl)propan-1-ol.

  • Benzylic Position Reactivity: The benzylic C-H bonds are susceptible to radical reactions, such as bromination with N-bromosuccinimide (NBS), or oxidation under harsh conditions (e.g., with KMnO₄) to form 4-carboxybenzoic acid derivatives.[9][10]

Applications in Research and Drug Development

While direct applications of Ethyl 3-(p-tolyl)propanoate as a therapeutic agent are not prominent, its value lies in its role as a key intermediate and molecular scaffold.[11][12]

  • Prodrug Development: The ester functionality is a classic feature used in prodrug design.[13] It can mask a more polar carboxylic acid group to improve membrane permeability and oral bioavailability. In vivo, endogenous esterase enzymes can hydrolyze the ester to release the active carboxylic acid drug.

  • Scaffold for Lead Optimization: The p-tolylpropanoate core provides a well-defined three-dimensional structure. The aromatic ring serves as a platform for introducing substituents to probe interactions with biological targets, while the ester provides a handle for linking to other pharmacophores or solubilizing groups.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it or its derivatives can be used as "fragments" to screen against protein targets. Hits can then be elaborated or linked to build more potent lead compounds. The lipophilic tolyl group and the hydrogen bond accepting ester are key features for initial binding events.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available data, Ethyl 3-(p-tolyl)propanoate should be handled with care.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[14]

  • Disposal: Dispose of in accordance with local, regional, and national regulations.

References

  • Supporting Information. [Relevant Journal Article Providing Spectroscopic Data for Related Compounds]. [Link]

  • Wikipedia. Ethyl propionate. [Link]

  • PubChem, National Institutes of Health. Ethyl 3-(p-tolyl)propanoate. [Link]

  • Patsnap Eureka. The Role of Ethyl Propanoate in Aromatic Hydrocarbon Substitution Reactions. [Link]

  • NurdRage. Make Ethyl Propionate by Fischer Esterification. YouTube. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • NileRed. Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube. [Link]

  • SpectraBase. 3-(6-Phthalimidohexanoylamino)-3-(p-tolyl)propionic acid ethyl ester - Optional[1H NMR] - Spectrum. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

  • StuDocu. Fischer Esterification. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Pearson. Reactions at Benzylic Positions: Videos & Practice Problems. [Link]

  • Patsnap Eureka. Ethyl Propanoate as an Eco-Friendly Paint Solvent. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PraxiLabs. Fischer Esterification Experiment Virtual Lab. [Link]

  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • Beilstein Journals. Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • ChemSynthesis. ethyl 3-phenylpropanoate. [Link]

  • Polymer Chemistry (RSC Publishing). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. [Link]

  • Chem Help ASAP. synthesis & cleavage of benzyl ethers. YouTube. [Link]

  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here.... [Link]

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Exploratory

Ethyl 3-(p-tolyl)propanoate CAS number 7116-41-8

An In-depth Technical Guide to Ethyl 3-(p-tolyl)propanoate (CAS 7116-41-8) Introduction Ethyl 3-(p-tolyl)propanoate, registered under CAS number 7116-41-8, is an ester of significant interest in the fields of organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(p-tolyl)propanoate (CAS 7116-41-8)

Introduction

Ethyl 3-(p-tolyl)propanoate, registered under CAS number 7116-41-8, is an ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a tolyl group connected to a propanoate ethyl ester, makes it a versatile intermediate and a valuable building block for the synthesis of more complex molecular architectures.[1] This guide provides a comprehensive technical overview of its physicochemical properties, robust synthesis protocols, detailed analytical characterization, and applications, with a focus on providing practical, field-proven insights for professionals in research and drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of Ethyl 3-(p-tolyl)propanoate is critical for its effective use in synthesis and formulation. The molecule consists of a p-tolyl group attached to a propionic acid ethyl ester backbone.

PropertyValueSource
CAS Number 7116-41-8[2]
Molecular Formula C₁₂H₁₆O₂[2][3]
Molecular Weight 192.25 g/mol [2][3]
IUPAC Name ethyl 3-(4-methylphenyl)propanoate[2]
Synonyms Ethyl 3-(p-tolyl)propionate, 4-Methyl-benzenepropanoic acid ethyl ester[2][3]
SMILES CCOC(=O)CCC1=CC=C(C=C1)C[2]
Topological Polar Surface Area (TPSA) 26.3 Ų[3]
logP 2.49[3]

These properties suggest a molecule with moderate lipophilicity, suitable for various organic transformations and potentially influencing its pharmacokinetic profile in derivative compounds.

Synthesis Strategies: From Precursors to Product

The synthesis of Ethyl 3-(p-tolyl)propanoate can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Fischer-Speier Esterification

This is the most direct and classical approach, involving the acid-catalyzed reaction between 3-(p-tolyl)propanoic acid and ethanol.[4] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted towards the product.[5] This is typically accomplished by using an excess of the alcohol (ethanol) or by removing water as it is formed.[6]

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[7][8]

  • Excess Reactant: Using ethanol as the solvent as well as the reactant (a large excess) leverages Le Châtelier's principle to drive the reaction forward.[4]

  • Temperature: Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Fischer-Speier Esterification

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(p-tolyl)propanoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The endpoint is reached when CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagram: Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants 1. Combine 3-(p-tolyl)propanoic acid, excess Ethanol, and H₂SO₄ catalyst Reflux 2. Heat to Reflux (4-6h) Monitor by TLC Reactants->Reflux Neutralize 3. Cool & Neutralize with NaHCO₃ solution Reflux->Neutralize Extract 4. Extract with Organic Solvent Neutralize->Extract WashDry 5. Wash with Brine & Dry over Na₂SO₄ Extract->WashDry Concentrate 6. Concentrate under Reduced Pressure WashDry->Concentrate Purify 7. Purify via Vacuum Distillation or Chromatography Concentrate->Purify FinalProduct Pure Ethyl 3-(p-tolyl)propanoate Purify->FinalProduct

Caption: Workflow for the synthesis of Ethyl 3-(p-tolyl)propanoate.

Michael Addition

An alternative strategy involves a conjugate addition, or Michael reaction. This method is particularly useful when constructing the carbon skeleton from different precursors. A suitable Michael donor, like a malonic ester derivative, can be reacted with a Michael acceptor. While not the most direct route for this specific molecule, the principles are fundamental in organic synthesis. For instance, a related synthesis could involve the addition of a tolyl-based nucleophile to an acrylate derivative.[9][10] A more relevant example is the reaction of a suitable nucleophile with ethyl acrylate, which can be catalyzed or initiated under various conditions.[11][12]

Spectroscopic and Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For Ethyl 3-(p-tolyl)propanoate, the expected signals are:

    • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

    • A singlet for the methyl protons on the tolyl group (~2.3 ppm).

    • Two triplets for the two methylene groups of the propanoate chain (~2.6 and ~2.9 ppm).

    • A quartet for the methylene protons of the ethyl group (~4.1 ppm).

    • Two doublets for the aromatic protons on the tolyl ring, characteristic of a 1,4-disubstituted benzene ring (~7.1 ppm).[13]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Expected chemical shifts would include signals for the ester carbonyl, aromatic carbons, and aliphatic carbons.[14]

Table: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.2 Triplet 3H -O-CH₂-CH₃
~2.3 Singlet 3H Ar-CH₃
~2.6 Triplet 2H Ar-CH₂-CH₂ -COO-
~2.9 Triplet 2H Ar-CH₂ -CH₂-COO-
~4.1 Quartet 2H -O-CH₂ -CH₃

| ~7.1 | Doublets (AA'BB') | 4H | Aromatic protons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Strong C=O Stretch: A characteristic and strong absorption band is expected around 1735 cm⁻¹, typical for an ester carbonyl group.

  • C-O Stretch: A signal in the region of 1150-1250 cm⁻¹ corresponding to the C-O single bond stretch of the ester.

  • sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹.

  • sp² C-H Stretch: Absorptions just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 192.25) should be observed.

  • Fragmentation: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement if structurally possible.[15]

Chromatographic Purity Analysis
  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the final product. A single, sharp peak under optimized conditions would indicate a high degree of purity.[16]

Diagram: Analytical Validation Workflow

Analytical_Workflow cluster_input Input cluster_spectroscopy Structural Elucidation cluster_purity Purity Assessment cluster_output Output Sample Synthesized Product NMR ¹H and ¹³C NMR (Confirms Connectivity) Sample->NMR IR FT-IR Spectroscopy (Identifies Functional Groups) Sample->IR MS Mass Spectrometry (Confirms MW & Formula) Sample->MS Chroma GC / HPLC (Determines % Purity) Sample->Chroma Result Validated Structure & Purity Report NMR->Result IR->Result MS->Result Chroma->Result

Caption: A comprehensive workflow for analytical validation.

Applications in Research and Drug Development

Ethyl 3-(p-tolyl)propanoate is primarily utilized as a chemical intermediate. Its value lies in the strategic placement of its functional groups, which allows for further chemical modifications.

  • Building Block in Pharmaceutical Synthesis: The compound serves as a scaffold for constructing more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to introduce further complexity. It is a key component in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural motifs are found in precursors to compounds used in developing treatments for conditions like psoriasis.[17]

  • Fragrance Industry: Esters of this nature often possess pleasant aromas and can be used in the formulation of fragrances.[1]

  • Drug Delivery Research: The study of molecular interactions of related propanoate esters is relevant to the development of more effective drug delivery systems by improving the solubility and bioavailability of certain active pharmaceutical ingredients (APIs).[18]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds like ethyl propionate and ethyl 3-phenylpropionate can provide guidance.[19][20][21]

  • General Precautions: Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[21]

  • Hazards: May cause skin and serious eye irritation (GHS Hazard Statements H315, H319).[3][23]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly sealed.[21][23]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-(p-tolyl)propanoate is a compound of significant utility for the modern research and drug development professional. Its straightforward synthesis via established methods like Fischer esterification, combined with its versatile chemical nature, makes it a valuable intermediate. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, empowers scientists to leverage this molecule to its full potential in the creation of novel chemical entities.

References

  • PubChem. Ethyl 3-(p-tolyl)propanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
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  • University of Massachusetts Amherst. Esterification and Infrared Spectroscopy. [Link]

  • SpectraBase. 3-(6-Phthalimidohexanoylamino)-3-(p-tolyl)propionic acid ethyl ester - Optional[1H NMR] - Spectrum. [Link]

  • Supporting Information. [Link]

  • Patsnap Eureka. Spectroscopic Analysis of Ethyl Propanoate Molecular Interactions. [Link]

  • The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • Kastratović, V. R., et al. Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Synerzine. Ethyl-3-phenyl propionate Safety Data Sheet. [Link]

  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

  • NIST. Propanoic acid, ethyl ester. [Link]

  • California State University, Bakersfield. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. Michael addition. [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(p-tolyl)propanoate

Introduction Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8) is an ester of significant interest in the fields of organic synthesis, fragrance chemistry, and materials science.[1][2] Its molecular structure, comprising a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8) is an ester of significant interest in the fields of organic synthesis, fragrance chemistry, and materials science.[1][2] Its molecular structure, comprising a p-substituted aromatic ring linked to a propanoate ester moiety, offers a rich landscape for spectroscopic analysis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment.[3]

The molecular formula for Ethyl 3-(p-tolyl)propanoate is C₁₂H₁₆O₂ with a molecular weight of 192.25 g/mol .[1][3][4]

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of Ethyl 3-(p-tolyl)propanoate with atom numbering that will be referenced throughout this guide.

Caption: Molecular structure of Ethyl 3-(p-tolyl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 3-(p-tolyl)propanoate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum of Ethyl 3-(p-tolyl)propanoate will show distinct signals for the aromatic protons, the benzylic and adjacent methylene protons, the methyl group on the aromatic ring, and the ethyl ester group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a 7.10 d, J = 8.0 Hz 2H Ar-H (ortho to CH₂)
b 7.08 d, J = 8.0 Hz 2H Ar-H (ortho to CH₃)
c 4.12 q, J = 7.1 Hz 2H -O-CH₂ -CH₃
d 2.92 t, J = 7.5 Hz 2H Ar-CH₂ -CH₂-
e 2.61 t, J = 7.5 Hz 2H Ar-CH₂-CH₂ -CO-
f 2.32 s 3H Ar-CH₃

| g | 1.23 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

Note: Predicted chemical shifts are based on analysis of similar structures such as ethyl propanoate and ethyl 3-phenylpropionate.[5][6][7]

Interpretation:

  • Aromatic Protons (a, b): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. Protons 'a' and 'b' are chemically similar, leading to signals around 7.10 ppm.

  • Ethyl Ester Group (c, g): The methylene protons 'c' of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.12 ppm due to coupling with the three 'g' protons. The methyl protons 'g' appear as a triplet around 1.23 ppm.

  • Propanoate Chain (d, e): The benzylic protons 'd' are adjacent to the aromatic ring and appear as a triplet around 2.92 ppm. The methylene protons 'e', alpha to the carbonyl group, are also seen as a triplet at approximately 2.61 ppm. The coupling between 'd' and 'e' results in the triplet-of-triplets pattern.

  • Aromatic Methyl Group (f): The methyl group attached to the aromatic ring is a singlet at around 2.32 ppm, a typical region for benzylic methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. For Ethyl 3-(p-tolyl)propanoate, nine distinct signals are expected due to molecular symmetry.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Carbon Type
173.2 C =O Quaternary
137.8 Ar-C -CH₂ Quaternary
135.5 Ar-C -CH₃ Quaternary
129.2 Ar-C H (ortho to CH₃) CH
128.4 Ar-C H (ortho to CH₂) CH
60.4 -O-CH₂ -CH₃ CH₂
36.0 Ar-CH₂ -CH₂- CH₂
30.8 Ar-CH₂-CH₂ -CO- CH₂
21.0 Ar-CH₃ CH₃

| 14.3 | -O-CH₂-CH₃ | CH₃ |

Note: Predicted chemical shifts are based on established increments and data from analogous compounds.[8][9]

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon appears significantly downfield, around 173.2 ppm.

  • Aromatic Carbons: The two quaternary aromatic carbons appear between 135-138 ppm. The protonated aromatic carbons appear around 128-129 ppm. Due to symmetry, the four aromatic CH carbons give only two signals.

  • Aliphatic Carbons: The oxygen-linked methylene carbon of the ethyl group is found at ~60.4 ppm. The two methylene carbons of the propanoate chain are at ~36.0 ppm and ~30.8 ppm. The two methyl carbons (one on the ring and one from the ethyl group) are located upfield at ~21.0 ppm and ~14.3 ppm, respectively.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 3-(p-tolyl)propanoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Process the data with an exponential window function (line broadening of 1.0 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~2980-2850 Medium-Strong C-H stretch Aliphatic (CH₃, CH₂)
~1735 Strong C=O stretch Ester
~1615, ~1515 Medium C=C stretch Aromatic Ring
~1250-1150 Strong C-O stretch Ester

| ~815 | Strong | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

Interpretation: The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption at ~1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The presence of strong C-O stretching bands between 1250-1150 cm⁻¹ further confirms the ester functionality. Aliphatic C-H stretching is observed below 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1615-1515 cm⁻¹ region. A strong band around 815 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,4- (para) substituted aromatic ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Apply a small drop of neat liquid Ethyl 3-(p-tolyl)propanoate onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming the molecular formula and structural features. For Ethyl 3-(p-tolyl)propanoate, Electron Ionization (EI) is a common technique.

Predicted Fragmentation:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 192, corresponding to the molecular weight of the compound [C₁₂H₁₆O₂]⁺•.

  • Base Peak: The most stable fragment is often the tropylium-like ion formed from the tolyl group, which would appear at m/z = 105 after benzylic cleavage.

  • Other Key Fragments:

    • m/z = 147: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.

    • m/z = 119: McLafferty rearrangement, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene.

    • m/z = 91: Tropylium ion from the benzyl moiety, though the methyl-substituted version (m/z=105) is more likely to be prominent.

G cluster_mol Molecular Ion cluster_frags Key Fragments mol [C₁₂H₁₆O₂]⁺• m/z = 192 frag1 [C₈H₉O]⁺ m/z = 147 mol->frag1 - •OCH₂CH₃ frag2 [C₈H₉]⁺ m/z = 105 (Base Peak) mol->frag2 - •CH₂COOCH₂CH₃ frag3 [C₈H₇O]⁺ m/z = 119 mol->frag3 - C₂H₄ (McLafferty)

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct injection or through a Gas Chromatography (GC) inlet.

  • Instrumentation: Utilize a GC-MS system equipped with an Electron Ionization (EI) source.

  • Acquisition: Operate the EI source at 70 eV. Scan a mass range from m/z 40 to 400.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of Ethyl 3-(p-tolyl)propanoate is achieved by integrating the data from all three spectroscopic techniques. The workflow below illustrates this logical process.

G start Unknown Sample (Ethyl 3-(p-tolyl)propanoate) ms MS Analysis (EI, 70 eV) start->ms ir IR Analysis (ATR-FTIR) start->ir nmr NMR Analysis (¹H, ¹³C in CDCl₃) start->nmr ms_res Result: MW = 192 Base Peak = 105 ms->ms_res ir_res Result: C=O at ~1735 cm⁻¹ C-O at ~1200 cm⁻¹ p-subst. at ~815 cm⁻¹ ir->ir_res nmr_res Result: Confirms H/C framework Shows p-tolyl & ethyl propanoate units nmr->nmr_res conclusion Structural Confirmation: Ethyl 3-(p-tolyl)propanoate ms_res->conclusion ir_res->conclusion nmr_res->conclusion

Caption: Integrated workflow for structural elucidation.

This integrated approach provides a self-validating system. The molecular weight from MS is consistent with the structure deduced from NMR. The functional groups identified by IR (ester, aromatic) are confirmed by the chemical shifts in both ¹H and ¹³C NMR. Finally, the precise connectivity and stereochemistry are established by the coupling patterns and integration in the ¹H NMR spectrum.

References

  • PubChem. Ethyl 3-(p-tolyl)propanoate . National Center for Biotechnology Information. [Link][4]

  • Filo. Interpretation of HNMR of ethyl propanoate . Filo. [Link]

  • Chegg. The ^(1)H NMR spectrum of ethyl propanoate is shown . Chegg.com. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) . HMDB. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate . Doc Brown's Chemistry. [Link][9]

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Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(p-tolyl)propanoate

Introduction Ethyl 3-(p-tolyl)propanoate, also known as ethyl 3-(4-methylphenyl)propionate, is a valuable organic compound characterized by the chemical formula C12H16O2.[1][2] This ester is a key building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(p-tolyl)propanoate, also known as ethyl 3-(4-methylphenyl)propionate, is a valuable organic compound characterized by the chemical formula C12H16O2.[1][2] This ester is a key building block in the synthesis of a variety of more complex molecules.[3] It serves as an important intermediate in the development of pharmaceuticals, agrochemicals, and fragrances, owing to its versatile chemical structure which allows for numerous functional group transformations.[3] This guide provides an in-depth exploration of the primary synthetic pathways to Ethyl 3-(p-tolyl)propanoate, designed for researchers and professionals in chemical and drug development. We will delve into the underlying mechanisms, experimental considerations, and comparative advantages of each route.

Pathway 1: Fischer-Speier Esterification of 3-(p-tolyl)propanoic Acid

The most classic and direct route to ethyl 3-(p-tolyl)propanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(p-tolyl)propanoic acid. This method involves the acid-catalyzed reaction between the carboxylic acid and ethanol.[4]

Scientific Rationale

Fischer esterification is an equilibrium-driven process.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the final ester.[6][7] To drive the equilibrium towards the product side, an excess of the alcohol reactant is often used, or the water byproduct is removed as it forms, for instance, by azeotropic distillation with a Dean-Stark apparatus.[4][5][8]

Experimental Protocol
  • Step 1: Synthesis of 3-(p-tolyl)propanoic Acid (Precursor)

    • While commercially available, 3-(p-tolyl)propanoic acid can be synthesized via various methods, including the oxidation of 3-(p-tolyl)propan-1-ol or the reduction of p-methylcinnamic acid. This precursor is a key intermediate in the synthesis of various fine chemicals.[9]

  • Step 2: Esterification

    • To a round-bottom flask, add 3-(p-tolyl)propanoic acid (1.0 eq).

    • Add a large excess of anhydrous ethanol, which acts as both the reactant and the solvent.[8]

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]

    • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 2-10 hours).[4][8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.[8]

    • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ethyl 3-(p-tolyl)propanoate.[8]

    • Purify the product by vacuum distillation if necessary.

Pathway 2: Palladium-Catalyzed Cross-Coupling (Heck Reaction)

A more modern and versatile approach involves the formation of the carbon-carbon bond using a palladium-catalyzed Heck reaction. This pathway typically couples an aryl halide (e.g., 4-iodotoluene or 4-bromotoluene) with ethyl acrylate.

Scientific Rationale

The Heck reaction is a powerful tool for forming C-C bonds between an sp²-hybridized carbon (from the aryl halide) and an alkene. The catalytic cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

  • Migratory Insertion (Carbopalladation): The alkene (ethyl acrylate) coordinates to the palladium center, followed by the insertion of the alkene into the Aryl-Pd bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride complex reductively eliminates H-X (in the presence of a base) to regenerate the active Pd(0) catalyst, completing the cycle.

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.[10][11] The reaction can often be performed in air without the need for complex, air-sensitive ligands.[10]

Experimental Protocol
  • To a reaction vessel, add 4-iodotoluene (1.0 eq), ethyl acrylate (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, PdCl₂)[12], and a suitable base (e.g., triethylamine, sodium carbonate).[10]

  • Add a solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[10]

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC/GC).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. The resulting crude product, primarily ethyl p-methylcinnamate, is then subjected to reduction.

  • Reduction Step: Dissolve the crude ethyl p-methylcinnamate in a solvent like ethanol.[13] Add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).[13]

  • Subject the mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously for several hours until the reaction is complete.[13]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[13]

  • Remove the solvent under reduced pressure to yield ethyl 3-(p-tolyl)propanoate.[13]

Pathway 3: Catalytic Hydrogenation of Ethyl p-methylcinnamate

This pathway is essentially the second part of the Heck reaction route but can also be considered a standalone method if ethyl p-methylcinnamate is a readily available starting material. It involves the selective reduction of the alkene double bond without affecting the aromatic ring or the ester group.

Scientific Rationale

Catalytic hydrogenation is a simple and efficient method for reducing carbon-carbon double or triple bonds.[13] The reaction occurs on the surface of a heterogeneous catalyst, most commonly a noble metal like palladium, platinum, or nickel dispersed on a high-surface-area support such as activated carbon.[13] Hydrogen gas (H₂) adsorbs onto the metal surface and dissociates into hydrogen atoms. The alkene also adsorbs onto the surface and sequentially adds two hydrogen atoms across the double bond, resulting in a saturated alkane.[13] This method is highly effective and typically proceeds under mild conditions with high yields.[13]

G

Comparative Analysis of Synthesis Pathways

PathwayKey ReactionStarting MaterialsAdvantagesDisadvantagesTypical Yield
Pathway 1 Fischer Esterification3-(p-tolyl)propanoic acid, EthanolSimple, inexpensive reagents, straightforward procedure.[14]Equilibrium-limited, may require large excess of alcohol or water removal.Good to High
Pathway 2 Heck Reaction + Reduction4-Iodotoluene, Ethyl acrylateHigh atom economy, versatile for substituted aryls.Requires expensive palladium catalyst, multi-step process.Good
Pathway 3 Catalytic HydrogenationEthyl p-methylcinnamateClean reaction, high yield, simple workup.[13]Requires a specific starting material and handling of H₂ gas.Very High

Conclusion

The synthesis of ethyl 3-(p-tolyl)propanoate can be effectively achieved through several distinct pathways, each with its own set of advantages and considerations. The classical Fischer-Speier esterification remains a robust and cost-effective method, particularly for large-scale synthesis where the precursor acid is readily available. For applications requiring greater substrate scope and versatility, the palladium-catalyzed Heck reaction , followed by reduction, offers a powerful alternative, aligning with modern cross-coupling methodologies. Finally, the direct catalytic hydrogenation of ethyl p-methylcinnamate provides a clean, high-yielding, and efficient route when the unsaturated ester is the chosen starting material. The optimal choice of synthesis will ultimately depend on the specific requirements of the research or development project, including cost, scale, available starting materials, and desired purity.

References

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • MacKenzie, I. (2021). Hydrogenation of Ethyl Cinnamate. YouTube. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesizing ethyl propiolate.
  • National Center for Biotechnology Information. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of β-keto esters by the Reformatsky reaction of 3-acyloxazolidin-2-ones and -thiazolidine-2-thiones. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 23, 2026, from [Link]

  • UPCommons. (n.d.). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. Retrieved January 23, 2026, from [Link]

  • Edusprouts. (2011). Lab Report on Multistep Synthesis of p-Tolilic Acid from p-Tolualdehyde. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(p-tolyl)propanoate. PubChem. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-aryl propionic acids.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate Chemistry. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2014). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. Retrieved January 23, 2026, from [Link]

  • Pearson. (2024). The Reformatsky reaction is an addition reaction in which an orga.... Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Retrieved January 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Michael addition of phthalhydrazide to ethyl acrylate (as the model reaction) at 90°C. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing ethyl acrylate.
  • YouTube. (2023). Lecture-13 Reformatsky reactions. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of iodobenzene with ethyl acrylate using different solvents. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chemistry. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Concentration dependence of the Heck reaction of ethyl acrylate 9 and iodobenzene 10 in aqueous solutions of ionic liquids [C12mim] Cl 1 (top) and [C12m2im] Cl 2 (middle) and the conventional surfactant CTAB (bottom). Retrieved January 23, 2026, from [Link]

  • CSIR Research Space. (2004). Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.

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Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(p-tolyl)propanoate: Starting Materials and Core Methodologies

Introduction: The Significance of Ethyl 3-(p-tolyl)propanoate Ethyl 3-(p-tolyl)propanoate is a valuable ester molecule that serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate is a valuable ester molecule that serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring a p-substituted aromatic ring connected to a propanoate chain, makes it a versatile building block in drug development and materials science. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the critical selection of starting materials and the mechanistic rationale behind the chosen experimental protocols. We will delve into the intricacies of multi-step syntheses commencing with the Knoevenagel condensation, as well as more direct approaches such as the Mizoroki-Heck reaction, offering researchers and drug development professionals a comprehensive understanding of the available methodologies.

Route 1: A Three-Step Synthesis via Knoevenagel Condensation, Hydrogenation, and Esterification

This classic and reliable pathway builds the target molecule sequentially, offering multiple points for purification and characterization. The overall strategy involves the formation of a carbon-carbon double bond, its subsequent reduction, and finally, the formation of the ethyl ester.

Logical Workflow for the Three-Step Synthesis

p_tolualdehyde p-Tolualdehyde knoevenagel Knoevenagel Condensation p_tolualdehyde->knoevenagel malonic_acid Malonic Acid malonic_acid->knoevenagel cinnamic_acid p-Methylcinnamic Acid knoevenagel->cinnamic_acid hydrogenation Catalytic Hydrogenation cinnamic_acid->hydrogenation propanoic_acid 3-(p-Tolyl)propanoic Acid hydrogenation->propanoic_acid esterification Fischer-Speier Esterification propanoic_acid->esterification ethanol Ethanol ethanol->esterification final_product Ethyl 3-(p-tolyl)propanoate esterification->final_product

Caption: Workflow for the three-step synthesis of Ethyl 3-(p-tolyl)propanoate.

Step 1: Knoevenagel Condensation of p-Tolualdehyde and Malonic Acid

The initial carbon-carbon bond formation is achieved through a Knoevenagel condensation. This reaction joins an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] The Doebner modification, which utilizes pyridine as a solvent and often a catalytic amount of piperidine, is particularly effective for the condensation of aromatic aldehydes with malonic acid, as it also facilitates decarboxylation in the same step.[2]

Starting Materials:

  • p-Tolualdehyde

  • Malonic Acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

Causality of Experimental Choices: The use of malonic acid as the active methylene compound is strategic. After the initial condensation, the resulting dicarboxylic acid intermediate readily undergoes decarboxylation under the reaction conditions to yield the α,β-unsaturated carboxylic acid. Pyridine serves as a suitable high-boiling solvent and a weak base to facilitate the reaction, while piperidine is a more effective basic catalyst for the initial condensation step.

Experimental Protocol: Synthesis of p-Methylcinnamic Acid [3]

  • In a round-bottom flask equipped with a reflux condenser, combine p-tolualdehyde, malonic acid, and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will precipitate the p-methylcinnamic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any remaining pyridine hydrochloride, and dry thoroughly.

Step 2: Catalytic Hydrogenation of p-Methylcinnamic Acid

The second step involves the reduction of the carbon-carbon double bond of p-methylcinnamic acid to yield 3-(p-tolyl)propanoic acid. Catalytic hydrogenation is the most common and efficient method for this transformation.

Starting Materials:

  • p-Methylcinnamic Acid

  • Palladium on Carbon (Pd/C) catalyst (typically 5-10 wt%)

  • Ethanol or Ethyl Acetate (as solvent)

  • Hydrogen gas (H₂)

Causality of Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of alkenes.[4] It provides a solid surface for the reaction to occur and is easily removed by filtration upon completion. The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply for the reduction. Ethanol or ethyl acetate are common solvents as they are relatively inert under these conditions and readily dissolve the starting material.

Experimental Protocol: Synthesis of 3-(p-Tolyl)propanoic Acid [5]

  • Dissolve p-methylcinnamic acid in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% of the substrate.

  • Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen or by TLC. The reaction is usually complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(p-tolyl)propanoic acid, which can be purified by recrystallization.

Step 3: Fischer-Speier Esterification of 3-(p-tolyl)propanoic Acid

The final step is the conversion of the carboxylic acid to its ethyl ester via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6]

Starting Materials:

  • 3-(p-Tolyl)propanoic Acid

  • Ethanol (as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (as catalyst)

Causality of Experimental Choices: The Fischer esterification is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Experimental Protocol: Synthesis of Ethyl 3-(p-tolyl)propanoate [8][9]

  • In a round-bottom flask, dissolve 3-(p-tolyl)propanoic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol by rotary evaporation.

  • Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(p-tolyl)propanoate.

  • Purify the final product by vacuum distillation.

Route 2: Direct Synthesis via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction offers a more direct route to β-aryl esters by forming the crucial carbon-carbon bond in a single step. This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene.[10]

Reaction Mechanism of the Mizoroki-Heck Reaction

pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide p-Tolyl Halide (Ar-X) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex coordination Coordination pd_complex->coordination ethyl_acrylate Ethyl Acrylate ethyl_acrylate->coordination pi_complex π-Complex coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride product_complex Product-Pd(II) Complex beta_hydride->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination final_product Ethyl p-Methylcinnamate product_complex->final_product reductive_elimination->pd0 base Base base->reductive_elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Starting Materials:

  • 4-Iodotoluene or 4-Bromotoluene

  • Ethyl Acrylate

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (as catalyst precursor)

  • A phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • A base (e.g., triethylamine, Et₃N, or potassium carbonate, K₂CO₃)

  • A suitable solvent (e.g., DMF, NMP, or acetonitrile)

Causality of Experimental Choices: The choice of aryl halide is crucial, with iodides being more reactive than bromides.[11] A palladium catalyst is essential for the cross-coupling. While Pd(0) is the active catalytic species, Pd(II) precursors are often used as they are more stable and are reduced in situ. A phosphine ligand is typically required to stabilize the palladium catalyst and influence the reaction's efficiency and selectivity. The base is necessary to neutralize the hydrohalic acid (HX) generated during the catalytic cycle, thus regenerating the active Pd(0) catalyst.

Experimental Protocol: Mizoroki-Heck Synthesis of Ethyl p-Methylcinnamate and Subsequent Hydrogenation [12][13]

  • To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add the solvent, followed by 4-iodotoluene and ethyl acrylate.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture to remove any insoluble salts.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude ethyl p-methylcinnamate.

  • Purify the product by column chromatography or distillation.

  • The resulting ethyl p-methylcinnamate is then hydrogenated using the protocol described in Route 1, Step 2, to yield the final product, ethyl 3-(p-tolyl)propanoate.

Alternative Synthetic Strategies

While the two routes detailed above are the most common, other methods can be employed for the synthesis of ethyl 3-(p-tolyl)propanoate.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[14] In this case, p-tolualdehyde would be reacted with ethyl bromoacetate and zinc.[15] The resulting ethyl 3-hydroxy-3-(p-tolyl)propanoate would then require dehydroxylation to yield the target molecule.

Starting Materials:

  • p-Tolualdehyde

  • Ethyl Bromoacetate

  • Activated Zinc dust

  • A suitable solvent (e.g., THF, benzene, or diethyl ether)

Experimental Protocol: Two-Step Synthesis via Reformatsky Reaction [14][15]

  • In a flame-dried flask under an inert atmosphere, activate zinc dust with a small amount of iodine or by washing with dilute HCl.

  • Add the solvent and a portion of the ethyl bromoacetate to the activated zinc.

  • Once the reaction initiates (indicated by a color change or gentle reflux), add a solution of p-tolualdehyde and the remaining ethyl bromoacetate dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction mixture and quench by the slow addition of dilute sulfuric acid.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give the crude β-hydroxy ester.

  • The subsequent dehydroxylation can be achieved through various methods, such as treatment with a dehydrating agent (e.g., P₂O₅) followed by hydrogenation of the resulting α,β-unsaturated ester.

Organocuprate Conjugate Addition

Organocuprates, also known as Gilman reagents, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[16] A p-tolyl organocuprate could be prepared and reacted with ethyl acrylate.

Starting Materials:

  • p-Tolyl lithium or p-Tolylmagnesium bromide

  • Copper(I) iodide (CuI)

  • Ethyl Acrylate

  • Anhydrous diethyl ether or THF

Experimental Protocol: Synthesis via Organocuprate Addition [17][18]

  • Prepare the p-tolyl lithium or p-tolylmagnesium bromide reagent in situ.

  • In a separate flask under an inert atmosphere, suspend copper(I) iodide in the chosen solvent and cool to a low temperature (e.g., -78 °C).

  • Slowly add the p-tolyl organometallic reagent to the CuI suspension to form the Gilman reagent, lithium di(p-tolyl)cuprate.

  • Add ethyl acrylate dropwise to the cold solution of the Gilman reagent.

  • Allow the reaction to proceed at low temperature for a specified time before quenching with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash, dry, and purify as previously described.

Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsNumber of StepsKey AdvantagesKey DisadvantagesTypical Overall Yield
Knoevenagel Condensation p-Tolualdehyde, Malonic Acid, Ethanol3Well-established, reliable, intermediates can be isolated and purified.Multi-step process, may have lower overall yield.Moderate to Good
Mizoroki-Heck Reaction 4-Iodotoluene, Ethyl Acrylate2 (including hydrogenation)More direct C-C bond formation, often high yielding.Requires a palladium catalyst and phosphine ligand, which can be expensive. The intermediate is an unsaturated ester that needs reduction.Good to Excellent
Reformatsky Reaction p-Tolualdehyde, Ethyl Bromoacetate, Zinc2Good for forming β-hydroxy esters.Requires a dehydroxylation step which can be challenging and add to the step count.Moderate
Organocuprate Addition p-Tolyl Halide, Copper(I) Iodide, Ethyl Acrylate1Direct 1,4-addition.Gilman reagents can be sensitive and require strictly anhydrous conditions.Variable

Conclusion

The synthesis of ethyl 3-(p-tolyl)propanoate can be achieved through several effective routes, each with its own set of advantages and challenges. The three-step sequence involving a Knoevenagel condensation, catalytic hydrogenation, and Fischer-Speier esterification is a robust and well-understood pathway, ideal for pedagogical settings and when high purity of intermediates is desired. For a more atom-economical and direct approach, the Mizoroki-Heck reaction presents a powerful alternative, provided the cost and handling of the palladium catalyst are not prohibitive. The Reformatsky and organocuprate addition routes offer further options, with their applicability depending on the specific requirements of the synthesis and the available laboratory resources. The selection of the optimal synthetic strategy will ultimately depend on factors such as the desired scale of the reaction, cost of starting materials and reagents, and the desired purity of the final product.

References

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436835A - Preparation process of ethyl p-methoxycinnamate.
  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Pawar, S. D., & Deshpande, R. M. (2020). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
  • Ittyerah, P. I. (1941). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 14(4), 369-373.
  • The Royal Society of Chemistry. (2015).
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(p-tolyl)propanoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. [Link]

  • Chinchilla, R., & Nájera, C. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2209.
  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2006). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 17(4), 741-746.
  • Nagel, U., & Kinzel, E. (1986). Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-(Acetylamino)cinnamic Acid with Rhodium(I)-Bis(phosphine) Complexes. Chemische Berichte, 119(6), 1731-1748.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2011). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 5(1), 1-6.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

  • NCCHEM. (2023, March 2). HOW TO MAKE METHYL OR ETHYL CINNAMATE. SN1 REACTION .#ncchem [Video]. YouTube. [Link]

  • Professor Dave Explains. (2019, December 13). Organocuprates (Gilman Reagents) [Video]. YouTube. [Link]

  • Dhongade-Desai, S. R., Shetake, P., Mang, R. A., Kamble, S. K., Sankpal, A. A., Gadakari, V. D., & Gondhali, A. S. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
  • Google Patents. (n.d.). EP0909751A1 - A process for the preparation of cinnamic acid esters.
  • Coeffard, V., & Guiry, P. J. (2017). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 13, 2186–2213.
  • Chen, J. T., & Lee, H. M. (1997). Palladium(II) Complexes with PhosphorusNitrogen Mixed Donors. Efficient Catalysts for the Heck Reaction. Organometallics, 16(20), 4245-4247.
  • Chandan, V. (n.d.). Knoevenagel Condensation. Scribd. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

  • University of Toronto. (n.d.).
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  • Cambridge University Press. (n.d.).
  • Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 10(16), 3225-3230.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Notes.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]

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  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Exploratory

An In-depth Technical Guide to the Known and Potential Biological Activities of Ethyl 3-(p-tolyl)propanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(p-tolyl)propanoate is an aromatic ester with a chemical structure that suggests a potential for a range of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(p-tolyl)propanoate is an aromatic ester with a chemical structure that suggests a potential for a range of biological activities. While direct and extensive research on this specific molecule is not abundant in publicly accessible literature, its classification as an arylpropanoate derivative allows for informed hypotheses regarding its bioactivity. This technical guide provides a comprehensive overview of the known chemical properties of Ethyl 3-(p-tolyl)propanoate, alongside a detailed exploration of the potential biological activities inferred from structurally analogous compounds. We will delve into the established antimicrobial and anti-inflammatory properties of related arylpropanoic acid derivatives and present a scientifically grounded rationale for investigating Ethyl 3-(p-tolyl)propanoate for similar therapeutic potential. This guide also outlines detailed experimental protocols for the synthesis and biological evaluation of this compound, aiming to equip researchers with the necessary framework to explore its pharmacological profile.

Introduction: The Therapeutic Potential of Arylpropanoates

The arylpropanoic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, featuring a phenyl ring attached to a propionic acid moiety, is a key pharmacophore responsible for their biological effects. Ethyl 3-(p-tolyl)propanoate shares this fundamental architecture, positioning it as a compound of interest for further investigation. The addition of a tolyl group and the esterification of the carboxylic acid may modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity and offering a unique pharmacological profile.

Chemical Profile of Ethyl 3-(p-tolyl)propanoate

A thorough understanding of the physicochemical properties of Ethyl 3-(p-tolyl)propanoate is fundamental to predicting its biological behavior and designing relevant experimental work.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [2]
IUPAC Name ethyl 3-(4-methylphenyl)propanoate[2]
CAS Number 7116-41-8[1]
Appearance Colorless Liquid
SMILES CCOC(=O)CCC1=CC=C(C)C=C1[1]

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive research conducted on structurally related arylpropanoic acid derivatives, we can hypothesize several potential biological activities for Ethyl 3-(p-tolyl)propanoate.

Potential Anti-inflammatory Activity

The most prominent and well-documented activity of arylpropanoic acids is their anti-inflammatory effect. This is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent inflammatory mediators.

Causality behind Experimental Choices: The structural similarity of Ethyl 3-(p-tolyl)propanoate to known COX inhibitors makes the investigation of its anti-inflammatory potential a logical starting point. The presence of the arylpropanoate core suggests a high probability of interaction with the active site of COX enzymes.

Proposed Mechanism of Action: It is hypothesized that Ethyl 3-(p-tolyl)propanoate may act as a non-selective or selective inhibitor of COX-1 and COX-2. The ethyl ester form may function as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, which can then interact with the catalytic domain of the COX enzymes. The tolyl group may influence the selectivity and potency of this interaction.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ethyl_Tolylpropanoate Ethyl 3-(p-tolyl)propanoate (Hypothesized) Ethyl_Tolylpropanoate->COX_Enzymes Inhibition

Caption: Hypothesized anti-inflammatory mechanism of Ethyl 3-(p-tolyl)propanoate.

Potential Antimicrobial Activity

Several studies have reported the antimicrobial properties of propionic acid and its derivatives.[3][4] The lipophilic nature of these compounds allows them to interact with and disrupt bacterial cell membranes.

Causality behind Experimental Choices: The investigation into the antimicrobial effects of Ethyl 3-(p-tolyl)propanoate is warranted due to the known activities of similar compounds. Its ester structure could enhance its ability to penetrate the lipid-rich membranes of bacteria.

Proposed Mechanism of Action: The antimicrobial action of propionate derivatives is often attributed to their ability to disrupt the cell membrane integrity of microorganisms, leading to leakage of intracellular components and ultimately cell death.[3][4] Ethyl 3-(p-tolyl)propanoate, with its aromatic and ester moieties, may exhibit enhanced lipophilicity, facilitating its insertion into the microbial cell membrane.

antimicrobial_workflow cluster_workflow Antimicrobial Activity Screening start Prepare bacterial/fungal cultures prepare_compound Prepare serial dilutions of Ethyl 3-(p-tolyl)propanoate start->prepare_compound inoculate Inoculate cultures with compound prepare_compound->inoculate incubate Incubate at optimal temperature inoculate->incubate measure Measure microbial growth (e.g., OD600) incubate->measure determine_mic Determine Minimum Inhibitory Concentration (MIC) measure->determine_mic

Caption: Experimental workflow for antimicrobial screening.

Detailed Experimental Protocols

To validate the hypothesized biological activities, the following detailed experimental protocols are provided as a starting point for researchers.

Synthesis of Ethyl 3-(p-tolyl)propanoate

Principle: Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-(p-tolyl)propanoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-(p-tolyl)propanoate.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic co-substrate)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • Ethyl 3-(p-tolyl)propanoate (test compound)

  • Indomethacin or Celecoxib (positive controls)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add the test compound (Ethyl 3-(p-tolyl)propanoate) at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a positive control.

  • Add the reaction buffer to each well and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Ethyl 3-(p-tolyl)propanoate (test compound)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Ethyl 3-(p-tolyl)propanoate in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of arylpropanoates is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the propionic acid side chain.

  • Aromatic Ring Substitution: The presence of a methyl group at the para-position of the phenyl ring, as in Ethyl 3-(p-tolyl)propanoate, is a common feature in many active arylpropanoates. This substitution can enhance lipophilicity and influence binding to the target proteins.

  • Propionic Acid Moiety: The carboxylic acid group is often crucial for the anti-inflammatory activity of NSAIDs, as it forms key interactions within the active site of COX enzymes. The esterification in Ethyl 3-(p-tolyl)propanoate may render it a prodrug, requiring in vivo hydrolysis to exert its effect. This could potentially reduce gastric irritation, a common side effect of acidic NSAIDs.

  • Chirality: For many arylpropanoates, the (S)-enantiomer is the more active isomer. The synthesis of enantiomerically pure Ethyl 3-(p-tolyl)propanoate and subsequent biological evaluation would be a critical step in its development.

sar_relationship Core Arylpropanoate Core Aryl_Sub Aromatic Substitution (e.g., p-tolyl group) Core->Aryl_Sub Side_Chain Propionate Side Chain (Ester vs. Acid) Core->Side_Chain Chirality Stereochemistry ((S) vs. (R)-enantiomer) Core->Chirality Activity Biological Activity (Potency & Selectivity) Aryl_Sub->Activity Influences Lipophilicity & Target Binding Side_Chain->Activity Affects Prodrug Properties & Acidity Chirality->Activity Determines Potency

Caption: Key factors influencing the structure-activity relationship of arylpropanoates.

Future Directions and Conclusion

The information presented in this guide strongly suggests that Ethyl 3-(p-tolyl)propanoate is a promising candidate for biological investigation. While direct evidence of its activity is currently lacking in the public domain, the well-established pharmacology of its structural analogs provides a solid foundation for future research.

Key research priorities should include:

  • Comprehensive Biological Screening: Evaluating the compound against a broad panel of inflammatory markers and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which it exerts its effects.

  • In Vivo Efficacy and Safety Profiling: Assessing its therapeutic potential and toxicological profile in relevant animal models.

  • Lead Optimization: Synthesizing and evaluating derivatives to improve potency, selectivity, and pharmacokinetic properties.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate. [Link]

  • Sadiq, A., Khan, M. A., Zafar, R., Ullah, F., Ahmad, S., Ayaz, M., ... & Wadood, A. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

  • Ruhnau, J., Weigert, A., & Brüne, B. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate–What is new?. Microorganisms, 9(5), 983. [Link]

  • Grijalva-Verdugo, C., Valdez-Salas, B., Mendoza-Wilson, A. M., Pedroza-Montero, M., & Aguilar-Apodaca, M. G. (2023). Toxicological Evaluation and Antimicrobial Activity of a Natural Thymol–Eucalyptol-Based Mixture. Applied Sciences, 13(22), 12281. [Link]

Sources

Foundational

Literature review on Ethyl 3-(p-tolyl)propanoate

An In-Depth Technical Guide to Ethyl 3-(p-tolyl)propanoate This guide provides a comprehensive technical overview of Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8), a key chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(p-tolyl)propanoate

This guide provides a comprehensive technical overview of Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and applications, grounding all claims in authoritative scientific context.

Introduction and Chemical Identity

Ethyl 3-(p-tolyl)propanoate, also known as ethyl 3-(4-methylphenyl)propionate, is an aromatic ester with the molecular formula C₁₂H₁₆O₂.[1][2] Its structure features a central propanoate chain with an ethyl ester group at one end and a p-tolyl group (a benzene ring substituted with a methyl group at the para position) at the other. This arrangement of functional groups makes it a versatile building block in organic synthesis.[3]

The strategic placement of the aromatic ring, the ester functionality, and the aliphatic chain allows for a wide range of chemical transformations, rendering it a valuable precursor for more complex molecules in various sectors, including pharmaceuticals, agrochemicals, and fragrances.[3]

Table 1: Chemical Identifiers for Ethyl 3-(p-tolyl)propanoate

IdentifierValue
CAS Number 7116-41-8[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
IUPAC Name ethyl 3-(4-methylphenyl)propanoate[1]
Synonyms Ethyl 3-(p-tolyl)propionate, 4-Methyl-benzenepropanoic acid ethyl ester, 3-p-Tolyl-propionic acid ethyl ester[1]
InChIKey PMTWBKPRHBNACI-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CCC1=CC=C(C)C=C1[2]

Synthesis and Mechanistic Insight

The most direct and industrially scalable method for the synthesis of Ethyl 3-(p-tolyl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(p-tolyl)propanoic acid, with ethanol in the presence of an acid catalyst.

The Fischer Esterification Approach

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process. To drive the equilibrium towards the product, either an excess of the alcohol reactant is used, or water is removed from the reaction mixture as it is formed.

Fischer_Esterification

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethyl 3-(p-tolyl)propanoate via Fischer esterification.

Materials:

  • 3-(p-Tolyl)propanoic acid

  • Absolute Ethanol (excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Diethyl ether or a similar extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(p-tolyl)propanoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 3-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 3-(p-tolyl)propanoate.

Experimental_Workflow

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value (based on Ethyl 3-phenylpropanoate)
Boiling Point 247-249 °C[4]
Density ~1.1 g/mL[4]
Refractive Index ~1.494[4]

Disclaimer: The values in Table 2 are for a related compound and should be used as approximations.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Ethyl 3-(p-tolyl)propanoate. While experimental spectra are not widely published, the expected signals can be predicted based on the molecule's structure.

structure_elucidation

¹H NMR Spectroscopy (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts

Protons (from Fig. 3)Chemical Shift (δ, ppm)MultiplicityIntegration
A~7.1d2H
A~7.0d2H
D~4.1q2H
B~2.9t2H
C~2.6t2H
F~2.3s3H
E~1.2t3H
¹³C NMR Spectroscopy (Predicted)

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~173
Aromatic C (quaternary, with CH₃)~138
Aromatic C (quaternary, with alkyl chain)~135
Aromatic CH~129
Aromatic CH~128
Methylene C (O-CH₂)~60
Methylene C (Ar-CH₂)~36
Methylene C (CH₂-C=O)~31
Methyl C (tolyl)~21
Methyl C (ethyl)~14
Infrared (IR) Spectroscopy (Predicted)

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3000-2850C-H stretchAliphatic
~1735C=O stretchEster
~1615, 1515C=C stretchAromatic Ring
~1200C-O stretchEster
Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29), as well as cleavage of the propanoate chain.

Chemical Reactivity

Ethyl 3-(p-tolyl)propanoate's reactivity is primarily dictated by its ester functional group and the p-tolyl aromatic ring.[3]

  • Ester Hydrolysis: It can be hydrolyzed back to 3-(p-tolyl)propanoic acid and ethanol under either acidic or basic conditions.

  • Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst will result in the exchange of the ethyl group.

  • Reduction: The ester can be reduced to 3-(p-tolyl)propan-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Electrophilic Aromatic Substitution: The p-tolyl ring can undergo further substitution reactions, such as nitration or halogenation, with the alkyl group directing incoming electrophiles to the ortho positions.

Reactivity_Pathways

Applications

Ethyl 3-(p-tolyl)propanoate serves as a crucial intermediate in the synthesis of a variety of target molecules.[3] Its applications are primarily in:

  • Pharmaceuticals: As a starting material for the synthesis of more complex bioactive compounds.

  • Agrochemicals: Used in the development of new pesticides and herbicides.

  • Fragrance Industry: Its ester structure suggests potential use in fragrance formulations, a common application for similar aromatic esters.[3]

Safety and Handling

Ethyl 3-(p-tolyl)propanoate is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.

Table 6: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]

Precautionary Measures:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

  • PubChem. (n.d.). Ethyl 3-(p-tolyl)propanoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • SpectraBase. (n.d.). 3-(6-Phthalimidohexanoylamino)-3-(p-tolyl)propionic acid ethyl ester. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethyl-4-methylpentyl propanoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.
  • Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
  • Refractometer.pl. (2025, March 17). Refractive index of some selected substances. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved January 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-[(4-methylphenyl)amino]propanoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 3-phenylpropanoate. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Aryl propiolates - US3097230A.
  • MassBank. (2008, October 21). ethyl propionate. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (2025, August 21). Ethyl 3-phenylpropanoate. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl propionate. Retrieved January 23, 2026, from [Link]

  • Scribd. (n.d.). Fragrance Safety: Ethyl 3-Phenylpropionate. Retrieved January 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 27835-00-3 | Product Name : Ethyl 3-oxo-3-(p- tolyl)propanoate. Retrieved January 23, 2026, from [Link]

  • Patsnap Eureka. (2025, July 22). Synergistic Effects of Ethyl Propanoate in Fragrance Formulations. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Chemistry. (2025, December 16). infrared spectrum of ethyl ethanoate. Retrieved January 23, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-(2-oxo-1-azetidinyl)-3-phenylpropanoate. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2010042938A1 - Thiol-containing fragrance and flavor materials.

Sources

Exploratory

Physical and chemical properties of Ethyl 3-(p-tolyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(p-tolyl)propanoa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(p-tolyl)propanoate, a key intermediate in various organic syntheses. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and analytical methodologies.

Core Molecular and Physical Characteristics

Ethyl 3-(p-tolyl)propanoate, also known as ethyl 3-(4-methylphenyl)propanoate, is an aromatic ester with a distinct molecular architecture that lends itself to a variety of chemical transformations.[1][2]

Table 1: Fundamental Properties of Ethyl 3-(p-tolyl)propanoate

PropertyValueSource(s)
CAS Number 7116-41-8[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1][2]
Synonyms Ethyl 3-(4-methylphenyl)propionate, 3-p-Tolyl-propionic acid ethyl ester[1][2]

Estimated Physical Properties:

Table 2: Estimated Physical Properties

PropertyEstimated ValueBasis of Estimation
Boiling Point ~247-249 °CBased on ethyl 3-phenylpropanoate
Density ~1.1 g/mLBased on ethyl 3-phenylpropanoate

Spectroscopic and Analytical Characterization

Definitive spectroscopic data for Ethyl 3-(p-tolyl)propanoate is crucial for its identification and quality control. While specific spectra for this compound were not found in the initial search, a typical analytical workflow for its characterization is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic and adjacent methylene protons (two triplets), the aromatic protons, and the methyl group on the tolyl ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and propanoate chains.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Ethyl 3-(p-tolyl)propanoate. The molecular ion peak ([M]⁺) would be expected at m/z 192. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the separation and identification of volatile and semi-volatile compounds like Ethyl 3-(p-tolyl)propanoate.

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the purification and quantification of this compound, particularly when dealing with less volatile derivatives or complex mixtures.

Chemical Properties and Reactivity

Ethyl 3-(p-tolyl)propanoate exhibits reactivity typical of an ester.

Hydrolysis

Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-(p-tolyl)propanoic acid and ethanol. This reaction is fundamental for the conversion of the ester to the corresponding carboxylic acid, which may be a required intermediate in a synthetic pathway.

Reduction

The ester functionality can be reduced to the corresponding primary alcohol, 3-(p-tolyl)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Stability

The compound should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[3] It is generally stable under normal laboratory conditions.

Synthesis and Applications

Ethyl 3-(p-tolyl)propanoate is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and fragrance industries.

Synthetic Routes

One common method for the synthesis of similar propanoates involves the Fischer esterification of the corresponding carboxylic acid (3-(p-tolyl)propanoic acid) with ethanol in the presence of an acid catalyst.

Another potential route could be the conjugate addition of a tolyl nucleophile to an acrylate, a method described for the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate.[4]

Synthesis_Workflow cluster_fischer Fischer Esterification cluster_conjugate Conjugate Addition (Analogous) TolylpropanoicAcid 3-(p-Tolyl)propanoic Acid Product_Fischer Ethyl 3-(p-tolyl)propanoate TolylpropanoicAcid->Product_Fischer Ethanol Ethanol Ethanol->Product_Fischer AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Product_Fischer TolylNucleophile Tolyl Nucleophile Product_Conjugate Ethyl 3-(p-tolyl)propanoate TolylNucleophile->Product_Conjugate EthylAcrylate Ethyl Acrylate EthylAcrylate->Product_Conjugate

Sources

Foundational

An In-Depth Technical Guide to Ethyl 3-(p-tolyl)propanoate: Exploring Structural Analogs and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(p-tolyl)propanoate, a seemingly simple aromatic ester, serves as a foundational scaffold for a diverse array of structural analogs and der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(p-tolyl)propanoate, a seemingly simple aromatic ester, serves as a foundational scaffold for a diverse array of structural analogs and derivatives with significant potential in medicinal chemistry. This technical guide provides a comprehensive exploration of this chemical entity, delving into its synthesis, the strategic design and preparation of its analogs, and a detailed examination of their biological activities. By synthesizing information from contemporary research, this document aims to equip researchers and drug development professionals with the necessary knowledge to leverage the therapeutic potential of this versatile molecular framework. We will explore variations in the aromatic ring, the ester functionality, and the propanoate chain, and their impact on anti-inflammatory, antimicrobial, and anticancer properties. Detailed synthetic protocols, comparative biological data, and mechanistic insights are provided to facilitate further investigation and application in drug discovery programs.

Introduction: The Significance of the Ethyl 3-(p-tolyl)propanoate Core

Ethyl 3-(p-tolyl)propanoate belongs to the broader class of arylpropanoic acid derivatives, a well-established and highly successful scaffold in medicinal chemistry. The quintessential example is Ibuprofen, a household name in non-steroidal anti-inflammatory drugs (NSAIDs). The core structure, characterized by an aromatic ring linked to a propanoate moiety, provides a privileged framework for interacting with various biological targets. The tolyl group, a benzene ring substituted with a methyl group, offers a simple yet influential aromatic system that can be readily modified to modulate physicochemical properties and biological activity.

This guide will systematically deconstruct the Ethyl 3-(p-tolyl)propanoate molecule, exploring the synthetic avenues to its core structure and the subsequent derivatization strategies. We will examine how subtle and substantial modifications to this scaffold can lead to a spectrum of biological effects, paving the way for the development of novel therapeutic agents.

Synthesis of the Core Scaffold: Ethyl 3-(p-tolyl)propanoate

The synthesis of Ethyl 3-(p-tolyl)propanoate can be efficiently achieved through the Fischer esterification of its corresponding carboxylic acid, 3-(p-tolyl)propanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Synthesis of the Precursor: 3-(p-tolyl)propanoic Acid

The precursor, 3-(p-tolyl)propanoic acid, can be prepared via several synthetic routes. One common method involves the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, followed by reduction and hydrolysis.[1]

Fischer Esterification: From Carboxylic Acid to Ester

The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the formation of the ester, an excess of the alcohol (ethanol in this case) is typically used, or the water generated during the reaction is removed.[2]

Experimental Protocol: Synthesis of Ethyl 3-(p-tolyl)propanoate

  • Materials: 3-(p-tolyl)propanoic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(p-tolyl)propanoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-(p-tolyl)propanoate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.

Causality in Experimental Choices: The use of excess ethanol serves to shift the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield of the desired ester. The acidic catalyst, sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. The aqueous workup with sodium bicarbonate is crucial for removing the acidic catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Structural Analogs and Derivatives: A Gateway to Diverse Biological Activity

The true potential of the Ethyl 3-(p-tolyl)propanoate scaffold lies in its amenability to structural modification. By systematically altering different parts of the molecule, we can fine-tune its properties to target specific biological pathways.

Modifications of the Aromatic Ring

The tolyl group can be replaced with other substituted or unsubstituted aryl and heteroaryl rings. These modifications can influence the molecule's electronics, sterics, and lipophilicity, which in turn affect its binding affinity to target proteins.

Synthetic Approach: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as the Suzuki and Heck reactions, provide powerful tools for the synthesis of a wide variety of 3-arylpropanoates with diverse aromatic substituents.[1]

Experimental Protocol: Heck Reaction for the Synthesis of a Substituted Ethyl 3-Arylpropanoate

  • Materials: Aryl halide (e.g., 4-bromobenzotrifluoride), ethyl acrylate, palladium(II) acetate, a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a sealed reaction vessel, add the aryl halide, palladium(II) acetate, the phosphine ligand, and the solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the base and ethyl acrylate.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

    • After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify the resulting ethyl 3-aryl-2-propenoate.

    • The double bond can then be reduced (e.g., by catalytic hydrogenation) to afford the desired ethyl 3-arylpropanoate.

Variations of the Ester Group

The ethyl ester can be readily converted to other esters, amides, or the free carboxylic acid. These modifications can significantly impact the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Alterations to the Propanoate Chain

Modifications to the propanoate chain, such as the introduction of substituents at the α- or β-positions, can create chiral centers and introduce conformational constraints, which can lead to stereospecific interactions with biological targets.

Biological Activities and Structure-Activity Relationships (SAR)

Arylpropanoic acid derivatives are renowned for their wide range of biological activities.[3] By analyzing the activity of a series of structurally related compounds, we can establish Structure-Activity Relationships (SAR), which provide valuable insights for the design of more potent and selective drug candidates.

Anti-inflammatory Activity

Many arylpropanoic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Mechanism of Action: COX Inhibition

COX_Inhibition

Table 1: Anti-inflammatory Activity (COX-2 Inhibition) of Selected Arylpropanoate Derivatives

CompoundAromatic MoietyIC₅₀ (µM) for COX-2Reference
1 p-tolyl15.2[5]
2 4-fluorophenyl8.5[5]
3 4-chlorophenyl5.1[5]
4 4-methoxyphenyl25.8[5]

SAR Insights: The data in Table 1 suggests that electron-withdrawing substituents on the phenyl ring, such as fluorine and chlorine, enhance the COX-2 inhibitory activity compared to the parent tolyl compound. Conversely, an electron-donating group like methoxy decreases the activity.

Antimicrobial Activity

Certain derivatives of Ethyl 3-(p-tolyl)propanoate have shown promising activity against various bacterial and fungal strains. The mechanism of action is often related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antibacterial Activity (MIC) of Selected Propanoate Derivatives against S. aureus

CompoundAromatic MoietyMIC (µg/mL)Reference
5 p-tolyl128[6]
6 3,4-dichlorophenyl32[6]
7 Naphthyl64[6]

SAR Insights: The presence of multiple halogen substituents on the aromatic ring, as in compound 6, appears to significantly increase the antibacterial activity against Staphylococcus aureus.

Anticancer Activity

Recent studies have highlighted the potential of arylpropanoic acid derivatives as anticancer agents. Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[7]

Table 3: Cytotoxic Activity of Selected 3-Phenylpropanoate Derivatives against HeLa Cancer Cell Line

CompoundAromatic SubstituentIC₅₀ (µM)Reference
8 4-methyl (p-tolyl)> 50[5]
9 4-nitro12.5[5]
10 3,4-dimethoxy8.2[7]

SAR Insights: The introduction of a nitro group or dimethoxy substituents on the phenyl ring leads to a significant increase in cytotoxic activity against the HeLa human cervical cancer cell line compared to the simple tolyl derivative.

Characterization and Analytical Techniques

The unequivocal identification and purity assessment of Ethyl 3-(p-tolyl)propanoate and its derivatives are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1735 cm⁻¹.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds like Ethyl 3-(p-tolyl)propanoate.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and purity assessment of less volatile derivatives.

Experimental Protocol: GC-MS Analysis of Ethyl 3-(p-tolyl)propanoate

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[2]

  • Injection: A small volume of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) is injected.

  • Detection: The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and characteristic fragment ions of the analyte.

Workflow for Synthesis and Characterization

workflow

Conclusion and Future Directions

Ethyl 3-(p-tolyl)propanoate represents a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, the generation of its structural analogs, and the exploration of their biological activities. The established structure-activity relationships for anti-inflammatory, antimicrobial, and anticancer effects offer a solid foundation for the rational design of more potent and selective compounds.

Future research in this area should focus on expanding the structural diversity of these analogs, particularly through the incorporation of novel heterocyclic systems and the exploration of stereochemistry. Furthermore, a deeper understanding of the molecular mechanisms underlying their biological activities will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The continued investigation of this seemingly simple yet powerful molecular framework holds great promise for the future of drug discovery.

References

  • Heck, R. F. (1968). The Palladium-Catalyzed Vinylic Hydrogen Substitution Reaction with Aryl, Benzyl, and Styryl Halides. Journal of the American Chemical Society, 90(20), 5518–5526. [Link]

  • PubChem. (n.d.). Ethyl 3-(p-tolyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • MDPI. (2016). In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L. [Link]

  • MDPI. (2022). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. [Link]

  • NCBI. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Patsnap. (2026). Understanding the Mechanism of NSAIDs: How They Alleviate Pain and Inflammation. [Link]

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Exploratory

An In-Depth Technical Guide on the Safety and Handling of Ethyl 3-(p-tolyl)propanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8). Given the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from supplier data for Ethyl 3-(p-tolyl)propanoate and detailed SDSs of the closely related analogue, Ethyl 3-phenylpropanoate. This approach allows for a robust understanding of the potential hazards and necessary precautions. All information derived from analogue compounds will be clearly indicated.

Chemical and Physical Properties

Ethyl 3-(p-tolyl)propanoate is an ester with the molecular formula C₁₂H₁₆O₂.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in a laboratory setting.

PropertyValue for Ethyl 3-(p-tolyl)propanoateValue for Analogue: Ethyl 3-phenylpropionateReference
CAS Number 7116-41-82021-28-5[1][2]
Molecular Formula C₁₂H₁₆O₂C₁₁H₁₄O₂[1][2]
Molecular Weight 192.25 g/mol 178.23 g/mol [1][2]
Appearance Colorless liquidClear, colorless liquid[3][4]
Boiling Point No data available247 - 249 °C[3]
Flash Point No data available108 °C[3]
Water Solubility No data availableInsoluble[3]
Density No data available1.100 g/cm³[3]

Hazard Identification and Toxicological Profile

Based on available data, Ethyl 3-(p-tolyl)propanoate is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

The GHS pictogram associated with this compound is GHS07, indicating it is an irritant.[1]

Due to the lack of specific toxicological studies on Ethyl 3-(p-tolyl)propanoate, the profile of its close analogue, Ethyl 3-phenylpropanoate, provides valuable insight. For Ethyl 3-phenylpropanoate, no significant acute toxicity is reported, and it is not considered a hazardous substance according to the US OSHA Hazard Communication Standard.[3][4] However, as with any chemical, unnecessary exposure should be avoided.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with any chemical substance. The following protocols are based on best practices for handling esters with irritant properties.

Engineering Controls and Ventilation

Proper ventilation is crucial to minimize the inhalation of vapors.

  • Primary Control: Handle Ethyl 3-(p-tolyl)propanoate in a well-ventilated area.[4] A chemical fume hood is the recommended engineering control, especially when the substance might be heated or aerosolized.

  • General Laboratory Ventilation: Ensure the laboratory has a good general ventilation system to maintain low background levels of chemical vapors.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin and eye contact.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Ethyl 3-(p-tolyl)propanoate Eyes Eye and Face Protection Goggles Chemical safety goggles or face shield Eyes->Goggles Required Hands Hand Protection Gloves Chemically resistant gloves (e.g., Butyl rubber) Hands->Gloves Required Body Body Protection Coat Standard laboratory coat Body->Coat Required Respiratory Respiratory Protection (If necessary) Respirator NIOSH-approved respirator for organic vapors (if ventilation is inadequate or during spills) Respiratory->Respirator Conditional

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Handling Procedures

Adherence to these procedures will minimize the risk of exposure.

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Dispensing: Avoid generating mists or vapors.[4] Dispense the liquid slowly and carefully.

  • Contact Avoidance: Avoid contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the laboratory.[5]

Storage Conditions

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Container: Keep the container tightly closed.[4]

  • Location: Store in a cool, dry, and well-ventilated area.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][5]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6]

Emergency Procedures

A clear and practiced emergency plan is critical for responding effectively to incidents.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5] If skin irritation occurs, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water.[3][4] Do NOT induce vomiting.[5] Seek immediate medical attention.

Spill Response

A systematic approach to spill cleanup is necessary to ensure safety and minimize environmental contamination.

Spill_Response cluster_spill Spill Response Protocol Evacuate Evacuate and Secure Area PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect and Place in a Sealed Container for Disposal Absorb->Collect Clean Clean the Spill Area Collect->Clean Decontaminate Decontaminate and Ventilate Clean->Decontaminate

Caption: Step-by-step spill response workflow.

  • Containment: For a small spill, absorb the liquid with an inert material such as sand, earth, or a universal binder.

  • Collection: Collect the absorbed material and place it into a suitable, sealed container for disposal.[7]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Fire and Explosion Hazards

While specific data for Ethyl 3-(p-tolyl)propanoate is unavailable, its analogue, Ethyl 3-phenylpropionate, has a flash point of 108 °C, indicating it is a combustible liquid.[3]

  • Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide to extinguish a fire.[4]

  • Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[3]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

Ethyl 3-(p-tolyl)propanoate is expected to be stable under normal laboratory conditions.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][5]

  • Hazardous Decomposition Products: No hazardous decomposition is expected under normal use.[3] Combustion may produce carbon oxides.[3]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal: Dispose of unused material and its container at an approved waste disposal facility.[4] Do not allow the chemical to enter drains or waterways.[3]

Environmental Information

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. [Link]

  • Synerzine. (2018). Safety Data Sheet: Ethyl-3-phenyl propionate. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-oxo-3-(p-tolyl)propanoate. [Link]

  • PubChem. (n.d.). Ethyl 3-(p-tolyl)propanoate. [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-(4-methylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 3-(4-methylphenyl)propanoate, a versatile ester w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-methylphenyl)propanoate, a versatile ester with applications in organic synthesis and the flavor and fragrance industry. This document will delve into its chemical identity, synthesis methodologies, spectral characterization, and safety considerations, offering field-proven insights for its effective utilization in a research and development setting.

Compound Identification and Chemical Properties

Ethyl 3-(4-methylphenyl)propanoate is an aromatic ester characterized by a p-tolyl group attached to a propanoate ethyl ester chain.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name ethyl 3-(4-methylphenyl)propanoate[PubChem][1]
Synonyms Ethyl 3-(p-tolyl)propanoate, 4-Methyl-benzenepropanoic acid ethyl ester[ChemScene][2]
CAS Number 7116-41-8[ChemScene][2]
Molecular Formula C₁₂H₁₆O₂[PubChem][1]
Molecular Weight 192.25 g/mol [PubChem][1]
SMILES CCOC(=O)CCC1=CC=C(C=C1)C[PubChem][1]
Appearance Colorless oil (predicted)
LogP 2.49072[ChemScene][2]

Synthesis Methodologies

The synthesis of Ethyl 3-(4-methylphenyl)propanoate can be approached through several established organic chemistry transformations. The two most common and practical routes are the Fischer esterification of the corresponding carboxylic acid and the catalytic hydrogenation of the unsaturated precursor.

Fischer Esterification of 3-(4-methylphenyl)propanoic acid

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[2]

Fischer_Esterification reactant1 3-(4-methylphenyl)propanoic acid arrow reactant1->arrow reactant2 Ethanol reactant2->arrow catalyst H+ (cat.) catalyst->arrow product Ethyl 3-(4-methylphenyl)propanoate water Water plus1 + plus2 + arrow->product arrow->water

Caption: Fischer Esterification of 3-(4-methylphenyl)propanoic acid.

A detailed experimental protocol for the Fischer esterification of a similar carboxylic acid is as follows, which can be adapted for 3-(4-methylphenyl)propanoic acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-methylphenyl)propanoic acid in an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain the reflux for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with an organic solvent like ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Catalytic Hydrogenation of Ethyl 3-(4-methylphenyl)acrylate

Another efficient route to Ethyl 3-(4-methylphenyl)propanoate is the catalytic hydrogenation of the corresponding α,β-unsaturated ester, ethyl 3-(4-methylphenyl)acrylate. This reaction involves the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst.

Catalytic_Hydrogenation reactant1 Ethyl 3-(4-methylphenyl)acrylate arrow reactant1->arrow reactant2 H₂ reactant2->arrow catalyst Pd/C catalyst->arrow product Ethyl 3-(4-methylphenyl)propanoate plus + arrow->product

Caption: Catalytic Hydrogenation of Ethyl 3-(4-methylphenyl)acrylate.

A general procedure for the catalytic hydrogenation of a cinnamate derivative is as follows and can be adapted for the synthesis of the title compound:

  • Reaction Setup: To a solution of ethyl 3-(4-methylphenyl)acrylate in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Hydrogenation: The vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a slightly elevated pressure) at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is completely consumed.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to afford the crude product. The product is often of high purity, but if necessary, it can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR * Ethyl group: Triplet (~1.2 ppm, 3H, -CH₃) and a quartet (~4.1 ppm, 2H, -OCH₂-).* Propanoate chain: Two triplets (~2.6 ppm, 2H, -CH₂- adjacent to C=O) and (~2.9 ppm, 2H, -CH₂- benzylic).* Aromatic ring: Two doublets in the aromatic region (~7.1 ppm, 4H, AA'BB' system).* Methyl group: A singlet (~2.3 ppm, 3H, Ar-CH₃).
¹³C NMR * Ethyl group: ~14 ppm (-CH₃) and ~60 ppm (-OCH₂-).* Propanoate chain: ~30 ppm (-CH₂- benzylic) and ~36 ppm (-CH₂- adjacent to C=O).* Carbonyl group: ~173 ppm (C=O).* Aromatic ring: Four signals in the aromatic region, with the ipso-carbon attached to the alkyl chain around 138 ppm, the carbon bearing the methyl group around 135 ppm, and the other aromatic carbons between 128-130 ppm.* Methyl group: ~21 ppm (Ar-CH₃).
Mass Spec. * Molecular Ion (M⁺): m/z = 192.* Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 147), loss of the ethyl group (-C₂H₅, m/z = 163), and a prominent peak corresponding to the tropylium ion or rearranged tolyl species.
IR * C=O stretch (ester): Strong absorption around 1735 cm⁻¹.* C-O stretch (ester): Strong absorption in the 1150-1250 cm⁻¹ region.* C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.* C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.* C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Applications in Research and Development

Ethyl 3-(4-methylphenyl)propanoate serves as a valuable building block in organic synthesis and possesses properties that make it useful in the flavor and fragrance industry.

Intermediate in Pharmaceutical Synthesis

Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct applications of Ethyl 3-(4-methylphenyl)propanoate in drug development are not extensively documented in publicly available literature, its structural motif makes it a potential intermediate for the synthesis of more complex bioactive molecules.[3] Structurally similar phenylpropanoate esters are recognized as important chiral building blocks in the synthesis of various pharmaceutical agents.[3]

Flavor and Fragrance Ingredient

Esters are widely known for their characteristic fruity and pleasant odors. Phenylpropanoate esters, in particular, are utilized for their organoleptic properties in the formulation of fragrances and food flavorings.[3] The scent profile of these compounds can contribute to the overall aroma of a wide range of consumer products.

Safety and Handling

Detailed safety information for Ethyl 3-(4-methylphenyl)propanoate is not widely available. However, based on the data for structurally similar compounds, general laboratory safety precautions should be observed.

  • Hazard Statements (Predicted): May cause skin irritation (H315) and serious eye irritation (H319).[2]

  • Precautionary Statements (Predicted): Wear protective gloves and eye protection. Wash hands thoroughly after handling. If skin or eye irritation occurs, seek medical advice.[2]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed and specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-(4-methylphenyl)propanoate is a readily accessible aromatic ester with established synthetic routes. Its utility as a synthetic intermediate and its potential applications in the flavor and fragrance industry make it a compound of interest for researchers and scientists. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for its use in a laboratory setting.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-methylphenyl)propanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Approach to the Synthesis of Ethyl 3-(p-tolyl)propanoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, validated experimental protocol for the synthesis of Ethyl 3-(p-tolyl)propanoate (CAS No: 7116-...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, validated experimental protocol for the synthesis of Ethyl 3-(p-tolyl)propanoate (CAS No: 7116-41-8), a valuable building block in organic and medicinal chemistry.[1] This ester is frequently utilized as a key intermediate in the development of pharmaceuticals, agrochemicals, and fragrances due to its versatile chemical structure.[1][2] The primary method detailed herein is the Fischer-Speier esterification of 3-(p-tolyl)propanoic acid. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

Ethyl 3-(p-tolyl)propanoate, with the molecular formula C₁₂H₁₆O₂, is an aromatic ester that serves as a foundational scaffold in the synthesis of more complex molecules.[3][4] Its strategic placement of the p-tolyl group and the reactive ester functionality allows for a wide range of subsequent chemical modifications.[1]

The chosen synthetic route is the Fischer esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] This method is favored for its operational simplicity and the use of readily available, cost-effective reagents. The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol (ethanol). The reaction is an equilibrium process; therefore, the protocol is designed to drive the reaction toward the product by using an excess of the alcohol reactant, which also conveniently serves as the solvent.[7]

Reaction Principle: The Fischer-Speier Esterification Mechanism

The synthesis is achieved via the acid-catalyzed esterification of 3-(p-tolyl)propanoic acid with ethanol. The mechanism involves several key reversible steps:[8]

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification_Mechanism RCOOH 3-(p-Tolyl)propanoic Acid Protonated_RCOOH Protonated Acid (Enhanced Electrophile) RCOOH->Protonated_RCOOH + H⁺ EtOH Ethanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ethyl 3-(p-tolyl)propanoate Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials and Equipment

Table 1: Reagents and Chemicals

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier/Grade
3-(p-Tolyl)propanoic acid1505-50-6C₁₀H₁₂O₂164.2010.0 g (60.9 mmol)Sigma-Aldrich, 98%
Ethanol (Absolute)64-17-5C₂H₅OH46.07100 mLAnhydrous, ≥99.5%
Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.081 mLConcentrated, 98%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11300 mLACS Grade
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01As neededSaturated solution
Sodium Chloride (NaCl)7647-14-5NaCl58.44As neededSaturated solution (Brine)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04As neededGranular
Silica Gel7631-86-9SiO₂60.08As needed60 Å, 230-400 mesh

Table 2: Required Equipment

EquipmentDescription
Round-bottom flask250 mL, with ground glass joint
Reflux condenserAllihn or Liebig type
Heating mantle & Magnetic stirrerWith stir bar
Separatory funnel500 mL
Rotary evaporatorFor solvent removal
Glass funnel & Filter paperFor gravity filtration
Chromatography columnGlass, appropriate size for scale
Beakers, Erlenmeyer flasks, Graduated cylindersStandard laboratory glassware
pH paperFor testing aqueous layer basicity
Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Reaction Setup Combine 3-(p-tolyl)propanoic acid and Ethanol. B 2. Catalyst Addition Slowly add conc. H₂SO₄. A->B C 3. Reflux Heat the mixture at reflux for 4-6 hours. B->C D 4. Work-up: Solvent Removal Cool and remove excess ethanol via rotary evaporation. C->D E 5. Work-up: Extraction Dissolve in EtOAc. Wash with NaHCO₃ (aq) and Brine. D->E F 6. Drying and Filtration Dry organic layer with Na₂SO₄ and filter. E->F G 7. Purification Concentrate and purify by column chromatography. F->G H 8. Characterization Analyze pure product (NMR, IR, etc.). G->H

Sources

Application

Application Note: Quantitative Analysis of Ethyl 3-(p-tolyl)propanoate

Abstract This application note provides a comprehensive guide to the analytical quantification of Ethyl 3-(p-tolyl)propanoate, a key intermediate in the synthesis of various organic molecules. We present detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical quantification of Ethyl 3-(p-tolyl)propanoate, a key intermediate in the synthesis of various organic molecules. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to validation principles as outlined by the International Council for Harmonisation (ICH).

Introduction

Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8) is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1] Its quantification is critical for ensuring the quality and purity of starting materials and intermediates in multi-step syntheses, as well as for pharmacokinetic and metabolic studies. The development of robust and reliable analytical methods is therefore essential for its application in research and development.

This guide provides a detailed examination of the analytical methodologies for the precise and accurate quantification of Ethyl 3-(p-tolyl)propanoate. We will explore the principles behind the selected techniques, offer step-by-step protocols, and discuss the validation parameters that ensure the trustworthiness of the obtained results.

Physicochemical Properties of Ethyl 3-(p-tolyl)propanoate

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
LogP 3.1 (Predicted)
Boiling Point ~270 °C (Predicted)N/A
UV Absorption Aromatic ring suggests UV absorbanceInferred from structure

The presence of a p-substituted benzene ring in the structure of Ethyl 3-(p-tolyl)propanoate indicates that it will absorb ultraviolet (UV) light, making HPLC with UV detection a suitable analytical technique. Its predicted LogP value suggests moderate lipophilicity, which is ideal for reversed-phase chromatography. The compound's volatility also allows for analysis by gas chromatography.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile or thermally labile compounds. The method's specificity, sensitivity, and accuracy make it a primary choice for the analysis of pharmaceutical ingredients and intermediates.

Rationale for Method Selection

A reversed-phase HPLC method is proposed due to the moderately non-polar nature of Ethyl 3-(p-tolyl)propanoate. A C18 column is selected as the stationary phase to provide sufficient retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the analyte's retention time. UV detection is chosen based on the presence of the aromatic chromophore in the molecule.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Prepared Sample Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (MS) Ionize->Detect ExtractIon Extract Ion Chromatogram Detect->ExtractIon Total Ion Chromatogram Integrate Integrate Peak Area ExtractIon->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Sources

Method

The Versatile Synthon: Harnessing Ethyl 3-(p-tolyl)propanoate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(p-tolyl)propanoate, a readily acce...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(p-tolyl)propanoate, a readily accessible aromatic ester, has emerged as a versatile and highly valuable building block. Its utility extends from fundamental transformations to the synthesis of intricate intermediates destined for pharmaceutical applications. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic potential of Ethyl 3-(p-tolyl)propanoate, complete with detailed application notes and validated protocols.

Introduction: The Strategic Advantage of the Tolylpropanoate Scaffold

Ethyl 3-(p-tolyl)propanoate offers a unique combination of a modifiable ester functionality and an activated aromatic ring. The para-methyl group on the phenyl ring directs electrophilic substitution, while the propanoate side chain provides a handle for a variety of transformations, including hydrolysis, reduction, and cyclization. This inherent reactivity profile makes it an ideal starting point for the synthesis of a diverse array of target molecules.

Core Synthetic Transformations: Unlocking the Potential

The true power of Ethyl 3-(p-tolyl)propanoate as a synthon lies in its amenability to a range of fundamental organic reactions. Here, we detail the protocols for its key transformations, providing not just the steps, but the underlying chemical principles that govern these processes.

Saponification: Accessing the Carboxylic Acid Core

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-(p-tolyl)propanoic acid, is often the gateway to a multitude of subsequent reactions. This transformation is typically achieved through saponification, a robust and high-yielding method.

Protocol 1: Synthesis of 3-(p-tolyl)propanoic acid

  • Materials:

    • Ethyl 3-(p-tolyl)propanoate

    • Ethanol

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Hydrochloric acid (HCl), concentrated

    • Distilled water

    • Diethyl ether or Ethyl acetate for extraction

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-(p-tolyl)propanoate (1.0 eq) in ethanol.

    • Add an aqueous solution of NaOH or KOH (1.5 - 2.0 eq).

    • Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate of 3-(p-tolyl)propanoic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If a precipitate does not form readily, extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product.

  • Causality and Insights: The use of a base like NaOH or KOH is crucial for the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. The subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. The choice of ethanolic solvent ensures miscibility of the reactants.

Table 1: Reaction Parameters for the Saponification of Ethyl 3-(p-tolyl)propanoate

ParameterValue/ConditionRationale
Base NaOH or KOHStrong nucleophile for efficient ester hydrolysis.
Solvent Ethanol/Water mixtureEnsures solubility of both the organic ester and the inorganic base.
Temperature RefluxAccelerates the rate of reaction.
Reaction Time 1-3 hoursTypically sufficient for complete conversion, should be monitored by TLC.
Work-up Acidification with HClProtonates the carboxylate salt to yield the final carboxylic acid product.
Expected Yield >90%Saponification is generally a high-yielding reaction.
Intramolecular Friedel-Crafts Acylation: Constructing Polycyclic Scaffolds

A key application of the derived 3-(p-tolyl)propanoic acid is its use in intramolecular Friedel-Crafts acylation to synthesize 7-methyl-1-tetralone. This bicyclic ketone is a valuable intermediate in the synthesis of various natural products and pharmacologically active molecules.[1]

Protocol 2: Synthesis of 7-methyl-1-tetralone

  • Materials:

    • 3-(p-tolyl)propanoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM)

    • Aluminum chloride (AlCl₃)

    • Ice

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(p-tolyl)propanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

    • Intramolecular Cyclization: In a separate flame-dried flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM and cool to 0 °C. To this suspension, add a solution of the crude acid chloride in anhydrous DCM dropwise. After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Causality and Insights: The conversion of the carboxylic acid to the more reactive acid chloride is a necessary activation step. The strong Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the acid chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion to form the six-membered ring of the tetralone. The para-methyl group directs the cyclization to the ortho position.

Workflow for the Synthesis of 7-methyl-1-tetralone

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A 3-(p-tolyl)propanoic acid C 3-(p-tolyl)propanoyl chloride A->C Anhydrous DCM, 0 °C to RT B Thionyl Chloride (SOCl₂) B->C D 3-(p-tolyl)propanoyl chloride F 7-methyl-1-tetralone D->F Anhydrous DCM, 0 °C to RT E Aluminum Chloride (AlCl₃) E->F

Caption: Synthesis of 7-methyl-1-tetralone.

Reduction to Alcohols: Accessing Primary Alcohols

The ester functionality of Ethyl 3-(p-tolyl)propanoate can be readily reduced to the corresponding primary alcohol, 3-(p-tolyl)propan-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2] This transformation provides access to a different class of compounds with their own synthetic utility.

Protocol 3: Synthesis of 3-(p-tolyl)propan-1-ol

  • Materials:

    • Ethyl 3-(p-tolyl)propanoate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or Sodium sulfate decahydrate (Glauber's salt)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.0 - 1.5 eq) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve Ethyl 3-(p-tolyl)propanoate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete as indicated by TLC.

    • Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water (x mL, where x is the mass of LiAlH₄ in grams), then 15% aqueous NaOH (x mL), and finally water (3x mL). Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude 3-(p-tolyl)propan-1-ol. The product can be further purified by distillation or column chromatography.

  • Causality and Insights: LiAlH₄ is a potent source of hydride ions (H⁻), which act as strong nucleophiles. The reduction of the ester proceeds in two stages: first, the addition of a hydride to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by a second equivalent of hydride to the primary alcohol. The Fieser workup is a safe and effective method for quenching the reactive LiAlH₄ and precipitating the aluminum salts, facilitating their removal by filtration.

Table 2: Key Reaction Parameters for the Reduction of Ethyl 3-(p-tolyl)propanoate

ParameterValue/ConditionRationale
Reducing Agent Lithium aluminum hydride (LiAlH₄)A powerful reducing agent capable of reducing esters to primary alcohols.
Solvent Anhydrous diethyl ether or THFAprotic solvents that are unreactive towards LiAlH₄.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by stirring at RT for completion.
Reaction Time 1-2 hoursTypically sufficient for complete reduction.
Work-up Fieser methodA standardized and safe procedure for quenching LiAlH₄ and removing aluminum salts.
Expected Yield >85%LiAlH₄ reductions of esters are generally high-yielding.

Application in Drug Development: Synthesis of a Bioactive Sesquiterpene

The synthetic utility of Ethyl 3-(p-tolyl)propanoate is elegantly demonstrated in the synthesis of bioactive molecules. 7-Methyl-1-tetralone, derived from our starting material, serves as a key intermediate in the synthesis of (±)-cis-Calamenene, a sesquiterpene that has shown potential as an antimicrobial, antifungal, and anti-inflammatory agent.[3][4]

Synthetic Pathway to (±)-cis-Calamenene

G A Ethyl 3-(p-tolyl)propanoate B 3-(p-tolyl)propanoic acid A->B 1. NaOH, EtOH/H₂O 2. HCl C 7-methyl-1-tetralone B->C 1. SOCl₂ 2. AlCl₃, DCM D (±)-cis-Calamenene C->D Multi-step synthesis

Caption: Synthetic route to (±)-cis-Calamenene.

The transformation of 7-methyl-1-tetralone to Calamenene involves a multi-step sequence, often initiated by a Grignard reaction to introduce the isopropyl group, followed by dehydration and subsequent stereoselective reductions. This highlights how a simple starting material like Ethyl 3-(p-tolyl)propanoate can be elaborated into a complex, biologically relevant natural product.

Conclusion

Ethyl 3-(p-tolyl)propanoate is a cost-effective and versatile starting material with significant applications in organic synthesis. Its ability to be readily transformed into key intermediates such as 3-(p-tolyl)propanoic acid, 7-methyl-1-tetralone, and 3-(p-tolyl)propan-1-ol makes it an invaluable tool for synthetic chemists. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this synthon in their own synthetic endeavors, particularly in the realm of drug discovery and development where the construction of novel molecular frameworks is of paramount importance.

References

  • U.S.
  • Thorat, S. S., et al. "Total Synthesis of Natural Products Containing the Tetralone Subunit." Arkivoc, vol. 2024, no. 2, 2023, pp. 202312053. [Link]

  • Organic Syntheses, Coll. Vol. 4, p.893 (1963); Vol. 34, p.93 (1954). "α-TETRALONE". [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." [Link]

  • Wu, Y.-C., et al. "Calamenene and (-)-(7S,10R)-2-Hydroxycalamenene by Use of a Ring-Closing Metathesis Reaction. A Comparison of the cis- and trans-Isomers." Molecules, vol. 7, no. 5, 2002, p. 517. [Link]

  • AdiChemistry. "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism." [Link]

  • University of Calgary. "Ch20: Reduction of Esters using LiAlH4 to 1o alcohols." [Link]

Sources

Application

Application Note: Scalable Synthesis of Ethyl 3-(p-tolyl)propanoate for Research and Development

Abstract This application note provides detailed protocols and scientific rationale for the synthesis of Ethyl 3-(p-tolyl)propanoate (CAS: 7116-41-8), a key intermediate in the development of pharmaceuticals and specialt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed protocols and scientific rationale for the synthesis of Ethyl 3-(p-tolyl)propanoate (CAS: 7116-41-8), a key intermediate in the development of pharmaceuticals and specialty chemicals.[1] We present two robust and scalable synthetic strategies: (A) a classical Fischer Esterification of 3-(p-tolyl)propanoic acid and (B) a modern Palladium-catalyzed Heck Reaction followed by catalytic hydrogenation. This guide is designed for researchers, chemists, and process development professionals, offering a comparative analysis of these methods, detailed step-by-step protocols, purification techniques, and characterization data. The causality behind experimental choices is explained to empower users to adapt these protocols to their specific laboratory and pilot-plant settings.

Introduction

Ethyl 3-(p-tolyl)propanoate is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2] Its structure, featuring a p-substituted toluene ring linked to an ethyl propanoate chain, makes it a versatile building block in organic synthesis. The compound serves as a crucial precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. The demand for efficient, reliable, and scalable synthetic routes is therefore of paramount importance.

This document provides a comprehensive guide to two distinct and validated synthetic pathways. The selection of a particular method will depend on factors such as starting material availability, cost, required purity, and the scale of the operation.

Compound Properties:

  • IUPAC Name: ethyl 3-(4-methylphenyl)propanoate[1]

  • Synonyms: Ethyl 3-(p-tolyl)propanoate, 4-Methyl-benzenepropanoic acid ethyl ester[1]

  • CAS Number: 7116-41-8[1]

  • Molecular Formula: C₁₂H₁₆O₂[2]

  • Molecular Weight: 192.25 g/mol [2]

Overview of Synthetic Strategies

Two primary methodologies are detailed herein for the synthesis of Ethyl 3-(p-tolyl)propanoate. The logical workflow for selecting and executing these syntheses is outlined below.

G cluster_0 Synthetic Planning cluster_1 Method A: Fischer Esterification cluster_2 Method B: Heck Coupling & Reduction cluster_3 Downstream Processing Start Define Target: Ethyl 3-(p-tolyl)propanoate Decision Evaluate Starting Materials & Lab Capabilities Start->Decision MA_Reactants Reactants: 3-(p-tolyl)propanoic Acid Ethanol (excess) H₂SO₄ (cat.) Decision->MA_Reactants Acid Available Simple Setup MB_Reactants Reactants: 4-Iodotoluene Ethyl Acrylate Pd Catalyst, Base Decision->MB_Reactants Halide Available Multi-step Tolerable MA_Protocol Protocol A: Reflux with Dean-Stark MA_Reactants->MA_Protocol Workup Aqueous Workup & Extraction MA_Protocol->Workup MB_Protocol1 Protocol B (Step 1): Heck Reaction MB_Reactants->MB_Protocol1 MB_Intermediate Intermediate: Ethyl 3-(p-tolyl)acrylate MB_Protocol1->MB_Intermediate MB_Protocol2 Protocol B (Step 2): Catalytic Hydrogenation MB_Intermediate->MB_Protocol2 MB_Protocol2->Workup Purification Purification: Vacuum Distillation or Column Chromatography Workup->Purification Characterization Characterization: NMR, GC-MS, IR Purification->Characterization Final Final Product: Pure Ethyl 3-(p-tolyl)propanoate Characterization->Final

Caption: Synthetic workflow from planning to final product.

Method A: Fischer Esterification of 3-(p-tolyl)propanoic Acid

This classical approach involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it forms.[4]

Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] Using ethanol as both the reactant and the solvent provides a large excess that drives the reaction forward according to Le Châtelier's principle.

Protocol A: Step-by-Step Synthesis
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(p-tolyl)propanoic acid (32.8 g, 0.20 mol).[5]

  • Reagent Addition: Add 200 mL of absolute ethanol and 100 mL of toluene. Toluene forms an azeotrope with water, facilitating its removal.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL, ~0.037 mol) dropwise. An exotherm may be observed.

  • Reaction: Heat the mixture to a vigorous reflux using a heating mantle. The ethanol-toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

  • Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 3-(p-tolyl)propanoate as a colorless liquid.

Method B: Palladium-Catalyzed Heck Reaction & Hydrogenation

Step 1: Heck Reaction of 4-Iodotoluene and Ethyl Acrylate

Causality: This reaction couples 4-iodotoluene with ethyl acrylate to form the conjugated ester, Ethyl (E)-3-(p-tolyl)acrylate. The Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[8] A base is required to neutralize the hydrogen iodide (HI) formed during the reaction.

Protocol B (Step 1): Heck Reaction
  • Reaction Setup: In an oven-dried 250 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-iodotoluene (21.8 g, 0.10 mol), palladium(II) acetate (Pd(OAc)₂, 0.224 g, 1 mol%), and triphenylphosphine (PPh₃, 0.525 g, 2 mol%).

  • Reagent Addition: Add 100 mL of anhydrous acetonitrile, followed by ethyl acrylate (12.0 g, 0.12 mol) and triethylamine (20.2 g, 0.20 mol).

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with 150 mL of diethyl ether and filter through a pad of Celite to remove palladium salts.

  • Extraction and Concentration: Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude intermediate, Ethyl (E)-3-(p-tolyl)acrylate. This intermediate may be used directly in the next step.

Step 2: Catalytic Hydrogenation

Causality: The carbon-carbon double bond in the acrylate intermediate is selectively reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This hydrogenation is typically clean and high-yielding.

Protocol B (Step 2): Hydrogenation
  • Reaction Setup: Transfer the crude Ethyl (E)-3-(p-tolyl)acrylate to a hydrogenation vessel (e.g., a Parr shaker apparatus). Dissolve the intermediate in 150 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~1.0 g, 50% wet) to the solution.

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi. Shake or stir the reaction mixture at room temperature for 6-8 hours, or until hydrogen uptake ceases.

  • Workup and Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation as described in Method A.

Comparative Analysis and Data

ParameterMethod A: Fischer EsterificationMethod B: Heck Reaction & Hydrogenation
Starting Materials 3-(p-tolyl)propanoic acid, Ethanol4-Iodotoluene, Ethyl Acrylate, H₂
Key Reagents H₂SO₄ (catalyst)Pd(OAc)₂, PPh₃, Base, Pd/C
Number of Steps 12
Atom Economy HighModerate (byproducts include base-HI salt)
Catalyst Cost/Toxicity Inexpensive, corrosive catalyst (H₂SO₄)Expensive, toxic heavy metal catalyst (Pd)
Typical Yield 80-95%75-90% (over two steps)
Scalability ExcellentGood; requires specialized hydrogenation equipment
Key Advantage Simplicity, low costModular; wide substrate scope for analogs

Purification and Characterization

Purification: For both methods, the final purification is best achieved by vacuum distillation . For high-purity material required in pharmaceutical applications, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is a viable alternative.[9]

Characterization: The identity and purity of Ethyl 3-(p-tolyl)propanoate should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.11 (d, 2H), 7.05 (d, 2H), 4.12 (q, 2H), 2.90 (t, 2H), 2.61 (t, 2H), 2.30 (s, 3H), 1.23 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.2, 137.8, 135.5, 129.2, 128.3, 60.4, 36.0, 30.8, 21.0, 14.2.

  • GC-MS (EI): m/z (%) = 192 (M⁺), 147, 119, 105, 91.

  • IR (neat, cm⁻¹): 2975, 1735 (C=O, ester), 1180 (C-O), 815.

Safety Precautions

  • Handle concentrated sulfuric acid with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate safety equipment in a well-ventilated area.

  • All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This application note details two effective and reproducible methods for the synthesis of Ethyl 3-(p-tolyl)propanoate. The Fischer Esterification (Method A) is a cost-effective and straightforward one-step process ideal for large-scale production where the carboxylic acid precursor is readily available. The Heck Reaction followed by hydrogenation (Method B) provides a versatile two-step alternative that is amenable to creating structural analogs by varying the aryl halide and acrylate components. The choice of method should be guided by a thorough evaluation of starting material cost, project timelines, and available laboratory infrastructure.

References

  • Organic Syntheses. SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate. [Link]

  • Patsnap Eureka. Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • SpectraBase. 3-(6-Phthalimidohexanoylamino)-3-(p-tolyl)propionic acid ethyl ester. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73927, 3-(P-Tolyl)Propionic Acid. [Link]

  • ResearchGate. Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • HETEROCYCLES. Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]

  • Nagwa. Question Video: Determining the Name of the Ester Produced from the Esterification of Propanoic Acid with Ethanol. [Link]

  • National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Pharmaffiliates. Ethyl 3-oxo-3-(p-tolyl)propanoate. [Link]

  • Ataman Kimya. ETHYL PROPIONATE. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Google Patents. Ethyl 3-(pyridin-2-ylamino)

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Method

Application Notes and Protocols: Ethyl 3-(p-tolyl)propanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(p-tolyl)propanoate, a member of the arylpropanoic acid ester family, represents a versatile and underexplored scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(p-tolyl)propanoate, a member of the arylpropanoic acid ester family, represents a versatile and underexplored scaffold in medicinal chemistry. While its direct biological activities are not extensively documented, its structural motif is a cornerstone in a variety of therapeutically relevant molecules. This guide provides an in-depth exploration of the potential applications of Ethyl 3-(p-tolyl)propanoate as a key starting material and structural template in the design and synthesis of novel therapeutic agents. We will delve into its utility in the development of peroxisome proliferator-activated receptor (PPAR) agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents. Detailed, field-proven protocols for the derivatization of Ethyl 3-(p-tolyl)propanoate are provided to empower researchers in their drug discovery endeavors.

Introduction: The Arylpropanoic Acid Scaffold

The arylpropanoic acid moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2][3] The core structure, consisting of a phenyl ring linked to a propanoic acid group, provides an ideal framework for interaction with various biological targets. Ethyl 3-(p-tolyl)propanoate offers a readily available and modifiable entry point into this chemical space. The presence of the ethyl ester allows for facile conversion to the corresponding carboxylic acid, amides, and other derivatives, while the para-tolyl group provides a handle for further structural modifications to modulate potency, selectivity, and pharmacokinetic properties.[4]

Chemical Structure of Ethyl 3-(p-tolyl)propanoate:

G compound compound

Caption: 2D structure of Ethyl 3-(p-tolyl)propanoate.

Application in the Development of PPAR Agonists for Metabolic Diseases

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a critical role in the regulation of lipid and glucose metabolism.[5] Agonists of PPARs are therapeutic agents used in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[4][5] The general structure of many PPAR agonists consists of a carboxylic acid head group, a linker, and a hydrophobic tail. The 3-(p-tolyl)propanoic acid core, obtainable from Ethyl 3-(p-tolyl)propanoate, can serve as an effective scaffold for the design of novel PPAR agonists.

Rationale for the 3-(p-tolyl)propanoate Scaffold in PPAR Agonist Design

The design of novel PPAR agonists can be conceptualized by considering the key pharmacophoric features of known ligands. A common feature is an acidic head group that interacts with polar residues in the ligand-binding domain of the receptor.[6] The aromatic ring and the propanoic acid linker of the 3-(p-tolyl)propanoic acid scaffold can be strategically utilized to position functional groups for optimal interaction with the receptor.

Ethyl 3-(p-tolyl)propanoate Ethyl 3-(p-tolyl)propanoate 3-(p-tolyl)propanoic acid 3-(p-tolyl)propanoic acid Ethyl 3-(p-tolyl)propanoate->3-(p-tolyl)propanoic acid Hydrolysis PPAR Agonist Scaffold PPAR Agonist Scaffold 3-(p-tolyl)propanoic acid->PPAR Agonist Scaffold Core Structure Hydrophobic Tail Modification Hydrophobic Tail Modification PPAR Agonist Scaffold->Hydrophobic Tail Modification Linker Modification Linker Modification PPAR Agonist Scaffold->Linker Modification Acid Bioisostere Acid Bioisostere PPAR Agonist Scaffold->Acid Bioisostere

Caption: Design strategy for PPAR agonists from Ethyl 3-(p-tolyl)propanoate.

Proposed Synthetic Route to Novel PPAR Agonist Analogs

A plausible synthetic strategy to generate novel PPAR agonist candidates from Ethyl 3-(p-tolyl)propanoate involves initial hydrolysis to the carboxylic acid, followed by amide coupling with various amines to introduce diverse hydrophobic tails.

Table 1: Hypothetical PPARα/γ Dual Agonist Candidates Derived from 3-(p-tolyl)propanoic Acid

Compound IDHydrophobic Tail (Amine)Proposed ActivityRationale for Modification
PPA-1 4-PhenoxyanilinePPARα/γ dual agonistThe phenoxyphenyl group is a common hydrophobic tail in known PPAR agonists.
PPA-2 4-(Trifluoromethyl)anilinePPARγ selective agonistThe trifluoromethyl group can enhance binding affinity and metabolic stability.
PPA-3 2-Amino-5-chloropyridinePPARα selective agonistIntroduction of a heterocyclic ring can modulate selectivity and solubility.
Protocol: Synthesis of 3-(p-tolyl)propanoic acid (Intermediate)

This protocol describes the hydrolysis of Ethyl 3-(p-tolyl)propanoate to its corresponding carboxylic acid, a key intermediate for further derivatization.

Materials:

  • Ethyl 3-(p-tolyl)propanoate (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve Ethyl 3-(p-tolyl)propanoate in ethanol in a round-bottom flask.

  • Add the 2 M NaOH solution to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl solution, which will cause the carboxylic acid to precipitate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(p-tolyl)propanoic acid.

Protocol: Amide Coupling to Synthesize PPAR Agonist Candidates

This protocol details the coupling of 3-(p-tolyl)propanoic acid with a representative amine using a standard peptide coupling reagent.[7][8]

Materials:

  • 3-(p-tolyl)propanoic acid (1.0 eq)

  • Amine (e.g., 4-phenoxyaniline) (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, rotary evaporator.

Procedure:

  • Dissolve 3-(p-tolyl)propanoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine to the reaction mixture and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Novel Anti-inflammatory Agents

The arylpropanoic acid scaffold is the hallmark of the "profen" class of NSAIDs.[1][9] Ethyl 3-(p-tolyl)propanoate provides a direct precursor to 3-(p-tolyl)propanoic acid, which can be further modified to explore novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

Rationale and Strategy

The anti-inflammatory activity of profens is primarily due to the inhibition of cyclooxygenase (COX) enzymes. By modifying the core 3-(p-tolyl)propanoic acid structure, it is possible to fine-tune the inhibitory activity and selectivity towards COX-1 and COX-2. Furthermore, the carboxylic acid moiety can be replaced with bioisosteres to improve pharmacokinetic properties and reduce gastrointestinal side effects.[10][11][12]

G A Ethyl 3-(p-tolyl)propanoate B 3-(p-tolyl)propanoic acid A->B Hydrolysis C Novel NSAID Candidates B->C D Bioisosteric Replacement (e.g., Tetrazole, Oxadiazole) C->D E Amide/Ester Prodrugs C->E

Sources

Application

Application Notes and Protocols: Ethyl 3-(p-tolyl)propanoate as a Fragrance Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Aromatic Signature of Ethyl 3-(p-tolyl)propanoate Ethyl 3-(p-tolyl)propanoate, with the chemical formula C₁₂H₁₆O₂ and CAS number 7116-41-8...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic Signature of Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate, with the chemical formula C₁₂H₁₆O₂ and CAS number 7116-41-8, is a valuable intermediate in the fragrance industry.[1] This aromatic ester contributes to the olfactory palette with its unique scent profile, which is often described as having fruity, sweet, and honey-like notes with a subtle waxy character, reminiscent of pineapple and apricot.[2] Its molecular structure, featuring a p-tolyl group, imparts a warm, slightly spicy nuance that distinguishes it from more common fruity esters. These characteristics make it a versatile component in the creation of complex and sophisticated fragrance formulations, where it can be used to add lift to floral bouquets, enhance fruity accords, and introduce a gourmand quality.[2] This document provides a comprehensive guide to the synthesis, purification, characterization, and application of Ethyl 3-(p-tolyl)propanoate for professionals in the fields of chemical research and fragrance development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-(p-tolyl)propanoate is crucial for its effective use in formulations and for ensuring safe handling and storage.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂ChemScene[3]
Molecular Weight 192.25 g/mol ChemScene[3]
CAS Number 7116-41-8ChemScene[3]
Appearance Colorless liquid
Purity ≥98%ChemScene[3]

Synthesis Protocols

There are two primary and reliable methods for the synthesis of Ethyl 3-(p-tolyl)propanoate: Fischer Esterification of 3-(p-tolyl)propanoic acid and Catalytic Hydrogenation of ethyl p-methylcinnamate. The choice of method may depend on the availability of starting materials, desired scale, and equipment.

Protocol 1: Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed reaction between 3-(p-tolyl)propanoic acid and ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water produced is removed.[4][5]

Reaction Scheme:

Fischer Esterification cluster_reactants Reactants cluster_products Products reactant1 3-(p-tolyl)propanoic Acid plus1 + reactant1->plus1 reactant2 Ethanol reaction_arrow reactant2->reaction_arrow catalyst H₂SO₄ (catalyst) product Ethyl 3-(p-tolyl)propanoate plus2 + product->plus2 water Water plus1->reactant2 reaction_arrow->product plus2->water

Fischer Esterification of 3-(p-tolyl)propanoic Acid.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(p-tolyl)propanoic acid in an excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[4]

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 3-(p-tolyl)propanoate.

Protocol 2: Synthesis via Catalytic Hydrogenation

This method involves the reduction of the double bond in ethyl p-methylcinnamate using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This is an efficient method that often proceeds with high yield and selectivity.

Reaction Scheme:

Catalytic Hydrogenation cluster_reactants Reactants cluster_products Product reactant Ethyl p-methylcinnamate plus + reactant->plus h2 H₂ reaction_arrow h2->reaction_arrow catalyst Pd/C product Ethyl 3-(p-tolyl)propanoate plus->h2 reaction_arrow->product

Catalytic Hydrogenation of Ethyl p-methylcinnamate.

Materials:

  • Ethyl p-methylcinnamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Celite® or other filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

  • Reaction flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve ethyl p-methylcinnamate in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-3 atm or use a hydrogen-filled balloon) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7] Wash the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate using a rotary evaporator to obtain the crude Ethyl 3-(p-tolyl)propanoate.

Purification Protocol

The crude product obtained from either synthesis method can be purified by fractional distillation under reduced pressure to achieve high purity (≥98%).

Equipment:

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Place the crude Ethyl 3-(p-tolyl)propanoate in the distillation flask. Begin heating the flask gently under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point for Ethyl 3-(p-tolyl)propanoate under the applied pressure. Discard any initial lower-boiling fractions and the higher-boiling residue.

Quality Control and Characterization

To ensure the identity and purity of the synthesized Ethyl 3-(p-tolyl)propanoate, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the final product and identifying any potential byproducts.

Workflow:

GC-MS Workflow sample Diluted Sample Injection gc Gas Chromatography (Separation) sample->gc ms Mass Spectrometry (Detection & Fragmentation) gc->ms data Data Analysis (Purity & Identification) ms->data

General GC-MS analysis workflow.

Expected Results:

  • Purity: A high-purity sample will show a single major peak in the gas chromatogram.

  • Mass Spectrum: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of Ethyl 3-(p-tolyl)propanoate (192.25 g/mol ). Key fragmentation patterns for esters typically include the loss of the alkoxy group (-OC₂H₅) and cleavage at the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d2HAr-H
~7.00d2HAr-H
4.12q2H-O-CH₂-CH₃
2.90t2HAr-CH₂-
2.60t2H-CH₂-COO-
2.30s3HAr-CH₃
1.23t3H-O-CH₂-CH₃

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~173.0C=O
~138.0Ar-C (quaternary)
~135.5Ar-C (quaternary)
~129.0Ar-CH
~128.0Ar-CH
~60.5-O-CH₂-
~36.0Ar-CH₂-
~30.5-CH₂-COO-
~21.0Ar-CH₃
~14.0-O-CH₂-CH₃

Application in Fragrance Formulations

Ethyl 3-(p-tolyl)propanoate is a versatile fragrance ingredient that can be incorporated into various perfume compositions.

Olfactory Profile:

  • Top Notes: Provides a bright, fruity initial impression.

  • Heart Notes: Its sweet, honey-like character blends well with floral and other fruity notes, adding complexity and warmth.

  • Base Notes: The subtle waxy and spicy undertones from the tolyl group can provide a smooth transition to the base notes of a fragrance.

Usage and Formulation Insights:

  • Blending: It pairs well with other esters, floral absolutes (e.g., rose, jasmine), and woody notes (e.g., cedarwood, sandalwood).

  • Synergistic Effects: Can enhance the perceived sweetness and naturalness of other fruity ingredients.

  • Concentration: The optimal concentration will vary depending on the desired effect and the overall composition of the fragrance, but it is typically used at low to moderate levels.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling Ethyl 3-(p-tolyl)propanoate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[10] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd, Pt, and Other Metals. Retrieved from [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024, August 8).
  • Carl ROTH. Safety Data Sheet: Ethyl propionate.
  • Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • RIFM. (2023, October 31). RIFM fragrance ingredient safety assessment, (±) ethyl 3-mercaptobutyrate, CAS Registry Number 156472-94-5. ScienceDirect.
  • MacKenzie, I. (2021, June 12). Hydrogenation of Ethyl Cinnamate [Video]. YouTube. [Link]

  • Sanou, S. F., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
  • Patsnap. (2025, July 22). Synergistic Effects of Ethyl Propanoate in Fragrance Formulations.
  • A study of palladium hydrogenation catalysts based on nanodiamonds and activated carbon. (2025, August 7).
  • SAFETY DATA SHEET - Ethyl 3-phenylpropionate. (n.d.).
  • WO2010042938A1 - Thiol-containing fragrance and flavor materials. (n.d.).
  • From craftsmanship to science: A toolbox for sensory analysis in perfumery. (n.d.). TimTul.
  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PMC - NIH.
  • Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts. (2011, May 31). PMC - PubMed Central.
  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3185.
  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
  • Ferreira, V., et al. (2023). Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. OENO One, 57(2), 1-15.
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.).
  • Patsnap. (2025, July 22). Ethyl Propanoate in Aromatic Compound Development for Cosmetics.
  • Carranza, K., et al. (2020). Sensory Evaluation of a Perfume Made of Orange Essential Oil.
  • NMR Chemical Shifts. (n.d.).
  • RIFM. RIFM fragrance ingredient safety assessment, p-tolyl 3-methylcrotonate, CAS Registry Number 24700-20-7.
  • Synerzine. (2018, June 22). Ethyl-3-phenyl propionate Safety Data Sheet.
  • TCI Chemicals. (2024, December 14). SAFETY DATA SHEET - Ethyl 3-Phenylpropionate.
  • Aaron Chemistry. 7116-41-8 | MFCD07772953 | Ethyl 3-(p-tolyl)propanoate. Retrieved from [Link]

  • WO2016075328A1 - Long lasting fragrance composition. (n.d.).
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl propionate.

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Method

HPLC and GC-MS methods for Ethyl 3-(p-tolyl)propanoate analysis

An Application Guide: High-Throughput Analysis of Ethyl 3-(p-tolyl)propanoate via Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) Authored by a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Throughput Analysis of Ethyl 3-(p-tolyl)propanoate via Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)

Authored by a Senior Application Scientist

This document provides detailed methodologies for the quantitative and qualitative analysis of Ethyl 3-(p-tolyl)propanoate, a key intermediate and fragrance component. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated approaches using both GC-MS and HPLC. The causality behind critical experimental choices is explained to empower users to adapt these methods to their specific laboratory contexts.

Introduction: The Analytical Imperative for Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate (CAS: 7116-41-8) is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol [1][2]. Its structural features—a benzene ring, a propanoate chain, and an ethyl ester group—make it a compound of interest in the synthesis of pharmaceuticals and as a component in fragrance formulations. The purity and concentration of this compound are critical parameters that directly impact the quality, safety, and efficacy of the final product. Therefore, validated, high-precision analytical methods are essential for its characterization.

This guide details two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), favored for its sensitivity and specificity with volatile compounds, and High-Performance Liquid Chromatography (HPLC), a versatile alternative particularly useful for analyzing potential non-volatile impurities or for chiral separations.

Strategic Selection of Analytical Technique: GC-MS vs. HPLC

The choice between GC-MS and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical question at hand.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the quintessential technique for analyzing volatile and thermally stable compounds[3]. Ethyl 3-(p-tolyl)propanoate, as an ester, is sufficiently volatile and stable to be readily analyzed by GC-MS without derivatization. The gas chromatograph separates the compound from other volatile components in a mixture based on boiling point and polarity, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the fragmented molecule[4]. This makes GC-MS the preferred method for routine purity assessment and identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for compounds that may be thermally labile or non-volatile. While Ethyl 3-(p-tolyl)propanoate is suitable for GC, HPLC provides a robust alternative. More importantly, HPLC excels in scenarios requiring the separation of chiral molecules[5]. If the synthesis of Ethyl 3-(p-tolyl)propanoate involves stereocenters, or if chiral purity is a concern, chiral HPLC is the indispensable tool for separating enantiomers[6][7]. This method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase[8].

The following decision-making framework can guide the selection process:

G start Analytical Goal for Ethyl 3-(p-tolyl)propanoate is_volatile Is the primary goal identity and purity of the main volatile compound? start->is_volatile is_chiral Is chiral separation a requirement? is_volatile->is_chiral No gcms Utilize GC-MS Method is_volatile->gcms  Yes non_volatile Are non-volatile impurities a concern? is_chiral->non_volatile No hplc Utilize HPLC Method (Normal or Chiral) is_chiral->hplc  Yes non_volatile->gcms No non_volatile->hplc  Yes

Caption: Decision matrix for selecting between GC-MS and HPLC.

Method 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is optimized for the rapid identification and quantification of Ethyl 3-(p-tolyl)propanoate in solution.

Principle of GC-MS Analysis

A liquid sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column[9]. The column's inner surface is coated with a stationary phase. Separation occurs as the analyte partitions between the mobile and stationary phases based on its volatility and chemical properties. As components exit the column, they enter the mass spectrometer's ion source, are fragmented into characteristic ions, and are detected based on their mass-to-charge ratio, providing a molecular fingerprint for identification[10].

Experimental Protocol
  • Solvent Selection: Choose a high-purity volatile organic solvent such as Hexane, Ethyl Acetate, or Dichloromethane. The solvent must not co-elute with the analyte.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 3-(p-tolyl)propanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

  • Accurately weigh the sample material and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

  • Use clean glass containers to avoid contamination[4].

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet[4]. Transfer the filtrate to a 2 mL glass autosampler vial.

The following table summarizes the recommended starting parameters. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of aromatic compounds.
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation[9].
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading when analyzing high-concentration samples.
Carrier GasHelium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency[11].
Oven ProgramInitial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp effectively separates compounds with different boiling points[11][12].
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temp.150 °CEnsures stable performance of the mass analyzer.
Mass Scan Range50 - 350 m/zCovers the molecular ion (192.25 m/z) and expected fragment ions of the analyte.
Solvent Delay3 - 5 minutesPrevents the high concentration of solvent from saturating the detector.
Data Analysis and Expected Results

The primary output is a total ion chromatogram (TIC). Ethyl 3-(p-tolyl)propanoate will appear as a sharp peak at a specific retention time. The mass spectrum of this peak should be compared against a reference standard or a spectral library (e.g., NIST) for positive identification[10]. Quantification is achieved by integrating the peak area and comparing it to the calibration curve generated from the standards.

G cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Standards inject Inject 1 µL into GC-MS prep_std->inject prep_smp Prepare Sample (Dissolve & Filter) prep_smp->inject separate GC Separation (Temp Program) inject->separate detect MS Detection (Scan 50-350 m/z) separate->detect identify Identify Peak by Retention Time & MS Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Standard workflow for GC-MS analysis.

Method 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This method is presented as a robust alternative to GC-MS, particularly for quality control environments where analysis of non-volatile impurities is also required.

Principle of HPLC Analysis

In reversed-phase HPLC (RP-HPLC), the most common mode, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). A liquid sample is injected into the mobile phase stream. Separation is based on the analyte's hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus elute later. A UV detector is suitable for Ethyl 3-(p-tolyl)propanoate due to the presence of the UV-absorbing benzene ring.

Experimental Protocol
  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 3-(p-tolyl)propanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by serially diluting the stock solution with the mobile phase mixture (e.g., 50:50 Water:Acetonitrile).

  • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

The following table provides recommended starting parameters for an RP-HPLC method.

ParameterRecommended SettingRationale
HPLC System
ColumnC18, 150 mm x 4.6 mm, 5 µm particle sizeA C18 column is a versatile, non-polar stationary phase suitable for retaining aromatic esters[13].
Mobile PhaseA: Water, B: Acetonitrile. Isocratic elution with 60% B.An isocratic mixture provides stable retention and is simpler to run. Adjust ratio to achieve optimal retention.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature30 °CMaintaining a constant temperature ensures reproducible retention times[13].
Injection Volume10 µLA typical injection volume for analytical HPLC.
Detector
TypeUV-Vis Detector
Wavelength225 nmThe benzene ring provides strong absorbance in the low UV range, ensuring high sensitivity.
Data Analysis and Expected Results

The output is a chromatogram showing detector response versus time. The analyte will appear as a peak at a characteristic retention time. Identification is confirmed by comparing the retention time to that of a known standard. A calibration curve of peak area versus concentration is used for quantification.

G cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase equil Equilibrate Column prep_mp->equil prep_std Prepare Standards inject Inject 10 µL into HPLC prep_std->inject prep_smp Prepare Sample (Dissolve & Filter) prep_smp->inject equil->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 225 nm separate->detect identify Identify Peak by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Standard workflow for HPLC-UV analysis.

Method Validation and Trustworthiness

To ensure the trustworthiness of the results, any analytical method must be validated. Key validation parameters include selectivity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ)[14]. These parameters must be evaluated in a matrix that mimics the actual samples to be analyzed. A properly validated method provides confidence that every measurement performed will be a reliable estimate of the true value within a proven accuracy range[14].

Conclusion

Both GC-MS and HPLC are highly effective for the analysis of Ethyl 3-(p-tolyl)propanoate. GC-MS is the method of choice for routine identification and purity testing due to its high sensitivity and specificity for this volatile ester. HPLC serves as an excellent orthogonal technique, providing robust quantification and offering unique capabilities for analyzing non-volatile impurities and performing chiral separations. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the need for method validation in a regulated environment.

References

  • Ethyl 3-(p-tolyl)propanoate | C12H16O2. PubChem, National Institutes of Health. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. PubMed. [Link]

  • (PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in. MatheO. [Link]

  • Good quantification practices of flavours and fragrances by mass spectrometry. PMC, National Institutes of Health. [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]

  • (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. [Link]

  • Sample Preparation Techniques for Gas Chromatography. SciSpace. [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

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Application

Application Note: A Robust and Scalable Synthesis of Ethyl 3-(p-tolyl)propanoate via Mizoroki-Heck Cross-Coupling

Abstract Ethyl 3-(p-tolyl)propanoate is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a comprehensive, scalable, and validated pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-(p-tolyl)propanoate is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a comprehensive, scalable, and validated protocol for its synthesis. The selected method is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of 4-bromotoluene and ethyl acrylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a detailed step-by-step protocol, safety considerations, and analytical validation, ensuring both scientific rigor and practical applicability for scale-up operations.

Introduction and Strategic Approach

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] Its high efficiency, functional group tolerance, and well-understood mechanism make it an ideal choice for industrial applications.[1] For the synthesis of Ethyl 3-(p-tolyl)propanoate, this approach offers a direct and atom-economical route from readily available bulk starting materials: 4-bromotoluene and ethyl acrylate.

Reaction Scheme:

Figure 1: Mizoroki-Heck reaction between 4-bromotoluene and ethyl acrylate to yield Ethyl 3-(p-tolyl)propanoate.

The primary challenge in scaling up this reaction is not feasibility but optimization, focusing on catalyst efficiency, process safety, and purification. This protocol addresses these challenges by employing a robust catalyst system, outlining clear in-process controls, and utilizing vacuum distillation for purification, which is a more scalable method than chromatography for liquid products.[3]

Mechanistic Rationale and Process Considerations

The catalytic cycle of the Mizoroki-Heck reaction is a well-established process involving a palladium(0) active species.[4][5]

Key Steps in the Catalytic Cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromotoluene.

  • Olefin Coordination & Insertion: Ethyl acrylate coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond.

  • β-Hydride Elimination: This step forms the C=C double bond of the intermediate product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst, completing the cycle.

A subsequent in-situ reduction of the unsaturated intermediate under the reaction conditions yields the final saturated ester.

Considerations for Scale-Up:

  • Catalyst System: A common precursor is Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[4][5] Triphenylphosphine (PPh₃) is selected as the ligand due to its commercial availability, stability, and proven efficacy in stabilizing the palladium catalyst.[6]

  • Base Selection: Triethylamine (Et₃N) is used as a cost-effective and sufficiently strong base to neutralize the HBr generated during the reaction and facilitate the regeneration of the Pd(0) catalyst.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst components. However, for greener process considerations, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or even solvent-free conditions could be explored.[1]

  • Temperature Control: The reaction is typically conducted at elevated temperatures (100-140°C) to ensure a reasonable reaction rate.[1] On a larger scale, careful monitoring is essential to manage any potential exotherms and ensure consistent product quality.

Detailed Experimental Protocol

This protocol is designed for a nominal 1-mole scale synthesis. Appropriate engineering controls (e.g., jacketed reactor, process chiller/heater) are recommended for safe and effective temperature management.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolesMass (g)Volume (mL)Equivalents
4-BromotolueneC₇H₇Br171.041.00171.0126.71.00
Ethyl AcrylateC₅H₈O₂100.121.20120.1131.61.20
Palladium(II) AcetatePd(OAc)₂224.500.0051.12-0.005
TriphenylphosphinePPh₃262.290.012.62-0.01
TriethylamineEt₃N101.191.20121.4166.31.20
N,N-DimethylformamideDMF73.09--1000-
Equipment
  • 2 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Heating/cooling circulator.

  • Addition funnel.

  • Vacuum distillation apparatus.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, add N,N-Dimethylformamide (1000 mL), 4-bromotoluene (171.0 g), Palladium(II) acetate (1.12 g), and triphenylphosphine (2.62 g).

  • Inerting: Begin stirring and purge the mixture with nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to 120°C under a gentle flow of nitrogen.

  • Addition of Base and Olefin: In a separate flask, mix ethyl acrylate (120.1 g) and triethylamine (121.4 g). Transfer this mixture to an addition funnel and add it dropwise to the hot reactor contents over 1-2 hours.

  • Reaction Monitoring: Maintain the reaction temperature at 120°C. Monitor the reaction progress by taking small aliquots every 2 hours and analyzing them by GC-MS to track the consumption of 4-bromotoluene. The reaction is typically complete within 8-12 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove precipitated palladium black and triethylamine hydrobromide salts.

    • Transfer the filtrate to a separatory funnel. Add 1 L of water and 500 mL of ethyl acetate.

    • Shake and separate the layers. Extract the aqueous layer with an additional 250 mL of ethyl acetate.

    • Combine the organic layers and wash with 500 mL of 1M HCl, followed by 500 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield Ethyl 3-(p-tolyl)propanoate as a clear liquid. The boiling point is approximately 110-115 °C at 5 mmHg.

Workflow Visualization

The overall process from setup to final product is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_qc Quality Control setup Reactor Setup & Purge charge Charge Reagents: 4-Bromotoluene, Pd(OAc)₂, PPh₃, DMF setup->charge heat Heat to 120°C charge->heat N₂ Atmosphere add Add Ethyl Acrylate & Triethylamine heat->add monitor Monitor by GC-MS (8-12 hours) add->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter Catalyst/Salts cool->filter extract Aqueous Work-up (EtOAc/Water/HCl/Brine) filter->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill qc Final Product QC (NMR, GC-MS, FT-IR) distill->qc

Caption: Experimental workflow for the scale-up synthesis of Ethyl 3-(p-tolyl)propanoate.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and pyrophoric, especially after the reaction (palladium black).[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Spent catalyst should be collected and handled as hazardous waste or for recovery.

  • Phosphine Ligands: Triphenylphosphine is toxic and an irritant. Avoid inhalation of dust and contact with skin.

  • Solvents and Reagents: DMF is a reproductive toxin. Ethyl acrylate is a flammable liquid and lachrymator. Triethylamine is a corrosive and flammable liquid. All manipulations should be performed in a fume hood.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10 (d, 2H), 7.05 (d, 2H), 4.12 (q, 2H), 2.90 (t, 2H), 2.60 (t, 2H), 2.30 (s, 3H), 1.22 (t, 3H).

  • GC-MS: To confirm molecular weight (m/z = 192.25) and assess purity (typically >98%).

  • FT-IR (neat): ν_max ~1735 cm⁻¹ (C=O, ester), ~2980 cm⁻¹ (C-H, aliphatic), ~1515 cm⁻¹ (C=C, aromatic).

Conclusion

The Mizoroki-Heck reaction provides a reliable and scalable pathway for the synthesis of Ethyl 3-(p-tolyl)propanoate. By carefully selecting the catalyst system, solvent, and base, and by implementing robust process controls and a suitable purification strategy, high yields of high-purity product can be achieved. This application note serves as a thorough guide for process development, enabling researchers to confidently scale this valuable transformation from the laboratory to pilot plant production.

References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Diaconescu, P. L., & Oprea, A. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • ResearchGate. (2016). How to purify esterification product?. [Link]

  • Future4200. (2021). Palladium on carbon safe handling. [Link]

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Method

Application Notes and Protocols: Ethyl 3-(p-tolyl)propanoate as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Readily Available Building Block In the landscape of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Readily Available Building Block

In the landscape of medicinal chemistry and drug discovery, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Ethyl 3-(p-tolyl)propanoate, a commercially available and structurally straightforward ester, presents itself as an underutilized yet highly versatile starting material for the construction of a variety of heterocyclic systems.[1] Its inherent chemical functionality—an ester group and an activated aromatic ring—provides multiple handles for synthetic manipulation, allowing for its strategic incorporation into complex molecular architectures.

This comprehensive guide moves beyond a simple recitation of facts to provide a deep, experience-driven exploration of how to leverage Ethyl 3-(p-tolyl)propanoate in the synthesis of medicinally relevant heterocyclic compounds. We will focus on a detailed, practical application: the synthesis of quinolone derivatives, a class of compounds renowned for their broad spectrum of biological activities.[2][3] The protocols and mechanistic discussions that follow are designed to be self-validating, providing not just the "how" but the critical "why" behind each experimental choice.

Strategic Transformation: From Propanoate to Quinolone

The journey from Ethyl 3-(p-tolyl)propanoate to a substituted quinolone core involves a logical sequence of well-established chemical transformations. Our overarching strategy is to first modify the propanoate backbone to generate a key intermediate—a β-ketoester—which can then undergo a classical Conrad-Limpach cyclization to afford the target 4-quinolone.

Workflow Overview: A Two-Stage Synthetic Approach

G cluster_0 Stage 1: β-Ketoester Synthesis cluster_1 Stage 2: Quinolone Formation Start Ethyl 3-(p-tolyl)propanoate Step1 Claisen Condensation with Ethyl Acetate Start->Step1 NaOEt, EtOH Intermediate Ethyl 2-(p-tolylacetyl)acetate (β-Ketoester Intermediate) Step1->Intermediate Step2 Condensation with Aniline Derivative Intermediate->Step2 Intermediate2 β-Anilinoacrylate Intermediate Step2->Intermediate2 Acid catalyst (e.g., AcOH) Step3 Thermal Cyclization (Conrad-Limpach Reaction) Intermediate2->Step3 High-boiling solvent (e.g., Dowtherm A), ~250 °C End Substituted 4-Quinolone Step3->End

Caption: Synthetic workflow from Ethyl 3-(p-tolyl)propanoate to a substituted 4-quinolone.

Part 1: Synthesis of the β-Ketoester Intermediate

The first critical step is the conversion of Ethyl 3-(p-tolyl)propanoate into a β-ketoester. This is efficiently achieved via a crossed Claisen condensation with ethyl acetate.

Mechanistic Rationale

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In this case, sodium ethoxide serves as the base, deprotonating the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Ethyl 3-(p-tolyl)propanoate. Subsequent elimination of an ethoxide ion yields the desired β-ketoester. The choice of sodium ethoxide as the base is crucial; it is sufficiently strong to generate the enolate and is chemically compatible with the ethyl ester functionalities, preventing unwanted transesterification reactions.

Detailed Laboratory Protocol: Synthesis of Ethyl 2-(p-tolylacetyl)acetate

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 3-(p-tolyl)propanoate192.25509.61 g (9.6 mL)
Sodium Ethoxide (NaOEt)68.05755.10 g
Ethyl Acetate88.1125022.03 g (24.5 mL)
Anhydrous Ethanol (EtOH)46.07-100 mL
1 M Hydrochloric Acid (HCl)--As needed
Diethyl Ether--For extraction
Saturated Sodium Bicarbonate--For washing
Brine--For washing
Anhydrous Magnesium Sulfate--For drying

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (5.10 g, 75 mmol) and anhydrous ethanol (50 mL).

  • Addition of Reactants: In the dropping funnel, prepare a mixture of Ethyl 3-(p-tolyl)propanoate (9.61 g, 50 mmol) and ethyl acetate (22.03 g, 250 mmol). Add this mixture dropwise to the stirred suspension of sodium ethoxide in ethanol over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Acidify the aqueous solution to a pH of ~5-6 with 1 M HCl.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude β-ketoester. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of the 4-Quinolone Core

With the β-ketoester in hand, the next stage is the construction of the quinolone ring system via the Conrad-Limpach reaction.[4][5] This reaction involves two key steps: the formation of a β-anilinoacrylate intermediate and its subsequent thermal cyclization.

Mechanistic Rationale

The first step is the acid-catalyzed condensation of the β-ketoester with an aniline derivative. The acid catalyst protonates the keto-carbonyl group, activating it towards nucleophilic attack by the amino group of the aniline. This is followed by dehydration to form the enamine, or β-anilinoacrylate, intermediate.

The second step is the thermal intramolecular cyclization. At high temperatures (typically >250 °C), the β-anilinoacrylate undergoes an intramolecular electrophilic attack from the enamine onto the aromatic ring of the aniline moiety, followed by tautomerization to yield the stable 4-quinolone.[2] High-boiling, inert solvents like Dowtherm A or mineral oil are essential to provide the necessary thermal energy for this demanding cyclization step.[5]

Detailed Laboratory Protocol: Synthesis of a 2-(p-tolyl)methyl-4-quinolone Derivative

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-(p-tolylacetyl)acetate234.29204.69 g
Aniline (or substituted aniline)93.13201.86 g (1.82 mL)
Glacial Acetic Acid60.05-2-3 drops
Toluene92.14-50 mL
Dowtherm A--50 mL

Procedure:

  • Formation of the β-Anilinoacrylate: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the β-ketoester (4.69 g, 20 mmol), aniline (1.86 g, 20 mmol), toluene (50 mL), and a few drops of glacial acetic acid.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude β-anilinoacrylate intermediate.

  • Thermal Cyclization: In a separate flask suitable for high-temperature reactions, heat Dowtherm A (50 mL) to 250-260 °C. Add the crude β-anilinoacrylate intermediate dropwise to the hot Dowtherm A over 15-20 minutes.

  • Reaction Completion: Maintain the reaction temperature for an additional 30 minutes after the addition is complete.

  • Isolation of the Product: Cool the reaction mixture to below 100 °C and add 100 mL of hexane to precipitate the product. Collect the solid product by filtration, wash with hexane, and dry.

  • Purification: The crude quinolone can be recrystallized from a suitable solvent such as ethanol or dimethylformamide (DMF) to obtain the purified product.

Visualizing the Conrad-Limpach Cyclization

G cluster_0 Conrad-Limpach Reaction Ketoester β-Ketoester Intermediate β-Anilinoacrylate Ketoester->Intermediate + Aniline - H₂O Aniline Aniline Aniline->Intermediate Quinolone 4-Quinolone Intermediate->Quinolone Heat (~250 °C) Intramolecular Cyclization

Caption: Key steps in the Conrad-Limpach synthesis of 4-quinolones.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented chemical reactions. The progress of each step can be reliably monitored using standard analytical techniques:

  • TLC Analysis: Track the consumption of starting materials and the formation of products.

  • NMR Spectroscopy: Confirm the structure of the β-ketoester intermediate and the final quinolone product.

  • Mass Spectrometry: Verify the molecular weight of the synthesized compounds.

By following these established procedures and analytical checkpoints, researchers can confidently and reproducibly synthesize quinolone derivatives from Ethyl 3-(p-tolyl)propanoate.

Broader Applications and Future Directions

While this guide has focused on the synthesis of quinolones, the strategic functionalization of Ethyl 3-(p-tolyl)propanoate opens doors to a wider array of heterocyclic systems. For instance, conversion of the ester to an amide followed by Bischler-Napieralski cyclization could yield dihydroisoquinolines.[6] Similarly, transformation into a suitable hydrazine derivative could serve as a precursor for indole synthesis via the Fischer indole synthesis. The true value of Ethyl 3-(p-tolyl)propanoate lies in its potential as a foundational building block, limited only by the synthetic chemist's ingenuity.

References

  • RSC. (n.d.). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • NIH. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • NIH. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][4][7]diazepin-2-ylamino)benzoate. Retrieved from [Link]

  • NIH. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • NIH. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

Sources

Application

Catalytic Strategies for the Synthesis of Ethyl 3-(p-tolyl)propanoate: An Application and Protocol Guide

Introduction: The Significance of Ethyl 3-(p-tolyl)propanoate Ethyl 3-(p-tolyl)propanoate is a valuable ester linkage-containing organic compound with applications as a building block in the synthesis of more complex mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate is a valuable ester linkage-containing organic compound with applications as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.[1] Its structure, featuring a substituted aromatic ring and a propanoate chain, makes it a target for various synthetic strategies. This guide provides detailed application notes and protocols for three distinct and robust catalytic methods for the preparation of Ethyl 3-(p-tolyl)propanoate, designed for researchers, scientists, and professionals in drug development. The methodologies discussed herein are the Heck reaction, the catalytic hydrogenation of an unsaturated precursor, and the Fischer-Speier esterification, each offering unique advantages in terms of starting material availability, reaction conditions, and scalability.

Method 1: Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2][3][4] This approach allows for the direct arylation of ethyl acrylate with a suitable p-tolyl halide, offering a convergent and efficient route to the unsaturated precursor of the target molecule, which is then subsequently reduced.

Scientific Rationale and Mechanistic Insights

The catalytic cycle of the Heck reaction is well-established and generally proceeds through a series of key steps: oxidative addition, migratory insertion, and beta-hydride elimination, followed by reductive elimination to regenerate the active palladium(0) catalyst.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-iodotoluene) to form a Pd(II) species.

  • Migratory Insertion (Carbopalladation): The alkene (ethyl acrylate) coordinates to the Pd(II) complex, followed by the insertion of the alkene into the Pd-aryl bond.

  • Syn-Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the desired alkene product, ethyl 3-(p-tolyl)acrylate.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Phosphine-free palladium systems or those with bulky electron-rich phosphine ligands are often employed to enhance catalyst stability and activity.[3]

Diagram: The Heck Reaction Catalytic Cycle

Heck_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Oxidative Adduct (Ar-Pd(II)-X) Pd(0)L2->ArPd(II)XL2 Oxidative Addition (+ Ar-X) Alkene_Complex Alkene Complex ArPd(II)XL2->Alkene_Complex Alkene Coordination Insertion_Product Migratory Insertion Product Alkene_Complex->Insertion_Product 1,2-Migratory Insertion Hydride_Complex Pd-Hydride Complex Insertion_Product->Hydride_Complex syn-β-Hydride Elimination Hydride_Complex->Pd(0)L2 Reductive Elimination (+ Base, - BHX) Product Ethyl (E)-3-(p-tolyl)acrylate Hydride_Complex->Product Salt [Base-H]+X- Hydride_Complex->Salt Ar-X 4-Iodotoluene Ar-X->ArPd(II)XL2 Alkene Ethyl Acrylate Alkene->Alkene_Complex Base Base Base->Hydride_Complex

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

Experimental Protocol: Heck Reaction

This protocol describes the synthesis of ethyl (E)-3-(p-tolyl)acrylate, the unsaturated precursor to the target molecule.

Materials:

  • 4-Iodotoluene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add palladium(II) acetate (0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 2 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (20 mL) via syringe, followed by 4-iodotoluene (2.0 mmol, 1.0 equiv), ethyl acrylate (3.0 mmol, 1.5 equiv), and triethylamine (3.0 mmol, 1.5 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (50 mL).

  • Wash the organic layer with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl (E)-3-(p-tolyl)acrylate.

Method 2: Catalytic Hydrogenation of Ethyl 3-(p-tolyl)acrylate

The saturation of the carbon-carbon double bond in ethyl 3-(p-tolyl)acrylate provides a direct and high-yielding route to the target compound, Ethyl 3-(p-tolyl)propanoate. Catalytic hydrogenation is a classic and highly effective method for this transformation.

Scientific Rationale and Mechanistic Insights

The catalytic hydrogenation of an α,β-unsaturated ester involves the addition of hydrogen across the double bond, mediated by a heterogeneous or homogeneous catalyst.[5] Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.

The mechanism on a heterogeneous catalyst surface is generally understood to involve:

  • Adsorption: Both the unsaturated ester and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond of the adsorbed ester.

  • Desorption: The saturated product, Ethyl 3-(p-tolyl)propanoate, desorbs from the catalyst surface, regenerating the active sites for further reaction.

The choice of catalyst and reaction conditions (pressure, temperature, solvent) can influence the rate and selectivity of the reaction. For α,β-unsaturated esters, selective hydrogenation of the C=C bond without reduction of the ester functionality is readily achieved with standard catalysts like Pd/C under mild conditions.

Diagram: Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification Start Ethyl 3-(p-tolyl)acrylate + Solvent (Ethanol) Catalyst Add Pd/C Catalyst Start->Catalyst Reactor Transfer to Hydrogenation Reactor Catalyst->Reactor Pressurize Pressurize with H₂ Reactor->Pressurize React Stir at Room Temperature Pressurize->React Monitor Monitor H₂ uptake and/or TLC/GC React->Monitor Depressurize Depressurize and Purge with N₂ Monitor->Depressurize Reaction Complete Filter Filter through Celite® to remove catalyst Depressurize->Filter Concentrate Concentrate Solvent Filter->Concentrate Product Ethyl 3-(p-tolyl)propanoate Concentrate->Product

Caption: Experimental workflow for the catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Ethyl 3-(p-tolyl)acrylate[]

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve ethyl 3-(p-tolyl)acrylate (1.0 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C (10 mol% Pd) to the solution.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeated three times).

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by hydrogen uptake or by periodically taking samples for TLC or GC analysis.

  • Once the reaction is complete (typically 2-6 hours), carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Ethyl 3-(p-tolyl)propanoate. The product is often of high purity and may not require further purification.

Method 3: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[7][8][9] This approach is particularly useful when the corresponding carboxylic acid, 3-(p-tolyl)propanoic acid, is readily available.

Scientific Rationale and Mechanistic Insights

The Fischer esterification is an equilibrium-controlled reaction.[9] To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[7]

The mechanism involves several key steps:[7][10][11]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins.[8][12]

Diagram: Mechanism of Fischer-Speier Esterification

Fischer_Esterification cluster_step1 1. Protonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer_Intermediate R-C(OH)(O⁺H₂)(OR') Tetrahedral_Intermediate->Proton_Transfer_Intermediate Protonated_Ester R-C(O⁺H)(OR') Proton_Transfer_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

Caption: Stepwise mechanism of the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 3-(p-tolyl)propanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-(p-tolyl)propanoic acid (10 mmol, 1.0 equiv) and absolute ethanol (50 mL, large excess).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with water (20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL) until the effervescence ceases, and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 3-(p-tolyl)propanoate.

  • If necessary, the product can be further purified by vacuum distillation.

Comparative Analysis of Synthetic Methods

FeatureHeck Reaction (followed by Hydrogenation)Catalytic HydrogenationFischer-Speier Esterification
Starting Materials 4-Iodotoluene, Ethyl acrylateEthyl 3-(p-tolyl)acrylate3-(p-tolyl)propanoic acid, Ethanol
Key Transformation C-C bond formation & C=C reductionC=C bond reductionC-O bond formation (esterification)
Catalyst Palladium(II) acetate / Phosphine ligand & Pd/CPalladium on Carbon (Pd/C)Sulfuric Acid (or other strong acid)
Advantages Convergent, builds complexity from simple precursors.High yielding, clean reaction, simple work-up.Atom economical, often uses inexpensive starting materials and catalyst.
Disadvantages Two-step process, requires expensive palladium catalyst and ligands, potential for metal contamination.Requires a pre-synthesized unsaturated precursor, use of flammable hydrogen gas.Equilibrium-limited, requires excess reagent or water removal, can be slow.
Typical Yield Good to excellent over two steps.Excellent (>95%).Good to excellent, depending on equilibrium conditions.
Scalability Moderate to good, cost of palladium can be a factor.Excellent, widely used in industry.Excellent, a very common industrial process.

Conclusion

The synthesis of Ethyl 3-(p-tolyl)propanoate can be effectively achieved through several catalytic methods, each with its own set of advantages and considerations. The Heck reaction followed by hydrogenation offers a powerful convergent approach for constructing the carbon skeleton. Catalytic hydrogenation of the corresponding α,β-unsaturated ester is a highly efficient and clean method for the final saturation step. The Fischer-Speier esterification represents a classic, atom-economical, and often cost-effective route when the parent carboxylic acid is available. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment and safety infrastructure available in the laboratory. This guide provides the necessary protocols and scientific rationale to enable researchers to make an informed decision and successfully synthesize the target compound.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
  • Shi, H.; Wang, Y.; Hua, R. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Phys. Chem. Chem. Phys.2015, 17, 30278–30287.
  • Otera, J.
  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100, 3009–3066.
  • de Vries, J. G.; Elsevier, C. J.
  • Littke, A. F.; Fu, G. C. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. J. Am. Chem. Soc.2001, 123, 6989–7000.
  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Group, 1989.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate". [Link]. Accessed Jan. 23, 2026.

  • Organic Chemistry Portal. "Heck Reaction". [Link]. Accessed Jan. 23, 2026.

  • Organic Chemistry Portal. "Fischer Esterification". [Link]. Accessed Jan. 23, 2026.

  • Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions". [Link]. Accessed Jan. 23, 2026.

  • JoVE. "Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism". [Link]. Accessed Jan. 23, 2026.

  • Royal Society of Chemistry. "The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin". [Link]. Accessed Jan. 23, 2026.

  • MDPI. "Heck Reaction—State of the Art". [Link]. Accessed Jan. 23, 2026.

  • PubMed. "Heck transformations of biological compounds catalyzed by phosphine-free palladium". [Link]. Accessed Jan. 23, 2026.

  • ResearchGate. "Comparison of the extent of thermal hydrogenation of ethyl acrylate...". [Link]. Accessed Jan. 23, 2026.

  • ResearchGate. "(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst". [Link]. Accessed Jan. 23, 2026.

  • MDPI. "Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances". [Link]. Accessed Jan. 23, 2026.

Sources

Method

Application Notes and Protocols: Strategic Derivatization of Ethyl 3-(p-tolyl)propanoate for Advanced Synthesis

Introduction: Unlocking the Synthetic Potential of Ethyl 3-(p-tolyl)propanoate Ethyl 3-(p-tolyl)propanoate is a versatile scaffold in organic synthesis, offering multiple reaction sites for strategic chemical modificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate is a versatile scaffold in organic synthesis, offering multiple reaction sites for strategic chemical modifications. Its structure, featuring an ester functional group, an activatable α-carbon, and an electron-rich aromatic ring, presents a valuable platform for the synthesis of a diverse array of downstream molecules, including active pharmaceutical ingredients (APIs) and fine chemicals. This guide provides a comprehensive overview of key derivatization strategies for ethyl 3-(p-tolyl)propanoate, complete with detailed, field-proven protocols. We will delve into the chemical principles underpinning each transformation, offering insights into reaction optimization and control. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields.

Core Derivatization Strategies

The primary sites for the derivatization of ethyl 3-(p-tolyl)propanoate are the ester functional group, the α-carbon of the propanoate chain, and the aromatic tolyl group. This guide will focus on four principal transformations:

  • Ester Hydrolysis: Conversion to the corresponding carboxylic acid, 3-(p-tolyl)propanoic acid, a key intermediate for amide bond formation and other acid-mediated reactions.

  • Ester Reduction: Transformation to the primary alcohol, 3-(p-tolyl)propan-1-ol, a precursor for ethers, aldehydes, and further oxidation products.

  • α-Halogenation: Introduction of a halogen atom at the α-position to the carbonyl group, creating a valuable electrophilic site for subsequent nucleophilic substitution.

  • Electrophilic Aromatic Substitution: Functionalization of the p-tolyl ring, leveraging the directing effects of the alkyl group to introduce new substituents.

G

Ester Hydrolysis: Synthesis of 3-(p-tolyl)propanoic Acid

The conversion of ethyl 3-(p-tolyl)propanoate to its corresponding carboxylic acid is a fundamental transformation that unlocks a host of subsequent reactions. Both acidic and basic conditions can be employed for this hydrolysis, with alkaline hydrolysis generally being preferred due to its irreversibility and the ease of product separation.[1][2][3]

Causality of Experimental Choices:
  • Alkaline Hydrolysis: This method is often favored because the reaction is essentially irreversible. The carboxylic acid is deprotonated under basic conditions to form the carboxylate salt, which is unreactive towards the alcohol byproduct, thus driving the reaction to completion.[3] The product is then isolated by acidification of the reaction mixture.

  • Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification.[4][5] To achieve a high yield of the carboxylic acid, a large excess of water is required to shift the equilibrium towards the products.

Protocol 1: Alkaline Hydrolysis

Materials:

  • Ethyl 3-(p-tolyl)propanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-(p-tolyl)propanoate (1.0 eq) in ethanol (5-10 mL per gram of ester).

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A white precipitate of 3-(p-tolyl)propanoic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Parameter Condition Rationale
Base NaOH (aq)Strong base to ensure complete and irreversible hydrolysis.
Solvent Ethanol/WaterCo-solvent system to ensure miscibility of the ester and aqueous base.
Temperature RefluxTo increase the reaction rate.
Work-up AcidificationTo protonate the carboxylate salt and precipitate the carboxylic acid.

Ester Reduction: Synthesis of 3-(p-tolyl)propan-1-ol

The reduction of the ester functionality to a primary alcohol is a key transformation that opens up avenues for the synthesis of aldehydes, ethers, and other alcohol derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose due to its high reactivity.[6][7]

Causality of Experimental Choices:
  • Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters to primary alcohols.[7] It is preferred over milder reagents like sodium borohydride (NaBH₄), which are generally unreactive towards esters.

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[7]

  • Work-up: A careful, sequential addition of water and then acid is crucial to quench the excess LiAlH₄ and the aluminum alkoxide intermediate safely.

Protocol 2: Reduction with LiAlH₄

Materials:

  • Ethyl 3-(p-tolyl)propanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 3-(p-tolyl)propanoate (1.0 eq) in anhydrous diethyl ether or THF to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Slowly add water, followed by 1 M HCl, until the gray precipitate dissolves and two clear layers are formed.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-(p-tolyl)propan-1-ol.

Parameter Condition Rationale
Reducing Agent LiAlH₄Powerful hydride donor for the complete reduction of the ester.
Solvent Anhydrous Diethyl Ether/THFInert, aprotic solvent required for the stability of LiAlH₄.
Temperature 0 °C to Room TemperatureInitial cooling to control the exothermic reaction, followed by warming to ensure completion.
Quenching Ethyl Acetate, Water, HClCareful, sequential addition to safely neutralize excess LiAlH₄ and hydrolyze the aluminum alkoxide.

α-Halogenation: Synthesis of Ethyl 2-bromo-3-(p-tolyl)propanoate

The introduction of a halogen at the α-position of the ester creates a valuable synthetic handle for nucleophilic substitution reactions, enabling the formation of α-amino acids, α-hydroxy esters, and other functionalized molecules. N-Bromosuccinimide (NBS) in the presence of a radical initiator is a common and effective method for α-bromination.[8][9]

Causality of Experimental Choices:
  • Halogenating Agent: NBS is a convenient and selective source of bromine for radical halogenation.[8][9] It maintains a low concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.

  • Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to initiate the radical chain reaction.

  • Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or benzene is typically used.

Protocol 3: α-Bromination with NBS

Materials:

  • Ethyl 3-(p-tolyl)propanoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve ethyl 3-(p-tolyl)propanoate (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.

  • Heat the mixture to reflux and irradiate with the lamp for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Brominating Agent NBSProvides a low, steady concentration of Br₂ for radical substitution.
Initiator BPO or AIBNInitiates the radical chain reaction.
Solvent CCl₄Inert solvent that does not interfere with the radical reaction.
Work-up Na₂S₂O₃ washTo quench any unreacted bromine.

Electrophilic Aromatic Substitution: Functionalization of the p-Tolyl Ring

The tolyl group in ethyl 3-(p-tolyl)propanoate is susceptible to electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator, while the propyl ester side chain is a deactivating group. The outcome of the substitution will depend on the reaction conditions and the nature of the electrophile.

Causality of Experimental Choices:
  • Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, typically ortho to the methyl group due to steric hindrance at the position para to the large propyl ester group. A Lewis acid catalyst like aluminum chloride (AlCl₃) is required to generate the acylium ion electrophile.[10][11][12]

  • Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of both the methyl and the propyl ester groups.

Protocol 4: Friedel-Crafts Acylation

Materials:

  • Ethyl 3-(p-tolyl)propanoate

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension.

  • Add a solution of ethyl 3-(p-tolyl)propanoate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and 1 M HCl.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Parameter Condition Rationale
Electrophile Source Acetyl chlorideProvides the acyl group for substitution.
Catalyst AlCl₃Lewis acid to generate the acylium ion.
Solvent Anhydrous DCMInert solvent for the reaction.
Work-up Ice/HCl quenchTo decompose the aluminum chloride complex and separate the product.

G

Conclusion

This guide has detailed four robust and versatile methods for the derivatization of ethyl 3-(p-tolyl)propanoate. By targeting the ester functionality, the α-carbon, and the aromatic ring, a wide range of valuable chemical intermediates can be accessed. The provided protocols, grounded in established chemical principles, offer a reliable starting point for researchers in synthetic and medicinal chemistry. Careful consideration of the causality behind experimental choices will empower scientists to adapt and optimize these procedures for their specific synthetic goals.

References

  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2001). Journal of the Brazilian Chemical Society. [Link]

  • Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. (1991). The Journal of Organic Chemistry. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

  • Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I). (2004). Dalton Transactions. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Tolyl group. Wikipedia. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • NBS: Radical Bromination. (2021). YouTube. [Link]

  • Nitration of aromatic compounds. (2016).
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. (2020). ChemistrySelect. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Halogenation | Organic Chemistry | Chemistry | FuseSchool. (2015). YouTube. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters. (2024). Save My Exams. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • halogenation of benzene and methylbenzene. Chemguide. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. [Link]

  • Friedel-Crafts Acylation. (2018). YouTube. [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999).
  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2007). Arkivoc. [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014). YouTube. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. (2015). Current Microwave Chemistry. [Link]

  • ChemInform Abstract: Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. (2014). ChemInform. [Link]

  • Stereoselective Halogenation in Natural Product Synthesis. (2011). Chemical Reviews. [Link]

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  • Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. Clutch Prep. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(p-tolyl)propanoate

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

The synthesis of Ethyl 3-(p-tolyl)propanoate, a valuable ester intermediate, is most commonly achieved via the Fischer-Speier esterification of 3-(p-tolyl)propanoic acid with ethanol, catalyzed by a strong acid.[1][2] While straightforward in principle, this equilibrium-driven reaction presents several challenges that can impact yield and purity.[3][4] This document provides expert guidance to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low Yields (<60%)

Question: I am performing the Fischer esterification of 3-(p-tolyl)propanoic acid and ethanol with sulfuric acid as a catalyst, but my yields are consistently low. What are the primary causes and how can I resolve this?

Answer: Low yields in a Fischer esterification are almost always linked to the reversible nature of the reaction.[3][4] The reaction between the carboxylic acid and alcohol establishes an equilibrium with the ester and water. To achieve a high yield, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's Principle.[5]

Here are the causative factors and their solutions:

  • Equilibrium Not Displaced: The presence of water, a co-product, can drive the reaction backward through hydrolysis of the ester, limiting the final yield.[1]

    • Solution 1: Use Excess Alcohol. The most common and straightforward method to shift the equilibrium is to use a large excess of one of the reactants.[5][6] Since ethanol is often inexpensive and can serve as the reaction solvent, using it in a large excess (5-10 equivalents or as the solvent) will drive the reaction forward.[7]

    • Solution 2: Actively Remove Water. For maximum conversion, the physical removal of water as it is formed is highly effective.[1][4] This is best accomplished using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[7] The water is collected in the side arm of the trap while the solvent returns to the reaction flask. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can sequester water.

  • Insufficient Catalysis: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile for the alcohol's nucleophilic attack.[8]

    • Solution: Ensure an adequate amount of catalyst is used. Typical catalytic amounts for sulfuric acid or p-toluenesulfonic acid (TsOH) are 1-5 mol% relative to the limiting reagent (the carboxylic acid).[7] Using too little catalyst will result in a very slow reaction that may not reach equilibrium in a reasonable time.

  • Sub-optimal Reaction Conditions:

    • Solution: Ensure the reaction is heated to reflux for a sufficient period. For this specific synthesis, refluxing for 4-10 hours is typical.[7] Reaction progress should be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

LowYieldWorkflow start Low Yield (<60%) Observed check_equilibrium Is water being actively removed OR is ethanol used in large excess (>5 eq)? start->check_equilibrium implement_shift Implement Equilibrium Shift: 1. Use ethanol as solvent. 2. Add Dean-Stark trap with toluene. check_equilibrium->implement_shift No check_catalyst Is the acid catalyst concentration adequate (1-5 mol%)? check_equilibrium->check_catalyst Yes implement_shift->check_catalyst adjust_catalyst Increase catalyst loading to 3-5 mol%. Consider using TsOH. check_catalyst->adjust_catalyst No check_conditions Was the reaction run at reflux until completion (monitored by TLC/GC)? check_catalyst->check_conditions Yes adjust_catalyst->check_conditions adjust_conditions Increase reflux time. Ensure proper heating and stirring. check_conditions->adjust_conditions No review_workup Review work-up procedure for potential product loss. check_conditions->review_workup Yes adjust_conditions->review_workup success Yield Improved review_workup->success

Caption: A workflow for troubleshooting low yields.

Issue 2: Presence of Significant Impurities in the Final Product

Question: After work-up, my NMR/GC analysis shows significant impurities alongside my Ethyl 3-(p-tolyl)propanoate. What are these and how can I prevent them?

Answer: Impurities typically arise from unreacted starting materials or side reactions.

  • Unreacted 3-(p-tolyl)propanoic Acid: This is the most common impurity. Its presence indicates an incomplete reaction.

    • Prevention: Follow the recommendations in "Issue 1" to drive the reaction to completion.

    • Removal: During the work-up, a wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.[9] Be sure to perform this wash until effervescence ceases, indicating all acid has been neutralized.

  • Side Products from High Temperatures: Aggressive heating in the presence of a strong acid like H₂SO₄ can lead to side reactions.

    • Side Reaction: Dehydration of ethanol to form diethyl ether, or potential charring of the organic material.

    • Prevention: Use a milder catalyst like p-toluenesulfonic acid (TsOH) or a Lewis acid.[7] Maintain a controlled reflux; avoid excessively high temperatures.

  • Impurities from Work-up:

    • Prevention: Ensure all aqueous solutions are thoroughly separated from the organic layer during extractions. After washing, dry the organic layer completely with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to prevent residual water from hydrolyzing the product upon storage.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the acid catalyst? A1: The Fischer esterification mechanism involves several equilibrium steps. The acid catalyst (H-A) plays a critical role by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol. The catalyst is regenerated at the end of the reaction.[1][6][8]

Fischer Esterification Mechanism

FischerMechanism RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ Protonated_RCOOH->RCOOH p1 Protonated_RCOOH->p1 + R'-OH Tetrahedral_Int1 R-C(OH)(O+H-R')OH Tetrahedral_Int1->p1 p2 Tetrahedral_Int1->p2 Proton Transfer Tetrahedral_Int2 R-C(OH)(OR')O+H2 Tetrahedral_Int2->p2 p3 Tetrahedral_Int2->p3 - H2O Ester_Protonated R-C(=O+H)OR' Ester R-COOR' Ester_Protonated->Ester - H+ Ester_Protonated->p3 Ester->Ester_Protonated p1->Protonated_RCOOH p1->Tetrahedral_Int1 Nucleophilic Attack p2->Tetrahedral_Int1 p2->Tetrahedral_Int2 p3->Tetrahedral_Int2 p3->Ester_Protonated Elimination p4

Caption: Mechanism of Fischer-Speier Esterification.

Q2: Which acid catalyst is best: H₂SO₄, TsOH, or a Lewis Acid? A2: The choice depends on the scale, substrate sensitivity, and desired work-up.

CatalystProsCons
Sulfuric Acid (H₂SO₄) Inexpensive, highly effective.[1]Strong dehydrating agent, can cause charring/side reactions; difficult to measure small quantities accurately.[4]
p-Toluenesulfonic Acid (TsOH) Solid (easy to handle/weigh), effective, less oxidizing than H₂SO₄.[7]More expensive than H₂SO₄.
Lewis Acids (e.g., Sc(OTf)₃) Very mild, suitable for sensitive substrates.[7]Significantly more expensive, may require anhydrous conditions.
Heterogeneous Catalysts (e.g., Graphene Oxide, Resins) Reusable, simplifies purification (filtration).[8][10]Can be less active, requiring longer reaction times or higher temperatures.

For general laboratory synthesis of Ethyl 3-(p-tolyl)propanoate, TsOH offers a good balance of reactivity, ease of handling, and cleaner reaction profiles.

Q3: What is a reliable, step-by-step protocol for this synthesis? A3: The following protocol incorporates best practices for maximizing yield.

Experimental Protocol: Synthesis of Ethyl 3-(p-tolyl)propanoate
Experimental Setup Diagram

RefluxSetup cluster_flask Reaction Flask cluster_trap Dean-Stark Trap flask Round-bottom Flask (3-(p-tolyl)propanoic acid, Ethanol, TsOH, Toluene, Stir bar) trap Trap Body (Azeotrope condenses, water separates) flask->trap Vapors rise stopcock Stopcock (to remove water) condenser Condenser (Water In/Out) trap->condenser condenser->trap Condensate returns

Caption: Reflux setup with a Dean-Stark apparatus.

Materials:

  • 3-(p-tolyl)propanoic acid (1.0 eq)

  • Ethanol (anhydrous, 5.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.03 eq)

  • Toluene (approx. 2 mL per mmol of carboxylic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add 3-(p-tolyl)propanoic acid, ethanol, TsOH·H₂O, and toluene.

  • Reaction: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water collects in the trap (typically 4-6 hours). Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Cooling & Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate.

  • Work-up: a. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x). Caution: CO₂ evolution (effervescence) will occur. Vent the funnel frequently. b. Wash the organic layer with water (1x). c. Wash the organic layer with brine (1x) to aid in breaking up any emulsions and removing bulk water.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is often of high purity. If necessary, purify further by vacuum distillation or flash column chromatography on silica gel.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Google Patents. (Date not available). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (2014). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate. [Link]

  • Patsnap. (2023). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Organic Chemistry Portal. (Date not available). Fischer Esterification. [Link]

  • Wikipedia. (Date not available). Fischer–Speier esterification. [Link]

  • PubChem. (Date not available). Ethyl 3-(p-tolyl)propanoate. [Link]

  • Google Patents. (Date not available).
  • Reddit. (2018). How can I improve the yield of my Fischer Esterification?. [Link]

  • University of Toronto. (Date not available). Experiment 10: Fischer Esterification. [Link]

  • Quora. (2018). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • JoVE. (Date not available). Esterification. [Link]

  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]

  • California State University, Bakersfield. (Date not available). Fischer Esterification. [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-(p-tolyl)propanoate

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound with high purity. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights into common purification issues, explaining not just the "how" but the critical "why" behind each experimental step.

Section 1: Understanding the Impurity Profile

The first step in any successful purification is to anticipate the likely impurities based on the synthetic route. The most common laboratory-scale synthesis of Ethyl 3-(p-tolyl)propanoate is the Fischer-Speier esterification of 3-(p-tolyl)propanoic acid with ethanol, catalyzed by a strong acid.

dot

Fischer-Speier Esterification Synthesis Reactant1 3-(p-tolyl)propanoic Acid Reaction Reflux Reactant1->Reaction Reactant2 Ethanol (often excess) Reactant2->Reaction Catalyst Acid Catalyst (H₂SO₄, p-TsOH) Catalyst->Reaction Product Ethyl 3-(p-tolyl)propanoate Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct

Caption: Core reaction scheme for Ethyl 3-(p-tolyl)propanoate synthesis.

Q1: What are the most common impurities I should expect after synthesizing Ethyl 3-(p-tolyl)propanoate via Fischer esterification?

A1: The impurity profile is directly dictated by the reaction's equilibrium nature and the reagents used.[1] Expect the following:

  • Unreacted 3-(p-tolyl)propanoic Acid: Fischer esterification is a reversible reaction.[2] Therefore, some starting carboxylic acid will inevitably remain. Its acidic nature is the primary concern during purification.

  • Excess Ethanol: To drive the reaction equilibrium towards the product, ethanol is typically used in large excess and often serves as the solvent.[3] Significant amounts will be present in the crude product.

  • Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to catalyze the reaction and must be completely removed.[4]

  • Water: Water is a direct byproduct of the esterification. Its presence can promote the reverse (hydrolysis) reaction, especially under acidic conditions.[5]

  • Side-Products: At the high temperatures used for reflux, a small amount of diethyl ether can form from the acid-catalyzed self-condensation of ethanol.

Section 2: Troubleshooting the Purification Workflow

This section addresses specific issues you might encounter during the purification process, from initial workup to final polishing.

dot

Purification Decision Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Neutralization & Washing) Start->Workup Quench Reaction SolventRemoval Rotary Evaporation (Remove bulk solvent/ethanol) Workup->SolventRemoval Extract Ester CrudeOil Crude Ester Oil SolventRemoval->CrudeOil PurityCheck Assess Purity (TLC, GC, NMR) CrudeOil->PurityCheck Distillation Vacuum Distillation PurityCheck->Distillation Boiling Point Difference >25°C & Thermally Stable Chromatography Column Chromatography PurityCheck->Chromatography Close Boiling Points or Heat Sensitive FinalProduct Pure Product (>98%) PurityCheck->FinalProduct Purity OK Distillation->FinalProduct Chromatography->FinalProduct

Caption: Decision tree for selecting the appropriate purification method.

Q2: My crude product has a low pH. How do I effectively remove the unreacted carboxylic acid and the acid catalyst?

A2: This is the most critical step of the workup. You must neutralize the mixture and convert the acidic impurities into water-soluble salts.

Causality: The principle here is a liquid-liquid extraction based on differential solubility.[6] 3-(p-tolyl)propanoic acid is soluble in organic solvents but its carboxylate salt is highly soluble in water.

Protocol: Neutralizing Wash

  • Solvent Addition: After cooling the reaction mixture, dilute it with an inert, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This ensures the ester product remains in the organic phase and reduces the viscosity of the solution.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Why Bicarbonate? Sodium bicarbonate is a weak base, sufficient to deprotonate both the strong acid catalyst and the weaker carboxylic acid. The resulting CO₂ effervescence is a visual indicator that acid is being neutralized. Use caution and vent the funnel frequently.

    • R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂↑

  • Repeat: Continue washing with NaHCO₃ solution until no more gas evolution is observed. This indicates all acid has been neutralized.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

Q3: After aqueous workup, my product still contains a significant non-polar impurity according to TLC analysis. What is it and how do I remove it?

A3: If you used a Fischer esterification protocol, this non-polar spot is likely diethyl ether, formed as a byproduct from the ethanol under acidic reflux. If a Heck-type synthesis was used, it could be a homocoupled byproduct.[7][8]

Solution: The removal method depends on the boiling point difference between your desired ester and the impurity.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl 3-(p-tolyl)propanoate 192.25[9]~265-270 (est. at atm. pressure); lower under vacuum
Diethyl Ether74.1234.6
3-(p-tolyl)propanoic acid164.20[10]~290-300 (est. at atm. pressure)

Data sourced from PubChem and chemical supplier estimates.

  • For Diethyl Ether: This impurity, along with any remaining ethanol and the extraction solvent, will be easily removed during the solvent removal step via rotary evaporation due to its very low boiling point.

  • For Other Byproducts (e.g., from Heck Reaction): If the impurity has a boiling point close to your product, fractional vacuum distillation or column chromatography is necessary.[11] Chromatography is often preferred as it separates based on polarity, which is usually a more significant differentiator for structurally similar molecules.

Q4: Should I use vacuum distillation or column chromatography for the final purification step?

A4: This choice depends on the nature of the remaining impurities, the scale of your reaction, and the thermal stability of your product.

  • Choose Vacuum Distillation When:

    • High Thermal Stability: Your product can withstand heating to high temperatures (likely >150 °C) without degradation.

    • Large Boiling Point Differences: The boiling points of your product and the major impurities differ by at least 25-30 °C under vacuum.

    • Large Scale: Distillation is generally faster and more economical for purifying multi-gram to kilogram quantities of material.

    • Primary Impurity is Starting Acid: The starting acid, 3-(p-tolyl)propanoic acid, has a significantly higher boiling point than the ester due to hydrogen bonding, making distillation an excellent choice for separation.

  • Choose Column Chromatography When:

    • Close Boiling Points: Impurities have boiling points very similar to the product.

    • Thermal Sensitivity: The product is prone to decomposition at high temperatures.

    • Colored Impurities: Chromatography is highly effective at removing non-volatile, colored baseline impurities.

    • High Purity Required (<99.5%): Chromatography can often achieve a higher degree of purity by removing trace impurities that distillation might not separate.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system. Start with a low polarity mixture, such as 98:2 Hexanes:Ethyl Acetate. The less polar ester will elute before any remaining, more polar starting acid.

  • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and combine the pure fractions.

Q5: My final product has a yellow or brown tint. What causes this and how can I fix it?

A5: Color often arises from trace, high-molecular-weight impurities or degradation products formed during the reaction, especially if the reflux was too vigorous or prolonged.

  • Activated Carbon Treatment: Before the final purification step (distillation or chromatography), dissolve the crude product in a suitable organic solvent. Add a small amount (1-2% by weight) of activated carbon and stir for 15-30 minutes at room temperature. The colored impurities will adsorb onto the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon, then proceed with purification.

  • Chromatography: As mentioned, column chromatography is extremely effective at separating colored, non-volatile impurities, which will typically remain at the top of the column (the baseline).[12]

Section 3: Impurities from Alternative Syntheses

Q6: I synthesized my ester using a Heck reaction. What different impurities should I be concerned about?

A6: The Heck reaction, a palladium-catalyzed cross-coupling, introduces a completely different set of potential contaminants.[13]

  • Palladium Residues: The palladium catalyst is a heavy metal and must be removed, especially for pharmaceutical applications.

  • Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) are common. Both the ligand and its oxide (TPPO) can be present.

  • Inorganic Salts: The base used (e.g., triethylamine, potassium carbonate) and the resulting halide salts must be washed out.

  • Homocoupled Byproducts: Side reactions can lead to dimerization of the starting materials.

Purification Strategy: The purification workflow is different. After an initial aqueous wash to remove inorganic salts, specific techniques are needed to remove the catalyst. This often involves filtration through a dedicated scavenger resin or a plug of silica gel specifically to adsorb the palladium complex before proceeding to distillation or preparative chromatography.

References

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate. Retrieved from [Link]

  • Patsnap Eureka. (2022). Ethyl Propanoate in Organic Acid Production: Process Improvements. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-oxo-3-(p- tolyl)propanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Patsnap Eureka. (2022). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • RSC Publishing. (2024). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73927, 3-(p-Tolyl)propionic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • HETEROCYCLES. (2010). Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic esters.
  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Troubleshooting

Common byproducts in Ethyl 3-(p-tolyl)propanoate synthesis and their removal

Welcome to the technical support guide for the synthesis of Ethyl 3-(p-tolyl)propanoate (ETP). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(p-tolyl)propanoate (ETP). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We will delve into the causality behind byproduct formation across various synthetic routes and provide field-proven troubleshooting strategies and detailed purification protocols.

Overview of Common Synthetic Pathways

The synthesis of Ethyl 3-(p-tolyl)propanoate can be approached through several established methods. The choice of pathway often depends on the availability of starting materials, desired scale, and purity requirements. The two most prevalent routes are:

  • Fischer-Speier Esterification: This is a direct, one-step method involving the acid-catalyzed reaction of 3-(p-tolyl)propanoic acid with ethanol. While atom-economical, it is an equilibrium-limited reaction requiring specific conditions to drive it to completion.[1][2]

  • Multi-step Synthesis via Olefin Intermediate: This approach typically starts with p-tolualdehyde and involves an olefination reaction (e.g., Horner-Wadsworth-Emmons or Wittig) to form an unsaturated ester intermediate, Ethyl (E)-3-(p-tolyl)acrylate. This intermediate is then reduced via catalytic hydrogenation to yield the final saturated ester. This route offers flexibility but introduces more potential for byproducts at each step.[3]

Synthetic_Pathways cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Olefination & Reduction A 3-(p-tolyl)propanoic Acid + Ethanol B Ethyl 3-(p-tolyl)propanoate A->B H+ Catalyst (e.g., H2SO4) Reflux C p-Tolualdehyde E Ethyl (E)-3-(p-tolyl)acrylate (Unsaturated Intermediate) C->E D Phosphonate Reagent (HWE Reaction) D->E Base F Ethyl 3-(p-tolyl)propanoate E->F H2, Pd/C (Catalytic Hydrogenation)

Caption: Common synthetic routes to Ethyl 3-(p-tolyl)propanoate.

Troubleshooting Guide: Byproduct Identification and Removal

This section addresses specific issues identified through common analytical techniques like NMR and GC-MS.

Q1: My crude product has an acidic pH and my ¹H-NMR spectrum shows a very broad singlet peak downfield (δ 10-12 ppm). What is this impurity and how do I remove it?

A1: Probable Cause: This is a classic sign of unreacted 3-(p-tolyl)propanoic acid . In Fischer esterification, the reaction is reversible, and incomplete conversion is common if the equilibrium is not sufficiently shifted towards the product.[4]

Causality: The proton of the carboxylic acid functional group (-COOH) is highly deshielded and exchanges rapidly, resulting in a characteristic broad peak in the ¹H-NMR spectrum. Its acidic nature is easily detected with pH paper or by titration.

Removal Protocol:

  • Liquid-Liquid Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Aqueous Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). The acidic starting material will be deprotonated to its water-soluble sodium salt and move into the aqueous layer. You will observe effervescence (CO₂ evolution) as the acid is neutralized. Continue washing until the effervescence ceases.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and dissolved inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Validation: After the workup, a repeat ¹H-NMR should show the disappearance of the broad peak at δ 10-12 ppm. GC-MS analysis can confirm the absence of the carboxylic acid peak.[5]

Q2: After performing a Wittig or Horner-Wadsworth-Emmons (HWE) reaction and removing the solvent, I have a significant amount of a white, high-melting solid mixed with my oily product. What is it?

A2: Probable Cause:

  • For a Wittig reaction , this solid is almost certainly triphenylphosphine oxide (TPPO) .[6]

  • For an HWE reaction , the byproduct is a water-soluble dialkyl phosphate salt .[7][8]

Causality: These phosphorus-containing compounds are the stoichiometric byproducts of the olefination reaction. TPPO, in particular, is known for its high crystallinity and low solubility in nonpolar solvents, making it a common and frustrating impurity to remove.

Removal Protocols:

  • For Triphenylphosphine Oxide (TPPO):

    • Precipitation/Filtration: TPPO has low solubility in nonpolar solvents like hexane or a hexane/ether mixture. Suspend the crude mixture in a minimal amount of cold hexane or a hexane-rich solvent mixture. The TPPO will often precipitate as a white solid, which can be removed by filtration.[9] This is most effective when TPPO is the major component.

    • Column Chromatography: If co-precipitation is an issue, flash column chromatography on silica gel is the most reliable method. A nonpolar eluent system (e.g., hexane/ethyl acetate gradient) will effectively separate the nonpolar ETP product from the much more polar TPPO.

  • For Dialkyl Phosphate Salts (from HWE):

    • These byproducts are typically salts (e.g., lithium or sodium diethyl phosphate) and are highly soluble in water. A standard aqueous workup, as described in A1 (using water or brine instead of a base if there are no acidic impurities), is usually sufficient to remove them completely.[7]

Q3: My GC-MS analysis shows a significant peak with a mass of 190.24 g/mol (C₁₂H₁₄O₂), two mass units less than my desired product. What is this and why is it there?

A3: Probable Cause: This impurity is the unsaturated intermediate, Ethyl (E)-3-(p-tolyl)acrylate .

Causality: This indicates an incomplete catalytic hydrogenation of the double bond formed during the preceding olefination step. This can be caused by:

  • Insufficient Reaction Time or Hydrogen Pressure: The reduction did not proceed to completion.

  • Catalyst Deactivation: The Palladium on Carbon (Pd/C) catalyst may have been poisoned by impurities (e.g., sulfur or phosphorus compounds from the HWE reagent) or has lost its activity.

  • Poor Mass Transfer: Inefficient stirring can prevent the substrate and hydrogen from reaching the solid catalyst surface.

Removal & Prevention:

  • Prevention (Recommended): Ensure the catalyst is active, use sufficient catalyst loading (typically 5-10 mol%), apply adequate hydrogen pressure (a balloon of H₂ is often sufficient for small scale, but a Parr shaker is more robust), and allow for sufficient reaction time. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Removal (Post-Synthesis):

    • Re-subject to Hydrogenation: The most direct method is to re-run the hydrogenation reaction on the impure product with fresh catalyst.

    • Chromatography: If re-hydrogenation is not feasible, the unsaturated ester can be separated from the saturated product by flash column chromatography, as the double bond slightly increases its polarity.

    • Oxidative Removal (Advanced): In some cases, a mild oxidation (e.g., with a small amount of KMnO₄) can selectively react with the alkene, and the resulting oxidized product can be more easily removed by an aqueous wash. This is a less common and more destructive method that should be used with caution.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for achieving high purity?

A: Both routes can yield high-purity material, but the challenges differ.

  • Fischer Esterification is simpler, but achieving >99% purity can be difficult without efficient water removal (e.g., using a Dean-Stark apparatus) or using a large excess of ethanol, which complicates purification.[1][10] It is often preferred for large-scale synthesis where process optimization can drive the reaction to completion.

  • The multi-step route involves more complex procedures and byproducts (TPPO, etc.), but the purification at each step is often more straightforward (e.g., chromatography to get a pure intermediate). Catalytic hydrogenation is typically a very clean reaction, yielding a high-purity final product if the intermediate is pure.[11] For lab-scale synthesis where absolute purity is key, this route often provides more control.

Q: How can I effectively monitor the progress of my reaction?

A:

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The ester product will be less polar (higher Rf) than the carboxylic acid starting material (Route 1) and slightly less polar than the unsaturated intermediate (Route 2).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides the most detailed information, allowing you to quantify the disappearance of starting materials and the appearance of the product and any byproducts.[12][13] This is the gold standard for reaction monitoring.

Q: What are the typical starting GC parameters for analyzing my product?

A: While optimization is necessary for your specific instrument, a good starting point is:

  • Column: A standard nonpolar capillary column (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C.

  • Carrier Gas: Helium, constant flow of ~1 mL/min.

  • MS Detector: Scan range of 50-400 m/z.

Troubleshooting and Purification Workflow

This diagram outlines a logical workflow for identifying and resolving common purity issues during ETP synthesis.

Troubleshooting_Workflow start Crude Product Analysis (TLC, GC-MS, NMR) check_acid Acidic Impurity Detected? (e.g., Unreacted Carboxylic Acid) start->check_acid check_phosphine High-Boiling Solid Impurity? (e.g., TPPO) check_acid->check_phosphine No wash Perform Aqueous Base Wash (e.g., NaHCO3 solution) check_acid->wash Yes check_unsaturation Unsaturated Intermediate (C12H14O2) Detected? check_phosphine->check_unsaturation No precipitate Precipitate/Filter with Nonpolar Solvent (Hexane) check_phosphine->precipitate Yes final_purification Final Purification Step check_unsaturation->final_purification No rehydrogenate Re-run Catalytic Hydrogenation check_unsaturation->rehydrogenate Yes distillation Perform Vacuum Distillation final_purification->distillation pure_product Pure Ethyl 3-(p-tolyl)propanoate wash->check_phosphine precipitate->check_unsaturation chromatography Perform Column Chromatography chromatography->pure_product Alternative for highly impure samples rehydrogenate->final_purification distillation->pure_product

Caption: Decision tree for purification of Ethyl 3-(p-tolyl)propanoate.

Quantitative Data Summary

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Common Analytical Signature
Ethyl 3-(p-tolyl)propanoate C₁₂H₁₆O₂192.25~265-267 (atm), ~130 (10 mmHg)Target Product
3-(p-tolyl)propanoic AcidC₁₀H₁₂O₂164.10~290 (atm)Broad ¹H-NMR peak (10-12 ppm)
Ethyl (E)-3-(p-tolyl)acrylateC₁₂H₁₄O₂190.24~280-282 (atm)GC-MS peak with m/z 190
Triphenylphosphine Oxide (TPPO)C₁₈H₁₅OP278.28360 (atm)High melting point solid (156-158°C)
EthanolC₂H₆O46.0778.4Volatile solvent, early eluting GC peak

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Ethyl 3-(p-tolyl)propanoate | C12H16O2 . PubChem, National Institutes of Health. Available at: [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements . Patsnap Eureka. Available at: [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) . ResearchGate. Available at: [Link]

  • Fischer Esterification . Master Organic Chemistry. Available at: [Link]

  • ETHYL p-AMINOBENZOATE . Organic Syntheses. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Fischer–Speier esterification . Wikipedia. Available at: [Link]

  • Wittig Reaction . Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction . Chemistry LibreTexts. Available at: [Link]

  • Benzocaine process. Google Patents.
  • Green synthesis of ethyl cinnamates under microwave irradiation . National Center for Biotechnology Information. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction . Wikipedia. Available at: [Link]

  • GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana . ResearchGate. Available at: [Link]

  • 3-(P-Tolyl)Propionic Acid . PubChem, National Institutes of Health. Available at: [Link]

  • Heck Reaction—State of the Art . MDPI. Available at: [Link]

  • Wittig-Horner Reaction . Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification . Organic Chemistry Portal. Available at: [Link]

  • This is from a Wittig experiment with the aldehyde being p-tolualdehyde and benzyltriphenylphosphonium chloride . Chegg. Available at: [Link]

  • The Intramolecular Heck Reaction . Macmillan Group, Princeton University. Available at: [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua . SciSpace. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium . National Center for Biotechnology Information. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction . NROChemistry. Available at: [Link]

  • ICH Q3C (R9) Guideline on impurities . European Medicines Agency. Available at: [Link]

  • Wittig reaction . Wikipedia. Available at: [Link]

  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization . LECO Corporation. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products . CONICET. Available at: [Link]

  • Experiment 10: Fischer Esterification . University of the Fraser Valley. Available at: [Link]

  • (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides . ResearchGate. Available at: [Link]

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora . Journal of Materials and Environmental Science. Available at: [Link]

  • Heck Reaction: easy Mechanism, applications . Chemistry Notes. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate . Organic Syntheses. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature and time for Ethyl 3-(p-tolyl)propanoate synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 3-(p-tolyl)propanoate. Here, we provide in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 3-(p-tolyl)propanoate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this Fischer esterification reaction. Our goal is to empower you with the scientific understanding and practical guidance necessary to optimize your reaction conditions for improved yield and purity.

Troubleshooting Guide: Enhancing Your Synthesis Outcomes

This section addresses specific issues that may arise during the synthesis of Ethyl 3-(p-tolyl)propanoate, offering causative explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield in the Fischer esterification of 3-(p-tolyl)propanoic acid is a common issue that can often be traced back to the reversible nature of the reaction. To drive the equilibrium towards the product, Ethyl 3-(p-tolyl)propanoate, several factors must be carefully controlled.

  • Incomplete Reaction: The esterification is an equilibrium process.[1][2] To favor the formation of the ester, an excess of one of the reactants, typically the alcohol (ethanol), is used.[1] A molar ratio of ethanol to 3-(p-tolyl)propanoic acid of 2:1 or higher can significantly improve the yield.[3] Additionally, the reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Water Content: The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, hydrolyzing the ester product.[2] It is imperative to use anhydrous ethanol and a dry apparatus. The sulfuric acid catalyst also acts as a dehydrating agent, but its capacity is limited. For larger scale reactions, consider using a Dean-Stark apparatus to remove water as it is formed.

  • Suboptimal Temperature: The reaction rate is temperature-dependent. While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. For the synthesis of similar ethyl esters, optimal temperatures are typically in the range of 65-80°C.[3] It is recommended to reflux the reaction mixture gently.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

The most common side reaction in this Fischer esterification is the formation of di(p-tolyl) ether through the acid-catalyzed dehydration of 3-(p-tolyl)propanoic acid, especially at elevated temperatures. Another potential byproduct is the self-condensation of ethanol to form diethyl ether.

To minimize these side reactions:

  • Control the Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction temperature closely.

  • Optimize Catalyst Concentration: While a catalyst is necessary, an excessively high concentration of sulfuric acid can promote dehydration and other side reactions. A catalyst concentration of 0.25 wt% of the total reactants has been shown to be effective in similar esterifications.[3]

Q3: The purification of my product is challenging, and I am not obtaining a pure compound. What are the best purification strategies?

Purification of Ethyl 3-(p-tolyl)propanoate typically involves a multi-step process to remove unreacted starting materials, the acid catalyst, and any byproducts.

  • Initial Work-up: After the reaction is complete, the excess ethanol should be removed by distillation. The remaining mixture can then be diluted with an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Subsequent washes with water and brine will remove any remaining salts and water-soluble impurities.

  • Distillation: Fractional distillation is an effective method for purifying the crude ester.[4] The product, Ethyl 3-(p-tolyl)propanoate, has a higher boiling point than the starting materials and most common byproducts.

  • Column Chromatography: If distillation does not yield a product of sufficient purity, column chromatography using silica gel is a reliable alternative.[5] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the desired ester from any remaining impurities.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of Ethyl 3-(p-tolyl)propanoate.

Q1: What is the underlying mechanism of the Fischer esterification reaction for this synthesis?

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the 3-(p-tolyl)propanoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, Ethyl 3-(p-tolyl)propanoate, and regenerate the acid catalyst.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. Spot the reaction mixture on a TLC plate alongside the starting materials (3-(p-tolyl)propanoic acid and ethanol). As the reaction proceeds, the spot corresponding to the starting acid will diminish, while a new, less polar spot corresponding to the ester product will appear and intensify. A suitable mobile phase for this analysis would be a mixture of hexane and ethyl acetate.

For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the relative concentrations of reactants and products in the reaction mixture over time.[6][7]

Q3: What are the key safety precautions to consider during this synthesis?

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Always handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure that all heating is done using a heating mantle and that there are no open flames in the vicinity.

  • Refluxing: The reaction is typically carried out under reflux. Ensure that the reflux apparatus is set up correctly with proper water flow through the condenser to prevent the escape of flammable vapors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(p-tolyl)propanoate
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(p-tolyl)propanoic acid (10.0 g, 0.061 mol).

  • Add 40 mL of anhydrous ethanol (excess).

  • Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus.

  • Transfer the crude Ethyl 3-(p-tolyl)propanoate to the distillation flask.

  • Heat the flask gently. Collect the fraction that distills at the boiling point of Ethyl 3-(p-tolyl)propanoate.

Data Summary

ParameterRecommended Range/ValueRationale
Reactant Molar Ratio Ethanol : 3-(p-tolyl)propanoic acid ≥ 2:1Drives the equilibrium towards product formation.[3]
Catalyst Concentrated Sulfuric AcidActs as both a catalyst and a dehydrating agent.
Catalyst Concentration ~0.25 wt% of total reactantsOptimizes reaction rate while minimizing side reactions.[3]
Reaction Temperature Gentle Reflux (~65-80°C)Balances reaction rate and minimizes byproduct formation.[3]
Reaction Time 4-6 hours (monitor by TLC)Ensures the reaction proceeds to completion.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-(p-tolyl)propanoic acid + Anhydrous Ethanol Reflux Reflux (65-80°C) 4-6 hours Reactants->Reflux Catalyst Conc. H2SO4 Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Evaporation Remove Excess Ethanol Reflux->Evaporation TLC->Reflux Continue if incomplete Extraction Ethyl Acetate Extraction & Washes Evaporation->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Fractional Distillation or Column Chromatography Drying->Purification Product Pure Ethyl 3-(p-tolyl)propanoate Purification->Product

Caption: Experimental workflow for the synthesis and purification of Ethyl 3-(p-tolyl)propanoate.

References

  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032620B2 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • PubChem. (n.d.). 3-(p-Tolyl)propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Journal of Applied Sciences and Environmental Management. (2022, March 24). Optimization and Characterization of Ethyl Ethanoate Produced from Cellulosic Bioethanol using an Organic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 3-(p-tolyl)propanoate Stability and Degradation

Welcome to the technical support center for Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address stability issues and degradation of Ethyl 3-(p-tolyl)propanoate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and reliability of your results.

Understanding the Stability of Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate is an ester that can be susceptible to degradation under various environmental and experimental conditions. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the tolyl group. Understanding these pathways is critical for preventing, identifying, and troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of degradation for Ethyl 3-(p-tolyl)propanoate?

A1: The two primary degradation pathways for Ethyl 3-(p-tolyl)propanoate are hydrolysis and oxidation. Hydrolysis, the cleavage of the ester bond, can be catalyzed by acidic or basic conditions, yielding 3-(p-tolyl)propanoic acid and ethanol.[1][2] Oxidation typically targets the methyl group on the tolyl ring, which can be converted to a carboxylic acid under strong oxidizing conditions.[3]

Q2: How can I prevent the degradation of Ethyl 3-(p-tolyl)propanoate during storage?

A2: To ensure the stability of Ethyl 3-(p-tolyl)propanoate during storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, protected from light. Avoid storing it in proximity to strong acids, bases, or oxidizing agents.

Q3: I suspect my sample of Ethyl 3-(p-tolyl)propanoate has degraded. What are the likely degradation products I should look for?

A3: If you suspect degradation, the most probable degradation products are:

  • 3-(p-tolyl)propanoic acid and ethanol: Formed via hydrolysis of the ester linkage.

  • 3-(4-carboxyphenyl)propanoic acid: Formed via oxidation of the methyl group on the tolyl ring.

Q4: What analytical techniques are suitable for detecting and quantifying Ethyl 3-(p-tolyl)propanoate and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for separating and quantifying Ethyl 3-(p-tolyl)propanoate from its potential degradation products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification and quantification.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving Ethyl 3-(p-tolyl)propanoate.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Unexpected peaks in my chromatogram (HPLC/GC). Degradation of Ethyl 3-(p-tolyl)propanoate.1. Analyze the peak characteristics: Compare the retention times of the unexpected peaks with those of potential degradation product standards (3-(p-tolyl)propanoic acid, 3-(4-carboxyphenyl)propanoic acid).2. Perform co-injection: Spike your sample with the suspected degradation product standards. An increase in the peak area of an existing unexpected peak confirms its identity.3. Review your experimental conditions: Check the pH, temperature, and presence of any oxidizing agents in your reaction or sample preparation.
Low assay value or yield of my product. Degradation of the starting material or product.1. Conduct a forced degradation study: Subject a sample of your Ethyl 3-(p-tolyl)propanoate to stress conditions (acid, base, oxidation, heat, light) as outlined in the ICH guidelines to identify potential degradation products and assess the stability-indicating nature of your analytical method.[3][6][7][8][9][10][] 2. Re-evaluate your reaction/formulation buffer: Ensure the pH is within a stable range for the ester. If possible, use a buffer system that minimizes pH fluctuations.3. Protect from light and air: If your experiment is sensitive to oxidation or light, perform it under an inert atmosphere (e.g., nitrogen or argon) and use amber-colored glassware or protect your reaction vessel from light.
Change in the physical appearance of the sample (e.g., color change, precipitation). Formation of insoluble degradation products or impurities.1. Isolate and identify the precipitate: Use techniques like filtration and subsequent analysis (e.g., NMR, MS) to identify the nature of the solid.2. Check for hydrolysis: The formation of 3-(p-tolyl)propanoic acid could lead to precipitation if its concentration exceeds its solubility in the solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ethyl 3-(p-tolyl)propanoate

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to investigate the intrinsic stability of Ethyl 3-(p-tolyl)propanoate.[6]

Objective: To identify potential degradation products and establish degradation pathways.

Materials:

  • Ethyl 3-(p-tolyl)propanoate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of Ethyl 3-(p-tolyl)propanoate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[8]

Protocol 2: Stability-Indicating HPLC Method for Ethyl 3-(p-tolyl)propanoate

Objective: To develop an HPLC method capable of separating Ethyl 3-(p-tolyl)propanoate from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent with a UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required for optimal separation).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Development and Validation:

  • Method Development: Start with an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water) and adjust the ratio or switch to a gradient to achieve adequate separation of the parent compound and its degradation products (obtained from the forced degradation study).

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

Degradation Pathways of Ethyl 3-(p-tolyl)propanoate

cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation Ethyl 3-(p-tolyl)propanoate Ethyl 3-(p-tolyl)propanoate 3-(p-tolyl)propanoic acid 3-(p-tolyl)propanoic acid Ethyl 3-(p-tolyl)propanoate->3-(p-tolyl)propanoic acid + H2O Ethanol Ethanol Ethyl 3-(p-tolyl)propanoate->Ethanol + H2O 3-(4-carboxyphenyl)propanoic acid 3-(4-carboxyphenyl)propanoic acid Ethyl 3-(p-tolyl)propanoate->3-(4-carboxyphenyl)propanoic acid + [O] cluster_workflow Stability Assessment Workflow start Sample of Ethyl 3-(p-tolyl)propanoate forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development Stability-Indicating HPLC Method Development forced_degradation->hplc_development validation Method Validation (ICH Q2(R1)) hplc_development->validation analysis Analysis of Stressed Samples validation->analysis identification Identification of Degradation Products analysis->identification report Stability Report identification->report

Caption: Workflow for assessing the stability of Ethyl 3-(p-tolyl)propanoate.

References

  • PubChem. Ethyl 3-(p-tolyl)propanoate. National Center for Biotechnology Information. [Link]

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Agilent Technologies.
  • Wang, Y., et al. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. 2019. [Link]

  • European Medicines Agency.
  • Thomas, A. M., et al. Oxidation of the para-Tolyl Radical by Molecular Oxygen under Single-Collison Conditions: Formation of the para-Toloxy Radical. The Journal of Physical Chemistry Letters. 2016. [Link]

  • Ribeiro, C. M. R., et al. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. 2001.
  • Ni, H., et al. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Chemosphere. 2022. [Link]

  • Thomas, A. M., et al. Oxidation of the para-Tolyl Radical by Molecular Oxygen under Single-Collison Conditions. PubMed. 2016. [Link]

  • LibreTexts Chemistry. Hydrolysis of Esters. [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • IJCRT.
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • IJCRT.
  • European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. 2025.
  • Ni, H., et al. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. PubMed. 2022. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. 2022.
  • ResearchGate. Oxidation of p-Tolyl Methyl Sulfide S Using CHP a.
  • MedCrave. Forced Degradation Studies. 2016. [Link]

  • BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
  • ACS Publications. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology.
  • Pearson+.
  • American Pharmaceutical Review. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • NIH. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. 2016.
  • Pharmaffiliates. Ethyl 3-oxo-3-(p- tolyl)propanoate. [Link]

  • NIH.
  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters.

Sources

Optimization

Technical Support Center: Ethyl 3-(p-tolyl)propanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth explanations and practical solutions in a question-and-answer format.

I. Frequently Asked Questions (FAQs)

FAQ 1: What is the most common and efficient method for synthesizing Ethyl 3-(p-tolyl)propanoate?

The most prevalent and straightforward method for synthesizing Ethyl 3-(p-tolyl)propanoate is the Fischer-Speier esterification of 3-(p-tolyl)propanoic acid with ethanol, using an acid catalyst.[1][2] This method is favored for its directness, though it is a reversible reaction.[1][2] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of one reactant, usually the less expensive ethanol, and/or by removing the water formed during the reaction.[1][2]

FAQ 2: What are the key starting materials and reagents required?

The primary starting materials are 3-(p-tolyl)propanoic acid and ethanol.[3][4] A strong acid catalyst is also essential. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] For the workup and purification stages, you will need a saturated sodium bicarbonate solution, an organic solvent for extraction (such as diethyl ether or dichloromethane), and a drying agent like anhydrous magnesium sulfate or sodium sulfate.

FAQ 3: What are the expected physical and chemical properties of the final product?

Ethyl 3-(p-tolyl)propanoate is a liquid at room temperature.[5] Its key properties are summarized in the table below:

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol [5][6]
Appearance Colorless liquid
Boiling Point Data not readily available in search results
Solubility Soluble in common organic solvents

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of Ethyl 3-(p-tolyl)propanoate.

Problem 1: Low or No Product Yield

Question: I performed the Fischer esterification of 3-(p-tolyl)propanoic acid and ethanol, but my final yield is very low. What could be the cause?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not have reached equilibrium. Fischer esterifications can be slow, sometimes requiring several hours of reflux.[1]

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[7] An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Presence of Water: The presence of water in the reactants or solvent will shift the equilibrium back towards the starting materials, reducing the yield of the ester.[1][8] It is crucial to use anhydrous ethanol and a dry apparatus.

  • Inefficient Water Removal: If you are not actively removing the water produced during the reaction (e.g., using a Dean-Stark apparatus), the equilibrium will not be effectively driven towards the product side.[1]

Solutions:

  • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient period. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Use Excess Reagent: Employ a large excess of ethanol to shift the equilibrium towards the formation of the ester.[1][2]

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents.

  • Remove Water: If feasible, use a Dean-Stark apparatus to remove the water as it is formed.[1]

Problem 2: Presence of Unreacted Carboxylic Acid in the Final Product

Question: After purification, my NMR spectrum shows a significant amount of unreacted 3-(p-tolyl)propanoic acid along with my desired ester. How can I remove this impurity?

Answer: The presence of unreacted carboxylic acid is a common issue and can be addressed during the workup procedure.

Causality: 3-(p-tolyl)propanoic acid is an acidic compound. This property can be exploited to separate it from the neutral ester product.

Solution: Acid-Base Extraction

During the workup, after the reaction is complete, the reaction mixture should be washed with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The basic solution will deprotonate the carboxylic acid, forming its corresponding carboxylate salt. This salt is water-soluble and will be extracted into the aqueous layer, while the neutral ester remains in the organic layer.

The chemical principle is as follows: CH₃C₆H₄CH₂CH₂COOH (organic soluble) + NaHCO₃ → CH₃C₆H₄CH₂CH₂COONa (water soluble) + H₂O + CO₂

This process should be repeated several times to ensure complete removal of the unreacted acid. You can test the aqueous washes with pH paper to ensure they are basic, indicating that all the acid has been neutralized.

Experimental Protocol: Fischer Esterification of 3-(p-tolyl)propanoic acid

This protocol provides a step-by-step methodology for the synthesis of Ethyl 3-(p-tolyl)propanoate.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3-(p-tolyl)propanoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (repeat until no more CO₂ evolution is observed), and finally with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude Ethyl 3-(p-tolyl)propanoate.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Visualization of the Reaction and Troubleshooting Logic

Fischer Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism of Fischer esterification.

Fischer_Esterification CarboxylicAcid R-COOH (3-(p-tolyl)propanoic acid) ProtonatedCarbonyl R-C(OH)₂⁺ CarboxylicAcid->ProtonatedCarbonyl Protonation Alcohol R'-OH (Ethanol) TetrahedralIntermediate R-C(OH)₂(OR') ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack by R'-OH ProtonatedEster R-C(OH)(OR')⁺-H TetrahedralIntermediate->ProtonatedEster Proton Transfer Ester_H2O R-COOR' + H₂O ProtonatedEster->Ester_H2O Elimination of H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to diagnosing and resolving low product yields.

Troubleshooting_Yield Start Low Yield of Ethyl 3-(p-tolyl)propanoate CheckReactionTime Was the reaction time sufficient? Start->CheckReactionTime CheckCatalyst Was enough acid catalyst used? CheckReactionTime->CheckCatalyst Yes IncreaseTime Solution: Increase reflux time and monitor by TLC CheckReactionTime->IncreaseTime No CheckReagents Were anhydrous reagents and glassware used? CheckCatalyst->CheckReagents Yes AddCatalyst Solution: Use a higher loading of the acid catalyst CheckCatalyst->AddCatalyst No CheckWaterRemoval Was water actively removed? CheckReagents->CheckWaterRemoval Yes UseDryReagents Solution: Ensure all reagents and glassware are dry CheckReagents->UseDryReagents No RemoveWater Solution: Use a Dean-Stark apparatus CheckWaterRemoval->RemoveWater No Success Improved Yield CheckWaterRemoval->Success Yes IncreaseTime->Success AddCatalyst->Success UseDryReagents->Success RemoveWater->Success

Caption: Troubleshooting workflow for low reaction yield.

III. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate. Retrieved from [Link]

  • Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fischer–Speier esterification. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Fischer Esterification Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

Sources

Troubleshooting

Side reactions to avoid during the synthesis of Ethyl 3-(p-tolyl)propanoate

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a rigid protocol, we offer a dynamic, problem-oriented approach, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Introduction

Ethyl 3-(p-tolyl)propanoate is a valuable intermediate in the synthesis of various organic molecules. While its structure appears straightforward, its synthesis can be compromised by several side reactions that lower yield and complicate purification. This guide provides in-depth troubleshooting for the most common synthetic routes, grounded in mechanistic principles and validated practices.

Section 1: Fischer-Speier Esterification Route

This classic method involves the acid-catalyzed reaction of 3-(p-tolyl)propanoic acid with ethanol. While direct, its success is dictated by managing the reaction equilibrium.

Troubleshooting & FAQs: Fischer Esterification

Question 1: My reaction has stalled, and the yield of Ethyl 3-(p-tolyl)propanoate is consistently low (<70%). What is limiting the conversion?

Plausible Cause: You are likely encountering the natural equilibrium of the Fischer esterification reaction. This reaction between a carboxylic acid and an alcohol produces an ester and water, and it is inherently reversible.[1][2]

Mechanistic Explanation: The reaction's equilibrium constant is often not large enough to drive the reaction to completion.[3] The presence of the water byproduct can initiate the reverse reaction, hydrolyzing the newly formed ester back into the starting materials.[2][4][5]

Preventative Measures & Solutions: To drive the equilibrium toward the product side, you must apply Le Châtelier's Principle. There are two primary strategies:

  • Use an Excess of a Reactant: The most common approach is to use a large excess of the alcohol (ethanol), as it is typically less expensive and can also serve as the solvent. A 5- to 10-fold excess is often sufficient to push the equilibrium towards high conversion.

  • Remove Water as it Forms: This is a highly effective method. A Dean-Stark apparatus can be used with a solvent like toluene that forms an azeotrope with water.[1][6] As the azeotrope distills, water is trapped and removed from the reaction mixture, preventing the reverse hydrolysis reaction.[1][6]

Question 2: My final product is contaminated with the starting carboxylic acid, even after aqueous workup. How can I improve its purity?

Plausible Cause: Incomplete reaction or hydrolysis of the ester during workup. The starting carboxylic acid has a similar nonpolar character to the ester product, making separation by simple extraction challenging.

Mechanistic Explanation: During the aqueous workup, if the conditions are not sufficiently basic, the carboxylic acid will not be fully deprotonated to its carboxylate salt, leading to its co-extraction into the organic layer with your ester product.

Solutions:

  • Thorough Basic Wash: During the workup, wash the organic layer meticulously with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This converts the residual carboxylic acid into its highly water-soluble carboxylate salt, which is then efficiently removed into the aqueous layer.

  • Ensure Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous ethanol and a strong acid catalyst like concentrated sulfuric acid to minimize water from the start.[7]

Optimized Protocol: Fischer Esterification via Dean-Stark
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add 3-(p-tolyl)propanoic acid (1.0 eq), ethanol (3.0 eq), and toluene (to fill approximately half the flask).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture. Wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure Ethyl 3-(p-tolyl)propanoate.[7]

Visualization: Fischer Esterification Mechanism

The following diagram illustrates the key steps of the acid-catalyzed esterification process.

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonated Carbonyl (Enhanced Electrophile) Start->Protonation + H+ Attack Tetrahedral Intermediate Protonation->Attack + EtOH ProtonTransfer Protonated Ether Oxygen Attack->ProtonTransfer Proton Transfer Elimination Water Elimination ProtonTransfer->Elimination - H2O Product Ester + H3O+ Elimination->Product - H+

Caption: Acid-catalyzed Fischer Esterification pathway.

Section 2: Friedel-Crafts Acylation Route

A multi-step approach involving the Friedel-Crafts acylation of toluene with succinic anhydride, followed by reduction and esterification. This route offers regiochemical control but has its own set of potential side reactions.

Troubleshooting & FAQs: Friedel-Crafts Acylation

Question: My initial Friedel-Crafts acylation step is producing a mixture of isomers. How can I favor the desired para-substituted product?

Plausible Cause: The methyl group of toluene is an ortho, para-directing activator for electrophilic aromatic substitution.[8] Without careful control, a mixture of ortho- and para-acylated products can form.

Mechanistic Explanation: The electrophilic acylium ion, generated from succinic anhydride and a Lewis acid (e.g., AlCl₃), can attack either the ortho or para position of the toluene ring. While the para position is sterically less hindered and often electronically favored, the ortho isomer can still form, especially at higher temperatures.

Preventative Measures & Solutions:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally increases the selectivity for the para product by favoring the sterically less hindered transition state.

  • Choice of Lewis Acid: While AlCl₃ is common, bulkier Lewis acids can sometimes enhance para-selectivity due to increased steric demand.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or nitrobenzene are often used. Experimentation may be required to find the optimal solvent for your specific system.

A Note on Poly-substitution: A common concern in Friedel-Crafts alkylation is polyalkylation, as the newly added alkyl group further activates the ring.[9][10] Fortunately, this is much less of an issue in Friedel-Crafts acylation. The acyl group is an electron-withdrawing group that deactivates the aromatic ring, making a second acylation event significantly less favorable than the first.[11]

Visualization: Acylation Regioselectivity

This diagram illustrates the competing pathways in the Friedel-Crafts acylation of toluene.

Friedel_Crafts Toluene Toluene + Acylium Ion Para_Attack Attack at para-position Toluene->Para_Attack Sterically Favored Ortho_Attack Attack at ortho-position Toluene->Ortho_Attack Sterically Hindered Para_Product Desired para-isomer (Major Product) Para_Attack->Para_Product Ortho_Product Undesired ortho-isomer (Minor Product) Ortho_Attack->Ortho_Product

Caption: Regiochemical outcomes in the acylation of toluene.

Section 3: The Heck Coupling Route

This modern approach involves the palladium-catalyzed coupling of an aryl halide (e.g., 4-bromotoluene) with ethyl acrylate, followed by reduction of the resulting double bond.[6][12] It offers excellent functional group tolerance but requires careful optimization of the catalyst system.

Troubleshooting & FAQs: Heck Coupling

Question: I am observing significant formation of p,p'-bitolyl (homocoupling) in my Heck reaction. How can I suppress this side product?

Plausible Cause: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions. It can arise from several pathways, including reductive elimination from a diarylpalladium(II) intermediate.

Mechanistic Explanation: If the rate of oxidative addition of the aryl halide to the Pd(0) catalyst is not well-matched with the subsequent steps of the catalytic cycle (migratory insertion of the alkene), diarylpalladium species can form and undergo reductive elimination to produce the undesired biaryl product.

Preventative Measures & Solutions:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich monophosphine ligands often promote the desired cross-coupling pathway over homocoupling.

  • Base and Solvent: The choice of base (e.g., triethylamine, potassium carbonate) and solvent can significantly impact the reaction outcome. Anhydrous, deoxygenated conditions are crucial to prevent catalyst degradation and side reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

  • Slow Addition: Slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the oxidative addition product, thereby minimizing the chance of diaryl species formation.

Data Summary: Comparison of Synthetic Routes
FeatureFischer EsterificationFriedel-Crafts Acylation RouteHeck Coupling Route
Starting Materials 3-(p-tolyl)propanoic acid, EthanolToluene, Succinic Anhydride, Ethanol4-Bromotoluene, Ethyl Acrylate
Key Advantage Atom economical, directExcellent regiocontrol (para)High functional group tolerance
Key Disadvantage Equilibrium-limitedMulti-step synthesisRequires catalyst, ligands, and inert atmosphere
Common Side Reactions Ester hydrolysisortho isomer formationAryl homocoupling
Primary Control Parameter Water removal / Reactant excessReaction temperatureLigand and catalyst system

Conclusion

The successful synthesis of Ethyl 3-(p-tolyl)propanoate is contingent on understanding and mitigating the side reactions specific to the chosen synthetic route. For the Fischer Esterification , the key is to overcome the reaction equilibrium by removing water or using an excess of alcohol. The Friedel-Crafts Acylation route provides excellent regioselectivity, with the primary challenge being the separation of minor isomers. Finally, the Heck Coupling offers a modern and versatile approach, where success depends on the careful optimization of the palladium catalyst system to prevent homocoupling. By applying the principles and troubleshooting steps outlined in this guide, researchers can significantly improve the yield, purity, and efficiency of their synthesis.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Myers, A. (n.d.). The Heck Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • HETEROCYCLES. (2010). Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(p-tolyl)propanoate. PubChem. [Link]

  • University of Calgary. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation?. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. [Link]

  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]

  • jOeCHEM. (2022). Ester Enolates Rxns, Mechanism, and Synthesis Practice (Worksheet Solutions Walkthrough). YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]

  • Chegg. (2020). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. [Link]

  • University of Massachusetts. (n.d.). Esters. An Introduction. [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. [Link]

  • Patsnap. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Ethyl 3-(p-tolyl)propanoate Synthesis

Welcome to the technical support center for catalyst management in the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to diagnose and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst management in the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to diagnose and troubleshoot common issues related to catalyst deactivation. As your virtual application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Diagnosing Catalyst Inactivity

This section addresses specific experimental observations through a question-and-answer format, guiding you from problem to resolution.

Question 1: My reaction has started, but the conversion rate has suddenly slowed or stopped entirely, well before completion. What is the likely cause?

This is a common and frustrating observation, often pointing to a rapid deactivation mechanism. The two most probable causes are catalyst poisoning or fouling (coking) .

  • Scientific Rationale: Poisoning occurs when impurities in your reaction mixture chemically bond (chemisorb) to the active sites of the catalyst (e.g., Palladium), rendering them inaccessible to the reactants.[1][2] This process can be very fast, even with trace amounts of contaminants.[1] Fouling, or coking, is the physical blockage of catalyst pores and active sites by carbonaceous deposits or high-molecular-weight byproducts, which effectively suffocates the catalyst.[3][4][5]

  • Diagnostic Workflow:

    • Assess Starting Materials for Poisons: The primary source of catalyst poisons is often the reactants or solvent.[6] Common poisons for palladium catalysts include sulfur, lead, mercury, and halide compounds.[1][7][8]

      • Action: Analyze your p-tolyl starting material, alkene/alkyne, and solvent for trace impurities using techniques like elemental analysis (ICP-MS for metals, combustion analysis for sulfur).

    • Visual and Physical Inspection of the Catalyst:

      • Action: Carefully recover the catalyst. A change in color to black and a sticky or clumpy texture often indicates fouling or coking.

    • Characterize the Spent Catalyst:

      • Action: Perform Temperature Programmed Oxidation (TPO) on the recovered catalyst. This technique quantifies the amount of carbonaceous deposits by oxidizing them to CO2, providing definitive evidence of coking.

Question 2: I am reusing my supported palladium catalyst (e.g., Pd/C), but I notice a consistent drop in yield and an increase in reaction time with each subsequent run. Why is this happening?

This scenario suggests a more gradual or cumulative deactivation process. The leading causes are metal leaching into the reaction medium or thermal sintering of the catalyst's active metal particles. While gradual poisoning or coking can also contribute, leaching and sintering often represent irreversible damage.

  • Scientific Rationale:

    • Leaching: This involves the dissolution of active metal species from the solid support into the liquid reaction phase.[9] These dissolved species might still be catalytically active, but they are lost during product workup, leading to a lower effective catalyst concentration in the next run.[10][11][12]

    • Sintering: This is a thermal degradation process where the small, highly active metal nanoparticles on the catalyst support migrate and agglomerate into larger, less active crystals.[13][14][15] This reduces the total active surface area of the metal, thereby decreasing the catalyst's overall activity.[16] Sintering is often accelerated by high reaction temperatures.[16]

  • Diagnostic Workflow:

    • Test for Leaching (Hot Filtration Test): This is a critical experiment to determine if the catalysis is truly heterogeneous.

      • Action: Run the reaction to approximately 40-50% conversion. Then, while maintaining the reaction temperature, quickly filter the solid catalyst out of the mixture. Allow the hot, catalyst-free filtrate to continue stirring under the reaction conditions. If the reaction continues to progress, it is definitive proof that active metal species have leached into the solution and are acting as a homogeneous catalyst.[10]

    • Quantify Leached Metal:

      • Action: Analyze a sample of the reaction solution (after catalyst filtration) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of dissolved palladium. This provides direct evidence of the extent of leaching.

    • Analyze for Sintering:

      • Action: Compare the fresh catalyst with the catalyst used over several cycles using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) with crystallite size analysis. A visible increase in the average palladium particle size in the used catalyst is a clear indication of sintering.[17]

Data Summary: Deactivation Mechanisms
Deactivation MechanismPrimary CauseOnsetReversibilityKey Diagnostic Signature
Poisoning Strong chemisorption of impurities (S, Halides, CO)[1][7]RapidCan be reversible or irreversible[1]Loss of activity with pure-looking catalyst; confirmed by elemental analysis of reagents.
Coking / Fouling Deposition of carbonaceous byproducts[3][5]Gradual to RapidGenerally ReversibleVisual change (black, tarry); confirmed by TPO analysis.
Sintering High temperatures causing particle agglomeration[13][16]Gradual (run-to-run)Irreversible[17]Increase in metal particle size; confirmed by TEM or XRD.
Leaching Dissolution of active metal into the liquid phase[9]Gradual (run-to-run)Irreversible[17]Positive hot filtration test; confirmed by ICP-MS of the solution.

Visual Diagnostics & Workflows

Troubleshooting Workflow for Catalyst Deactivation

This diagram outlines a logical sequence of steps to identify the root cause of catalyst failure.

G cluster_start Observation cluster_diag Diagnostic Phase cluster_cause Root Cause Identification Start Decreased Catalytic Activity Inspect Visual Inspection of Catalyst Start->Inspect First Step HotFilter Hot Filtration Test & ICP-MS Analysis Inspect->HotFilter Looks Unchanged? Coking Coking / Fouling Inspect->Coking Black & Tarry? TPO Temperature Programmed Oxidation (TPO) HotFilter->TPO Negative Result? Leaching Metal Leaching HotFilter->Leaching Positive Result? TEM_XRD TEM / XRD Analysis TPO->TEM_XRD No Carbon? TPO->Coking Carbon Detected? Poisoning Poisoning TEM_XRD->Poisoning No Changes? (Suspect Impurities) Sintering Sintering TEM_XRD->Sintering Particle Growth?

Caption: A step-by-step diagnostic workflow for identifying the cause of catalyst deactivation.

Mechanisms of Catalyst Deactivation

This diagram illustrates what happens at the microscopic level for each major deactivation pathway.

G cluster_poisoning A) Poisoning cluster_coking B) Coking / Fouling cluster_sintering C) Sintering cluster_leaching D) Leaching p1 Active Site p2 Active Site poison Poison (e.g., S) p2->poison Blocks Site p3 Active Site c1 Active Site coke Coke Deposit c2 Active Site c2->coke Covers Surface c3 Active Site s1 sintered Sintered Particle s1->sintered s2 s2->sintered s3 s3->sintered label_sinter Heat (Δ) l1 Pd leached_ion Pd ion (in solution) l1->leached_ion Dissolves support Support

Caption: Visualization of four primary catalyst deactivation mechanisms at the particle level.

Frequently Asked Questions (FAQs)

Q: Can a deactivated catalyst be regenerated? A: It depends on the mechanism.

  • Coking: Yes. Coked catalysts can often be regenerated by a controlled oxidation (calcination) in a dilute air/N2 stream to burn off the carbon deposits, followed by a reduction step to restore the metal's active state.[3][18]

  • Poisoning: Sometimes. Reversible poisoning can occasionally be treated by washing the catalyst with specific reagents or by thermal treatment to desorb the poison.[2] Irreversible poisoning, where a strong chemical bond is formed, is permanent.[7]

  • Sintering & Leaching: No. These are physical changes to the catalyst structure and are considered irreversible.[17] A new catalyst batch is required.

Q: How can I proactively prevent catalyst deactivation? A:

  • Purify Reagents: Ensure all starting materials and solvents are of high purity. If impurities are suspected, consider pre-treatment steps like distillation, recrystallization, or passing liquids through a guard bed of activated carbon or alumina to remove potential poisons.[2][6]

  • Optimize Reaction Conditions: Avoid excessively high temperatures to minimize the risk of thermal degradation and sintering.[16] Use the lowest effective catalyst loading to reduce potential leaching.

  • Proper Catalyst Handling: Store catalysts in an inert, dry atmosphere to prevent premature oxidation or contamination.

Q: What is the difference between homogeneous and heterogeneous catalysis in the context of my reaction? A: In heterogeneous catalysis , the catalyst is in a different phase from the reactants (e.g., a solid Pd/C catalyst in a liquid reaction mixture). This allows for easy separation of the catalyst post-reaction. In homogeneous catalysis , the catalyst is dissolved in the same phase as the reactants (e.g., a soluble palladium complex). If your solid catalyst leaches metal into the solution, your reaction may inadvertently be proceeding via a homogeneous pathway, which complicates catalyst recovery and reuse.[10]

Experimental Protocols

Protocol 1: Regenerating a Coked Palladium on Carbon (Pd/C) Catalyst

Causality: This procedure aims to remove carbonaceous deposits (coke) via controlled oxidation and then re-reduce the palladium oxide back to its active metallic state. Caution is critical to avoid overheating, which would cause irreversible sintering.

  • Solvent Wash: Suspend the spent, coked catalyst in a suitable solvent (e.g., toluene or ethyl acetate) and stir for 30 minutes to dissolve and remove any adsorbed organic, non-coke residues. Filter and repeat if necessary.

  • Drying: Dry the washed catalyst thoroughly in a vacuum oven at 60-80°C for several hours until a constant weight is achieved.

  • Controlled Oxidation: Place the dried catalyst in a quartz tube furnace. Heat under a slow, controlled flow of a dilute oxidizing gas (e.g., 2% O₂ in N₂) with a gradual temperature ramp (e.g., 2°C/min) to a final temperature of 300-350°C. Hold for 2-4 hours.

    • Expert Insight: A slow ramp and dilute oxygen are crucial to manage the exothermic heat of combustion from the coke. A rapid temperature spike will cause the palladium nanoparticles to sinter.

  • Reduction: After cooling under N₂, switch the gas flow to a dilute reducing gas (e.g., 5% H₂ in N₂). Re-heat the catalyst to 150-200°C for 2-4 hours to reduce the palladium oxide (formed during oxidation) back to active metallic palladium.

  • Passivation & Storage: Cool the catalyst to room temperature under N₂. For safety, the catalyst should be carefully passivated (a very slow, controlled exposure to air) before handling or stored under an inert atmosphere.

Protocol 2: Hot Filtration Test for Detecting Metal Leaching

Causality: This test physically separates the solid catalyst from the reaction solution to determine if the catalytic activity resides with the solid (heterogeneous) or has moved into the liquid (homogeneous via leaching).

  • Setup: Assemble the reaction as usual. Include a sampling port and a filtration setup that can be operated at the reaction temperature (e.g., a pre-heated Büchner funnel with a filter aid like Celite).

  • Initial Reaction: Run the reaction and monitor its progress (e.g., by TLC or GC). Allow it to proceed to a measurable conversion (e.g., 40-50%).

  • Filtration: At the desired conversion point, without cooling the reaction, rapidly and safely filter the entire reaction mixture through the pre-heated filter to remove all solid catalyst particles. Collect the clear filtrate.

  • Continued Reaction of Filtrate: Transfer the filtrate to a new, clean reaction vessel and continue to heat and stir under the exact same conditions (temperature, atmosphere) as the original reaction.

  • Analysis: Monitor the filtrate over time for any further increase in product concentration.

    • Interpretation A (No Leaching): If the reaction in the filtrate stops completely, the catalyst is truly heterogeneous.

    • Interpretation B (Leaching Occurred): If the reaction in the filtrate continues to progress, active catalytic species have leached from the solid support into the solution.

References

  • Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. (2020). ResearchGate. [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Regeneration of platinum and palladium reforming catalysts. (1968).
  • Ethyl Propanoate in Organic Acid Production: Process Improvements. (2025). Patsnap Eureka. [Link]

  • Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. (2014). ResearchGate. [Link]

  • What Causes Catalyst Deactivation And Poisoning?. (2025). YouTube. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. [Link]

  • Organic Chemistry of Coke Formation. (2025). ResearchGate. [Link]

  • The Sintering of Supported Metal Catalysts. Taylor & Francis Online. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Sintering and Particle Dynamics in Supported Metal Catalysts. (2012). DTU Research Database. [Link]

  • Catalyst poison. Britannica. [Link]

  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (2014). Royal Society of Chemistry. [Link]

  • Phenomena Affecting Catalytic Reactions at Solid–Liquid Interfaces. (2017). ACS Catalysis. [Link]

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Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(p-tolyl)propanoate

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the critical role of solvent s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(p-tolyl)propanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the critical role of solvent selection in achieving high yields and purity. We will move beyond simple protocol recitation to explore the causal relationships between solvent properties and reaction outcomes, providing you with actionable troubleshooting strategies and a deeper mechanistic understanding.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues encountered during the synthesis of Ethyl 3-(p-tolyl)propanoate via two common routes: Fischer-Speier Esterification and the Heck Reaction.

Issue 1: Low Yield in Fischer-Speier Esterification of 3-(p-tolyl)propanoic Acid

Question: I am attempting to synthesize Ethyl 3-(p-tolyl)propanoate by reacting 3-(p-tolyl)propanoic acid with ethanol using a sulfuric acid catalyst, but my yields are consistently below 70%. How can the solvent choice improve this?

Answer: This is a classic equilibrium problem inherent to the Fischer-Speier esterification.[1][2] The reaction produces water as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. Your solvent strategy is paramount to overcoming this limitation.

Causality Analysis:

The Fischer-Speier esterification is a reversible nucleophilic acyl substitution.[3][4] The low yield is not necessarily a failure of the reaction to proceed, but rather its failure to proceed to completion. To maximize product formation, you must actively disrupt the equilibrium in the forward direction. This can be achieved in two primary ways, both involving the solvent.[1][2]

Suggested Solutions & Protocols:

Solution A: Utilize Excess Alcohol as the Solvent

By Le Chatelier's principle, increasing the concentration of a reactant will push the equilibrium towards the products.[1] Using a large excess of ethanol not only serves as the reactant but also as the reaction solvent, driving the formation of the ethyl ester.

  • Experimental Protocol (Ethanol as Solvent):

    • To a round-bottom flask, add 3-(p-tolyl)propanoic acid (1.0 eq).

    • Add a large excess of absolute ethanol (e.g., 10-20 eq), enough to fully dissolve the acid and act as the solvent.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) while stirring.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the mixture to room temperature. Neutralize the catalyst with a saturated solution of sodium bicarbonate.

    • Remove the excess ethanol under reduced pressure.

    • Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.

Solution B: Azeotropic Removal of Water

If using a large excess of ethanol is not desirable (e.g., due to cost or downstream processing), an alternative is to use a non-polar, water-immiscible solvent that forms an azeotrope with water, such as toluene or hexane.[2] This allows for the physical removal of water as it is formed, irreversibly driving the reaction to completion.

  • Experimental Protocol (Dean-Stark Apparatus):

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • Charge the flask with 3-(p-tolyl)propanoic acid (1.0 eq), ethanol (1.2-1.5 eq), and toluene (as the solvent).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 0.05 eq).

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

    • Continue the reaction until no more water collects in the trap.

    • Cool the reaction, wash with sodium bicarbonate solution to remove the acid catalyst, and then proceed with a standard aqueous workup and purification.

Issue 2: Low Yield or Poor Selectivity in Heck Reaction Synthesis

Question: I am trying to synthesize the target compound via a Heck reaction between 4-iodotoluene and ethyl acrylate using a palladium catalyst, but I'm getting a low yield and a mixture of products. How can the solvent influence this outcome?

Answer: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions like the Heck reaction.[5][6] It influences the solubility of reagents, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle (oxidative addition, migratory insertion, beta-hydride elimination).[7][8] An inappropriate solvent can lead to catalyst deactivation, poor reaction rates, or undesirable side reactions.

Causality Analysis:

Polar aprotic solvents are generally preferred for Heck reactions. They must be able to dissolve the organic substrates, the inorganic base, and the palladium catalyst complex. The solvent's ability to coordinate with the palladium center can stabilize the active catalyst but can also inhibit reactivity if coordination is too strong. The polarity of the solvent can significantly affect the rate of oxidative addition, which is often the rate-limiting step.[9]

Suggested Solutions & Protocols:

Solution: Optimize with a Polar Aprotic Solvent

Commonly successful solvents for Heck reactions include DMF, DMAc, NMP, and acetonitrile.[7][10] The choice depends on the specific substrates and catalyst system.

  • Experimental Protocol (Heck Reaction Optimization):

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N or K₂CO₃, 2.0 eq).

    • Add the chosen anhydrous polar aprotic solvent (e.g., DMF).

    • Add 4-iodotoluene (1.0 eq) and ethyl acrylate (1.1-1.5 eq).

    • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or GC.

    • Upon completion, cool the reaction, filter off any solids, and perform an aqueous workup.

    • Purify the crude product by column chromatography.

Troubleshooting Table for Heck Reaction Solvents

SolventDielectric Constant (Polarity)Boiling Point (°C)Common Issues & Considerations
DMF 36.7153Excellent dissolving power. Can be difficult to remove under vacuum. Potential for decomposition at high temperatures.
Acetonitrile (MeCN) 37.582Lower boiling point, easier to remove. May exhibit different selectivity compared to DMF.[7]
Toluene 2.4111Non-polar. Generally less effective for Heck reactions unless a phase-transfer catalyst is used.[10]
THF 7.566Moderately polar. Can be a good starting point, but may not be optimal for all substrate combinations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in solvent requirements between the Fischer-Speier and Heck reaction routes?

A1: The core difference lies in their mechanisms. Fischer-Speier is an equilibrium-limited ionic reaction where the key is to manage the water byproduct. Therefore, you either use a large excess of a protic reactant (ethanol) as the solvent or a non-polar solvent (toluene) to physically remove water.[1][2] The Heck reaction is a catalytic cycle involving organometallic intermediates.[6] It requires a solvent (typically polar aprotic) that can solubilize diverse components and stabilize the charged or highly polar transition states and intermediates within the catalytic cycle without inhibiting the catalyst.[7][9]

Q2: How critical is solvent purity and moisture content for these reactions?

A2: It varies significantly. For Fischer-Speier esterification, while starting with anhydrous ethanol is good practice, the reaction itself produces water, so ultra-dry conditions are not necessary.[11] For the Heck reaction, however, water can be detrimental. It can hydrolyze reagents and interfere with the palladium catalyst, leading to the formation of palladium black and loss of activity. Therefore, using anhydrous solvents and inert atmosphere techniques is crucial for reproducibility and high yields.[11]

Q3: My reaction stalls before completion. Could this be a solvent issue?

A3: Yes. In a Fischer-Speier reaction, stalling indicates that the reaction has reached equilibrium.[1] You need to implement strategies to remove water, as discussed in Issue 1. In a Heck reaction, stalling often points to catalyst deactivation. The solvent could be a contributing factor if it's not adequately stabilizing the active catalytic species or if it contains impurities that poison the palladium.[8] Switching to a different polar aprotic solvent or ensuring the current one is rigorously purified and degassed may solve the problem.

Visualizing the Workflow and Mechanisms

Diagrams can help clarify the decision-making process and the underlying chemistry.

Solvent_Selection_Workflow start Start: Synthesize Ethyl 3-(p-tolyl)propanoate route Choose Synthetic Route start->route fischer Fischer-Speier Esterification route->fischer Acid + Alcohol heck Heck Reaction route->heck Aryl Halide + Alkene fischer_q Is removing excess reactant a concern? fischer->fischer_q heck_solvent Select Anhydrous Polar Aprotic Solvent (e.g., DMF, MeCN) heck->heck_solvent ethanol_solvent Use large excess of Ethanol as solvent to drive equilibrium fischer_q->ethanol_solvent No dean_stark Use Toluene/Hexane with Dean-Stark to remove water fischer_q->dean_stark Yes end Proceed to Workup & Purification heck_solvent->end ethanol_solvent->end dean_stark->end

Caption: Decision workflow for solvent selection.

Fischer_Esterification cluster_main Fischer-Speier Mechanism cluster_equilibrium Equilibrium Control RCOOH 3-(p-tolyl)propanoic acid Protonated_Acid Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Acid + H+ EtOH Ethanol (Solvent/Reactant) H_plus H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Ester_H2O Product + Water Tetrahedral_Intermediate->Ester_H2O - H+ Remove_H2O Water Removal (via Dean-Stark in Toluene) Ester_H2O->Remove_H2O Excess_EtOH Excess Ethanol (Solvent) Ester_H2O->Excess_EtOH Le_Chatelier Drives Reaction Forward Remove_H2O->Le_Chatelier Excess_EtOH->Le_Chatelier

Caption: Fischer esterification and equilibrium control.

References

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. (2025). ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
  • Ethyl 3-(p-tolyl)propanoate | C12H16O2. (n.d.). PubChem. [Link]

  • Ethyl 3-oxo-3-(p-tolyl)propanoate | 27835-00-3. (n.d.). J&K Scientific. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry. [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

  • How can I improve the yield of my Fischer Esterification?. (2020). Reddit. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • Process for synthesizing ethyl propiolate. (n.d.).
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  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. (2010). Semantic Scholar. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

  • Solvent Effects on Sn2 Reactions. (2014). YouTube. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. (2025). ResearchGate. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020). Quora. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic. [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). ResearchGate. [Link]

  • Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamines | Request PDF. (n.d.). ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Synthesis of Li7P3S11 solid electrolyte in ethyl propionate medium for all-solid-state Li-ion battery. (n.d.). Royal Society of Chemistry. [Link]

  • Why does a polar solvent disfavour an SN2 reaction?. (2020). Quora. [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements. (2025). Patsnap Eureka. [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]

  • CAS No : 27835-00-3 | Product Name : Ethyl 3-oxo-3-(p- tolyl)propanoate. (n.d.). Pharmaffiliates. [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Spectroscopic Guide to the Structural Validation of Ethyl 3-(p-tolyl)propanoate

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive structural validation of Ethyl 3-(p-tolyl)propanoate, a key intermediate in various synthetic pathways. We will move beyond a mere recitation of data to a causal analysis of why specific spectroscopic signatures are observed and how they collectively build an irrefutable case for the target structure, while simultaneously excluding plausible alternatives.

The Imperative of Multi-Modal Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. Isomers and structurally related impurities can often yield deceptively similar spectral data in one dimension. A robust validation strategy, therefore, necessitates a multi-pronged approach, integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular architecture, and their combined interpretation provides a holistic and self-validating structural proof.

This guide will dissect the expected spectral data for Ethyl 3-(p-tolyl)propanoate and compare it with plausible isomeric structures that could arise from common synthetic routes, demonstrating how a comprehensive spectroscopic analysis provides unequivocal structural assignment.

The Validation Workflow: A Logic-Driven Approach

The process of structural validation is not a linear checklist but a dynamic, iterative process of hypothesis and confirmation. The following workflow illustrates the logical progression from initial synthesis to final structural verification.

Structural Validation Workflow Workflow for Structural Validation of Ethyl 3-(p-tolyl)propanoate cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesis of Ethyl 3-(p-tolyl)propanoate purification Purification (e.g., Column Chromatography) synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS interpretation Individual Spectral Interpretation HNMR->interpretation CNMR->interpretation IR->interpretation MS->interpretation correlation Cross-Correlational Analysis interpretation->correlation comparison Comparison with Alternative Structures correlation->comparison validation Final Structure Validation comparison->validation

Caption: A flowchart illustrating the systematic workflow for the synthesis, purification, and multi-technique spectroscopic validation of Ethyl 3-(p-tolyl)propanoate.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 3-(p-tolyl)propanoate, we anticipate a spectrum with distinct signals corresponding to the aromatic, benzylic, aliphatic, and ethyl ester protons.

Predicted ¹H NMR Data for Ethyl 3-(p-tolyl)propanoate
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a1.22Triplet3H7.1Shielded methyl protons of the ethyl group, split by the adjacent methylene group.
H-b4.12Quartet2H7.1Deshielded methylene protons of the ethyl group due to the adjacent oxygen, split by the methyl group.
H-c2.62Triplet2H7.7Aliphatic methylene protons adjacent to the carbonyl group, deshielded and split by the benzylic methylene group.
H-d2.91Triplet2H7.7Benzylic methylene protons, deshielded by the aromatic ring and split by the adjacent aliphatic methylene group.
H-e7.09Doublet2H7.9Aromatic protons ortho to the alkyl substituent, appearing as a doublet due to splitting by the meta protons.
H-f7.12Doublet2H7.9Aromatic protons meta to the alkyl substituent, appearing as a doublet due to splitting by the ortho protons.
H-g2.31Singlet3H-Protons of the methyl group on the aromatic ring, appearing as a singlet as there are no adjacent protons.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified Ethyl 3-(p-tolyl)propanoate in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at 7.26 ppm can be used as an internal reference.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data for Ethyl 3-(p-tolyl)propanoate
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-114.2Methyl carbon of the ethyl group, in a highly shielded environment.
C-260.4Methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom.
C-330.8Aliphatic methylene carbon adjacent to the benzylic carbon.
C-435.8Benzylic methylene carbon, slightly deshielded by the aromatic ring.
C-5172.9Carbonyl carbon of the ester, highly deshielded due to the double bond to oxygen.
C-6138.0Quaternary aromatic carbon attached to the propyl chain.
C-7129.2Aromatic CH carbons meta to the propyl chain.
C-8128.2Aromatic CH carbons ortho to the propyl chain.
C-9135.5Quaternary aromatic carbon attached to the methyl group.
C-1021.0Methyl carbon attached to the aromatic ring.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.[2]

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups. The absorption of infrared radiation corresponds to the vibrational transitions within a molecule. For Ethyl 3-(p-tolyl)propanoate, the most characteristic absorptions will be from the C=O stretch of the ester and the C-O stretches, as well as vibrations associated with the aromatic ring and alkyl chains.

Predicted IR Absorption Frequencies for Ethyl 3-(p-tolyl)propanoate
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Ester)~1735StrongThe strong carbonyl stretch is a hallmark of the ester functional group.
C-O (Ester)~1240 and ~1160StrongTwo distinct C-O stretching vibrations are expected for the ester linkage.
C-H (sp³)2850-3000MediumStretching vibrations of the methyl and methylene groups.
C-H (sp²)3000-3100Medium-WeakStretching vibrations of the aromatic C-H bonds.
C=C (Aromatic)1610, 1515Medium-WeakIn-plane skeletal vibrations of the aromatic ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[3][4]

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern upon ionization. For Ethyl 3-(p-tolyl)propanoate, we would expect to see the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum for Ethyl 3-(p-tolyl)propanoate
m/zProposed FragmentRationale
192[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
147[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
119[M - COOCH₂CH₃]⁺Loss of the entire ethyl propanoate group.
105[p-tolyl-CH₂]⁺Benzylic cation, a stable fragment.
91[Tropylium ion]Rearrangement of the benzylic cation to the stable tropylium ion.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.[5]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Comparative Analysis: Ruling Out Alternative Structures

A critical aspect of structural validation is to demonstrate that the collected data is inconsistent with other plausible structures. Let's consider a potential isomer, Ethyl 2-(p-tolyl)propanoate.

Structural Isomers Comparison of Ethyl 3-(p-tolyl)propanoate and a Plausible Isomer target Ethyl 3-(p-tolyl)propanoate ¹H NMR: Two triplets for the propyl chain ¹³C NMR: Benzylic CH₂ ~36 ppm isomer Ethyl 2-(p-tolyl)propanoate ¹H NMR: A quartet and a doublet for the propyl chain ¹³C NMR: Benzylic CH ~45 ppm

Sources

Comparative

Comparing the biological activity of Ethyl 3-(p-tolyl)propanoate with its analogs

A Comparative Guide to the Biological Activity of Ethyl 3-(p-tolyl)propanoate and Its Analogs Authored by: A Senior Application Scientist Introduction Ethyl 3-(p-tolyl)propanoate is a simple ester of propanoic acid chara...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of Ethyl 3-(p-tolyl)propanoate and Its Analogs

Authored by: A Senior Application Scientist

Introduction

Ethyl 3-(p-tolyl)propanoate is a simple ester of propanoic acid characterized by a p-tolyl substituent on the phenyl ring. While this compound itself is not extensively studied for its biological activities, its structural motifs—the phenylpropanoate core—are present in a variety of biologically active molecules, including natural products and synthetic compounds. Understanding the impact of structural modifications on the biological activity of this core scaffold is of significant interest in medicinal chemistry and drug discovery.

This guide provides a comparative framework for evaluating the biological activity of Ethyl 3-(p-tolyl)propanoate and its selected analogs. We will explore key biological activities, including antifungal, antioxidant, and cytotoxic effects, and provide detailed experimental protocols for their assessment. The aim is to offer researchers a comprehensive resource for initiating a systematic investigation into the structure-activity relationships (SAR) of this class of compounds.

Selected Analogs for Comparison

To understand the influence of electronic and steric effects on biological activity, the following analogs of Ethyl 3-(p-tolyl)propanoate have been selected for this comparative guide:

  • Ethyl 3-phenylpropanoate: The unsubstituted parent compound, serving as a baseline.

  • Ethyl 3-(p-chlorophenyl)propanoate: Features an electron-withdrawing chloro group.

  • Ethyl 3-(p-methoxyphenyl)propanoate: Contains an electron-donating methoxy group.

  • Ethyl 3-(p-nitrophenyl)propanoate: Includes a strong electron-withdrawing nitro group.

  • Methyl 3-(p-tolyl)propanoate: Varies the ester alkyl group from ethyl to methyl to assess the impact of the ester moiety.

Comparative Biological Activities

While direct comparative data for all the selected analogs across various assays is not extensively available in the public domain, we can hypothesize potential trends based on existing literature for related compounds and fundamental principles of medicinal chemistry. The following sections will present the framework for such a comparison, supported by experimental protocols.

Antifungal Activity

The presence of a lipophilic aromatic ring and an ester group suggests that these compounds may possess antifungal properties by disrupting fungal cell membranes. The antifungal efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Hypothesized Structure-Activity Relationship:

  • Lipophilicity: Increased lipophilicity, potentially conferred by the p-tolyl and p-chlorophenyl groups, may enhance membrane disruption and, consequently, antifungal activity.

  • Electronic Effects: Electron-withdrawing groups might influence interactions with fungal enzymes or membrane components, potentially modulating activity.

A study on 3-arylpropionate derivatives has indicated their potential as acaricides, suggesting that the nature of the aryl substituent significantly impacts biological activity.[1]

Table 1: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
Ethyl 3-(p-tolyl)propanoateData not availableData not available
Ethyl 3-phenylpropanoateData not availableData not available
Ethyl 3-(p-chlorophenyl)propanoateData not availableData not available
Ethyl 3-(p-methoxyphenyl)propanoateData not availableData not available
Ethyl 3-(p-nitrophenyl)propanoateData not availableData not available
Methyl 3-(p-tolyl)propanoateData not availableData not available
Fluconazole (Control)Expected: < 8Expected: > 64
Antioxidant Activity

The potential for these compounds to act as antioxidants can be evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The antioxidant capacity is typically expressed as the EC50 value, the concentration required to scavenge 50% of the DPPH radicals.

Hypothesized Structure-Activity Relationship:

  • Electron-donating groups: The p-methoxy group in Ethyl 3-(p-methoxyphenyl)propanoate is expected to increase the electron density on the phenyl ring, potentially enhancing its ability to donate a hydrogen atom to a free radical, thus exhibiting higher antioxidant activity. The p-tolyl group may also contribute to a modest increase in activity compared to the unsubstituted analog.

  • Electron-withdrawing groups: The p-chloro and p-nitro substituents are expected to decrease the antioxidant potential by reducing the electron density on the phenyl ring.

Table 2: Comparative Antioxidant Activity (DPPH Scavenging, EC50 in µM)

CompoundEC50 (µM)
Ethyl 3-(p-tolyl)propanoateData not available
Ethyl 3-phenylpropanoateData not available
Ethyl 3-(p-chlorophenyl)propanoateData not available
Ethyl 3-(p-methoxyphenyl)propanoateData not available
Ethyl 3-(p-nitrophenyl)propanoateData not available
Methyl 3-(p-tolyl)propanoateData not available
Ascorbic Acid (Control)Expected: < 50
Cytotoxic Activity

The cytotoxic effect of these compounds against cancer cell lines can be assessed using the MTT assay, which measures cell viability. The results are expressed as the IC50 value, the concentration that inhibits 50% of cell growth.

Hypothesized Structure-Activity Relationship:

  • Lipophilicity and Membrane Interaction: Similar to antifungal activity, cytotoxicity may be influenced by the compound's ability to interact with and disrupt cell membranes.

  • Electronic Effects: The nature of the substituent on the phenyl ring can influence the molecule's interaction with cellular targets. Studies on phenylpropanoic acid derivatives have shown that lipophilic esters tend to exhibit better antiproliferative activity.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Ethyl 3-(p-tolyl)propanoateData not availableData not available
Ethyl 3-phenylpropanoateData not availableData not available
Ethyl 3-(p-chlorophenyl)propanoateData not availableData not available
Ethyl 3-(p-methoxyphenyl)propanoateData not availableData not available
Ethyl 3-(p-nitrophenyl)propanoateData not availableData not available
Methyl 3-(p-tolyl)propanoateData not availableData not available
Doxorubicin (Control)Expected: < 1Expected: < 1

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.[2]

Workflow Diagram:

BrothMicrodilution A Prepare fungal inoculum C Add fungal inoculum to each well A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually assess for fungal growth D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Broth Microdilution Antifungal Assay Workflow

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger) according to CLSI guidelines. Adjust the final concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (fungal growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of the compounds by their ability to scavenge the stable DPPH free radical.[3][4]

Workflow Diagram:

DPPH_Assay A Prepare various concentrations of test compounds C Mix test compound solution with DPPH solution A->C B Prepare DPPH solution in methanol B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate percentage of radical scavenging activity and determine EC50 E->F

Caption: DPPH Radical Scavenging Assay Workflow

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each test compound dilution to the DPPH solution. The final volume in each well should be constant. Include a control with methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[5][6]

Workflow Diagram:

MTT_Assay A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and determine IC50 F->G

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 3-(p-tolyl)propanoate for the Modern Research Laboratory

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. Ethyl 3-(p-tolyl)propanoate, a valuable building block in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. Ethyl 3-(p-tolyl)propanoate, a valuable building block in the synthesis of various organic molecules, can be approached through several synthetic routes. This guide provides an in-depth, comparative analysis of three common methodologies: Fischer Esterification, the Heck Reaction followed by hydrogenation, and a multi-step approach originating from a Reformatsky reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable route for your laboratory's needs.

Introduction to Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate is an ester derivative of propanoic acid with a p-tolyl substituent. Its structure lends itself to further functionalization, making it a useful precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide aims to provide the necessary data and insights to make an informed decision.

Comparative Overview of Synthesis Routes

Parameter Route 1: Fischer Esterification Route 2: Heck Reaction & Hydrogenation Route 3: Reformatsky-Based Approach
Starting Materials 3-(p-tolyl)propanoic acid, Ethanol4-Bromotoluene, Ethyl acrylatep-Tolualdehyde, Ethyl bromoacetate
Number of Steps 123
Key Intermediates NoneEthyl 3-(p-tolyl)propenoateEthyl 3-hydroxy-3-(p-tolyl)propanoate, Ethyl 3-(p-tolyl)propenoate
Overall Yield High (can exceed 90%)[1][2]Moderate to GoodModerate
Reagent Cost Generally lowModerate (Palladium catalyst)Moderate (Zinc)
Scalability ExcellentGoodModerate
Key Advantages Simplicity, high atom economy, low costGood functional group toleranceUtilizes readily available aldehydes
Key Disadvantages Requires pre-existing carboxylic acidUse of expensive and toxic catalystMultiple steps, potential for side products

Route 1: Fischer Esterification - The Direct Approach

The Fischer esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] This is often the most direct route if the corresponding carboxylic acid is readily available.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5] To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[4]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 3-(p-tolyl)propanoic acid Catalyst H+ (cat.) RCOOH->Catalyst Protonation ROH Ethanol Ester Ethyl 3-(p-tolyl)propanoate ROH->Ester Nucleophilic Attack Water Water Ester->Water Elimination

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a round-bottom flask containing 3-(p-tolyl)propanoic acid, add a significant excess of absolute ethanol (e.g., 10-fold molar excess).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation.

Route 2: Heck Reaction and Hydrogenation - Building the Carbon Skeleton

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This two-step sequence first constructs the unsaturated precursor, which is then reduced to the final product.

Mechanistic Rationale

Heck Reaction: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (4-bromotoluene). The resulting Pd(II) complex then coordinates with the alkene (ethyl acrylate). This is followed by migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination to release the unsaturated ester product and a palladium-hydride species. The base regenerates the Pd(0) catalyst.[7]

Catalytic Hydrogenation: The unsaturated ester is then subjected to catalytic hydrogenation. The alkene adsorbs onto the surface of a metal catalyst (e.g., palladium on carbon), and hydrogen gas is delivered to the same surface, leading to the syn-addition of two hydrogen atoms across the double bond.[8]

Heck_and_Hydrogenation cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Hydrogenation ArylHalide 4-Bromotoluene Catalyst1 Pd(OAc)2, Base ArylHalide->Catalyst1 Alkene Ethyl Acrylate Alkene->Catalyst1 HeckProduct Ethyl 3-(p-tolyl)propenoate Catalyst2 H2, Pd/C HeckProduct->Catalyst2 FinalProduct Ethyl 3-(p-tolyl)propanoate Catalyst1->HeckProduct Catalyst2->FinalProduct

Caption: Heck Reaction and Hydrogenation Workflow

Experimental Protocol: Heck Reaction and Hydrogenation

Step 1: Heck Reaction

  • Reaction Setup: In a reaction vessel, combine 4-bromotoluene, ethyl acrylate (typically 1.2-1.5 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like DMF or acetonitrile.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 140°C. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, ethyl 3-(p-tolyl)propenoate, is then purified by column chromatography.

Step 2: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the purified ethyl 3-(p-tolyl)propenoate in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).[8]

  • Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (a balloon is often sufficient for small-scale reactions). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).[8]

  • Work-up: The catalyst is carefully removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield Ethyl 3-(p-tolyl)propanoate.[8]

Route 3: A Reformatsky-Based Approach - A Multi-Step Construction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[9][10] This intermediate can then be converted to the target molecule through subsequent dehydration and reduction steps.

Mechanistic Rationale

Reformatsky Reaction: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of ethyl bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl group of p-tolualdehyde. A subsequent acidic workup protonates the resulting alkoxide to give the β-hydroxy ester.[11]

Dehydration: The resulting β-hydroxy ester can be dehydrated to the α,β-unsaturated ester, typically under acidic conditions.

Hydrogenation: The final step is the catalytic hydrogenation of the α,β-unsaturated ester, as described in Route 2.

Reformatsky_Route cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Aldehyde p-Tolualdehyde Reagent1 Zn, Toluene Aldehyde->Reagent1 Haloester Ethyl Bromoacetate Haloester->Reagent1 Hydroxyester Ethyl 3-hydroxy-3-(p-tolyl)propanoate Reagent2 Acid, Heat Hydroxyester->Reagent2 UnsaturatedEster Ethyl 3-(p-tolyl)propenoate Reagent3 H2, Pd/C UnsaturatedEster->Reagent3 FinalProduct Ethyl 3-(p-tolyl)propanoate Reagent1->Hydroxyester Reagent2->UnsaturatedEster Reagent3->FinalProduct

Caption: Reformatsky-Based Synthesis Workflow

Experimental Protocol: Reformatsky-Based Approach

Step 1: Reformatsky Reaction

  • Activation of Zinc: A suspension of activated zinc dust in a dry solvent like toluene is prepared.[12]

  • Reaction: A solution of p-tolualdehyde and ethyl bromoacetate in the same solvent is added to the zinc suspension. The mixture is heated (e.g., to 90°C) for a short period (e.g., 30 minutes).[12]

  • Work-up: The reaction is cooled and quenched with an aqueous acid solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude β-hydroxy ester is purified by chromatography.[12]

Step 2: Dehydration

  • Reaction: The purified ethyl 3-hydroxy-3-(p-tolyl)propanoate is dissolved in a suitable solvent (e.g., toluene) with an acid catalyst (e.g., p-toluenesulfonic acid).

  • Water Removal: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the dehydrated product.

  • Work-up and Purification: After completion, the reaction mixture is cooled, washed with a basic solution to remove the acid catalyst, dried, and concentrated. The resulting ethyl 3-(p-tolyl)propenoate is purified by chromatography or distillation.

Step 3: Catalytic Hydrogenation

This step follows the same procedure as outlined in Route 2 for the hydrogenation of the unsaturated ester to yield the final product.

Conclusion and Recommendations

The choice of the optimal synthesis route for Ethyl 3-(p-tolyl)propanoate depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the equipment and expertise available in the laboratory.

  • Fischer Esterification is the most straightforward and economical route, provided that 3-(p-tolyl)propanoic acid is readily accessible. Its simplicity and high potential yield make it an excellent choice for both small-scale and large-scale synthesis.

  • The Heck Reaction followed by hydrogenation offers a versatile approach for constructing the target molecule from simpler precursors. While it involves a more expensive catalyst and an additional reaction step, it is a robust and well-established methodology with good functional group tolerance.

  • The Reformatsky-based approach provides an alternative when starting from an aldehyde. However, the multi-step nature of this route can lead to a lower overall yield and requires more extensive purification of intermediates.

For most laboratory applications where efficiency and simplicity are key, the Fischer Esterification is the recommended route. However, for projects that require the construction of the carbon skeleton from readily available aryl halides, the Heck reaction presents a powerful and reliable alternative.

References

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Ethyl 3-(p-tolyl)propanoate Derivatives

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. Off-target interactions can lead to unforeseen side effects or diminished efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. Off-target interactions can lead to unforeseen side effects or diminished efficacy, derailing an otherwise promising therapeutic candidate. This guide provides an in-depth, technical comparison of a focused library of hypothetical Ethyl 3-(p-tolyl)propanoate derivatives, outlining a robust workflow for assessing their cross-reactivity against a panel of clinically relevant protein targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for clear data interpretation.

Introduction: The Significance of Selectivity in Drug Discovery

Ethyl 3-(p-tolyl)propanoate serves as a foundational scaffold for a diverse array of biologically active molecules. Its structural similarity to endogenous signaling molecules and existing therapeutics, such as some non-steroidal anti-inflammatory drugs (NSAIDs), necessitates a thorough investigation of the cross-reactivity of its derivatives.[1][2] Minor structural modifications can significantly alter the binding profile of a compound, leading to interactions with unintended targets. This guide will explore a systematic approach to characterizing the selectivity of a hypothetical library of Ethyl 3-(p-tolyl)propanoate derivatives, providing a practical framework for preclinical drug development.

Synthesis of a Focused Derivative Library

To meaningfully assess structure-activity relationships and cross-reactivity, a focused library of derivatives should be synthesized. These derivatives should explore a range of electronic and steric modifications to the parent molecule. A plausible synthetic approach involves the esterification of the corresponding 3-arylpropanoic acids.[3][4] The synthesis of these precursor acids can be achieved through various established methods, including the hydrogenation of corresponding cinnamic acid derivatives.[5]

For the purpose of this guide, we will consider a hypothetical library of five derivatives (ETP-001 to ETP-005) with substitutions on the p-tolyl ring, alongside the parent compound, Ethyl 3-(p-tolyl)propanoate (ETP-000).

Table 1: Hypothetical Library of Ethyl 3-(p-tolyl)propanoate Derivatives

Compound IDR1-Substituent (para position)
ETP-000-CH₃
ETP-001-H
ETP-002-OCH₃
ETP-003-Cl
ETP-004-CF₃
ETP-005-NO₂

Selection of a Biologically Relevant Target Panel

Arylpropanoic acid derivatives have been reported to interact with several classes of proteins, making them prime candidates for cross-reactivity screening.[1][6] Based on established literature, we have selected a panel of targets from three key families: Cyclooxygenases (COX), Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein Coupled Receptors (GPCRs).

  • Cyclooxygenases (COX-1 & COX-2): Many arylpropanoic acids are known non-selective or selective COX inhibitors.[7][8][9][10] Assessing activity at both COX-1 and COX-2 is crucial for predicting potential gastrointestinal side effects (COX-1) versus anti-inflammatory efficacy (COX-2).

  • Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ): Substituted phenylpropanoic acid derivatives have been identified as agonists for PPARs, which are key regulators of metabolism.[11][12] Cross-reactivity with PPAR isoforms could indicate potential therapeutic applications in metabolic diseases or unwanted metabolic side effects.

  • G-protein Coupled Receptors (GPCRs - GPR40 & GPR43): Certain propanoic acids and their derivatives can act as ligands for GPCRs involved in metabolic signaling.[13][14][15]

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach, beginning with a primary screen to identify significant interactions followed by more detailed kinetic analysis, is an efficient strategy.

spr_workflow cluster_spr_steps SPR Experimental Steps Immobilization 1. Immobilize Target Protein Injection 2. Inject Analyte (ETP Derivative) Immobilization->Injection Association 3. Monitor Association Injection->Association Dissociation 4. Monitor Dissociation Association->Dissociation Regeneration 5. Regenerate Surface Dissociation->Regeneration Analysis 6. Data Analysis (ka, kd, KD) Regeneration->Analysis

Caption: Step-by-step workflow for SPR analysis.

Interpreting Cross-Reactivity Data

The ultimate goal of these studies is to generate a clear and actionable cross-reactivity profile for each derivative. This can be summarized by calculating the percentage cross-reactivity relative to the primary target.

Percentage Cross-Reactivity Calculation (based on IC50 values):

% Cross-Reactivity = (IC50 of Primary Target / IC50 of Off-Target) x 100

Table 4: Cross-Reactivity Profile of ETP-005 (Primary Target: COX-2)

Off-TargetIC50 (µM)% Cross-Reactivity
COX-110.88.3%
PPARα32.72.8%
PPARγ50.11.8%

A lower percentage of cross-reactivity indicates higher selectivity for the primary target. In this hypothetical example, ETP-005 demonstrates high selectivity for COX-2 over the other tested targets.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the cross-reactivity of Ethyl 3-(p-tolyl)propanoate derivatives. By combining a primary screen using competitive ELISA with a more detailed kinetic analysis via SPR, researchers can gain a deep understanding of the selectivity profile of their compounds. The hypothetical data presented herein illustrates how these techniques can be used to differentiate between derivatives and identify candidates with the most promising selectivity profiles for further development.

Future studies could expand the target panel to include other relevant proteins based on emerging biological data. Additionally, cellular assays can be employed to confirm that the observed in vitro binding translates to functional activity and to assess potential off-target effects in a more complex biological system. By following a systematic and data-driven approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective therapeutics.

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Validation

A Comparative Guide to Purity Confirmation of Ethyl 3-(p-tolyl)propanoate: The Role of Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: Establishing the Foundation of Purity In the realms of chemical research and pharmaceutical development, the absolute purity of a compound is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the Foundation of Purity

In the realms of chemical research and pharmaceutical development, the absolute purity of a compound is not merely a desirable attribute but a fundamental prerequisite for reliable, reproducible, and safe outcomes. Ethyl 3-(p-tolyl)propanoate (C₁₂H₁₆O₂), a key intermediate in various synthetic pathways, is no exception. Its utility in the synthesis of more complex molecules necessitates a rigorous confirmation of its identity and purity. While modern analytical chemistry offers a sophisticated arsenal of techniques, elemental analysis remains a cornerstone method for verifying the empirical formula of a synthesized compound.

This guide provides an in-depth exploration of using elemental analysis to confirm the purity of Ethyl 3-(p-tolyl)propanoate. As Senior Application Scientists, we recognize that no single technique provides a complete picture. Therefore, we will objectively compare elemental analysis with orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide explains the causality behind our experimental choices, presenting a self-validating system of analysis to ensure the highest degree of confidence in your material.

The Theoretical Benchmark: Elemental Composition of Ethyl 3-(p-tolyl)propanoate

Before any experimental analysis, we must establish the theoretical elemental composition based on the compound's molecular formula. This theoretical data serves as the gold standard against which all experimental results are measured.

  • Molecular Formula: C₁₂H₁₆O₂[1][2]

  • Molecular Weight: 192.25 g/mol [1][2]

Based on these values, the theoretical mass percentages of Carbon, Hydrogen, and Oxygen are calculated as follows:

  • Carbon (C): (12 × 12.011 g/mol ) / 192.25 g/mol × 100% = 74.96%

  • Hydrogen (H): (16 × 1.008 g/mol ) / 192.25 g/mol × 100% = 8.39%

  • Oxygen (O): (2 × 15.999 g/mol ) / 192.25 g/mol × 100% = 16.65%

An experimental result from elemental analysis that deviates significantly from these theoretical values is a clear indicator of impurities or an incorrectly identified compound.

Core Technique: Elemental Analysis by Combustion

Elemental analysis, specifically CHNSO analysis, is a robust technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][4] The most common method is combustion analysis, a process rooted in the foundational work of Pregl and Dumas.[3][5][6]

The Principle of Causality: The underlying principle is the complete and quantitative conversion of the analyte into simple, detectable gases. A precisely weighed organic sample is combusted at high temperatures (typically around 1000°C) in an oxygen-rich atmosphere.[3][6] This process breaks all chemical bonds and converts the constituent elements into their respective gaseous oxides: carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and nitrogen forms nitrogen gas/oxides (N₂/NOx).[6][7] These gases are then separated, typically by a gas chromatography column, and quantified by a thermal conductivity detector (TCD).[3] Oxygen is determined separately by pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen-containing products are converted to carbon monoxide (CO) for detection.[5] The instrument's software then back-calculates the percentage of each element in the original sample.[7]

Experimental Protocol: CHN Analysis of Ethyl 3-(p-tolyl)propanoate

This protocol is designed to be a self-validating system, incorporating checks and standards to ensure data integrity.

1. Instrumentation:

  • A calibrated CHN/O Elemental Analyzer.

  • A microbalance with a readability of at least 0.001 mg.

2. Sample Preparation (The Trustworthiness Pillar):

  • Step 2.1: Ensure the Ethyl 3-(p-tolyl)propanoate sample is homogenous and completely dry. The presence of residual solvent or water is a critical point of failure, as it will introduce external sources of carbon, hydrogen, and oxygen, leading to inaccurate results. Drying the sample under a high vacuum is recommended.

  • Step 2.2: Using the microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule. The exact mass must be recorded, as it is the denominator for all subsequent percentage calculations.[4]

  • Step 2.3: Crimp the capsule to ensure no sample is lost and a consistent combustion is achieved.

3. Instrument Calibration:

  • Step 3.1: Analyze a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide, before running the sample.

  • Step 3.2: The results for the CRM must fall within the specified tolerance (e.g., ±0.3%) of its theoretical values. This step is non-negotiable; it validates that the instrument is performing correctly before committing your valuable sample.

4. Sample Analysis:

  • Step 4.1: Place the encapsulated sample into the instrument's autosampler.

  • Step 4.2: Initiate the combustion sequence. The instrument will automatically combust the sample, separate the resulting gases, and detect their concentrations.

  • Step 4.3: Perform the analysis in triplicate to ensure precision and identify any potential outliers. The relative standard deviation (RSD) between the runs should be minimal.

5. Data Interpretation:

  • Step 5.1: Compare the average experimental %C and %H values to the theoretical values (74.96% and 8.39%, respectively).

  • Step 5.2: A widely accepted criterion for purity in academic and industrial settings is an experimental result that falls within ±0.4% of the theoretical value. For example, an acceptable carbon value would be in the range of 74.56% to 75.36%.

Orthogonal Confirmation: A Multi-faceted Approach to Purity

While elemental analysis is excellent for confirming the correct ratio of elements, it has a significant limitation: it cannot distinguish between the target compound and an impurity with a similar elemental composition. This is why a comprehensive purity assessment relies on orthogonal methods—techniques that measure different chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates chemical components in a sample and then provides structural information on each component.[8] It is particularly well-suited for volatile compounds like Ethyl 3-(p-tolyl)propanoate.

  • Expertise & Causality: GC separates compounds based on their volatility and interaction with the column's stationary phase. Any residual starting materials, solvents, or side-products will likely have different retention times than the main product, appearing as separate peaks. The mass spectrometer then fragments the molecules eluting from the GC column, producing a unique "fingerprint" or mass spectrum for each peak. This allows for the unambiguous identification of impurities.[9]

  • Trustworthiness: Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram. For this to be trustworthy, a standard GC-MS method using a nonpolar column is typically employed, and the instrument is calibrated with known standards.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the exact structure of an organic molecule.[11]

  • Expertise & Causality: ¹H and ¹³C NMR spectra provide a map of the carbon and hydrogen atoms within the molecule. For pure Ethyl 3-(p-tolyl)propanoate, the spectrum will show a distinct set of peaks with specific chemical shifts, splitting patterns, and integrations corresponding precisely to its known structure. The presence of any additional, unassignable peaks is a direct indication of impurities.[12]

  • Trustworthiness: The principle of integration in ¹H NMR is inherently quantitative. By comparing the integral of a peak from the compound to the integral of a peak from a certified internal standard of known concentration (a technique known as qNMR), one can determine the absolute purity of the sample.[13] This provides a self-validating system for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry, especially for non-volatile or thermally sensitive compounds.[14][15]

  • Expertise & Causality: HPLC separates compounds based on their affinity for a stationary phase (the column) and a liquid mobile phase.[16] For an aromatic ester like Ethyl 3-(p-tolyl)propanoate, a reversed-phase C18 column is typically used. Impurities, being structurally different, will interact differently with the column and will elute at different times, appearing as separate peaks. A UV detector is highly effective due to the aromatic ring in the molecule.

  • Trustworthiness: A validated HPLC method provides exceptional precision and accuracy for purity assessment.[17] The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures, ensuring they are fit for purpose.[18] Purity is determined by the area percent of the main peak, and the method's sensitivity allows for the detection and quantification of trace-level impurities.

Comparative Summary of Purity Assessment Techniques

FeatureElemental Analysis (CHN/O)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Information Provided Elemental Ratios (%C, H, O)Separation of Volatile Components & Structural IDDefinitive Molecular Structure & ConnectivitySeparation of Components & Quantification
Primary Application Empirical Formula ConfirmationImpurity Identification & ProfilingStructural Elucidation & ConfirmationPurity Quantification (Area %)
Specificity Low (cannot distinguish isomers or compounds with similar composition)High (separates isomers and provides mass spectra)Very High (unique spectrum for each structure)High (excellent separation of related compounds)
Sensitivity Milligram rangeNanogram to Picogram range[8]Microgram to Milligram rangeNanogram to Microgram range
Quantitative Ability Provides bulk elemental compositionSemi-quantitative (area %), can be fully quantitative with standardsExcellent with internal standard (qNMR)Excellent (area %), industry standard for assay

Integrated Workflow for Purity Confirmation

A logical and robust workflow ensures that all aspects of the compound's purity are thoroughly investigated. The following diagram illustrates an efficient process for the comprehensive purity assessment of a newly synthesized batch of Ethyl 3-(p-tolyl)propanoate.

Purity_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Primary & Orthogonal Analyses cluster_2 Data Interpretation & Decision start Synthesized Ethyl 3-(p-tolyl)propanoate EA Elemental Analysis (CHN/O) start->EA Bulk Composition NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Structural Identity GCMS GC-MS Analysis start->GCMS Volatile Impurities HPLC HPLC Analysis start->HPLC Quantitative Purity Eval Evaluate Results EA->Eval NMR->Eval GCMS->Eval HPLC->Eval Pass Purity Confirmed (>98% by HPLC, Correct EA & NMR) Eval->Pass All Criteria Met Fail Further Purification Required Eval->Fail Criteria Not Met

Caption: Integrated workflow for comprehensive purity analysis.

Conclusion

Confirming the purity of a chemical entity like Ethyl 3-(p-tolyl)propanoate is a multi-step, evidence-based process. Elemental analysis serves as an indispensable primary check, providing a fundamental validation of the compound's elemental integrity. A result within ±0.4% of the theoretical values for Carbon and Hydrogen provides strong initial confidence.

However, for the rigorous demands of research and drug development, this is not sufficient. True scientific integrity is achieved by complementing elemental analysis with orthogonal techniques. NMR spectroscopy confirms the precise molecular structure, GC-MS identifies and characterizes volatile impurities, and a validated HPLC method provides the definitive quantitative measure of purity. By integrating these methods, researchers can build a self-validating and trustworthy data package, ensuring that their material meets the highest standards of quality and reliability.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate. [Link]

  • Nascimento, N. C. E. S., et al. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • University of Calgary. GOOD LAB PRACTICE-NMR. [Link]

  • Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. PubMed. [Link]

  • ResearchGate. (2012). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • De Leenheer, E. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • University of Bath. (2017). How to Prepare and Run a NMR Sample. YouTube. [Link]

  • ResearchGate. (2016). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Singh, S., & Kumar, V. (2020). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kim, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. [Link]

  • University of Colorado Boulder. Spectroscopy Problems. [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-(p-tolyl)propanoate

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of established and potential synthetic routes to Ethyl 3-(p-tolyl)propanoate, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of established and potential synthetic routes to Ethyl 3-(p-tolyl)propanoate, a valuable intermediate in the synthesis of various organic molecules. The methodologies discussed herein are presented with detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective yields, efficiencies, and practical considerations. Our objective is to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory and project requirements.

Introduction to Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate is an ester derivative of propanoic acid featuring a p-tolyl substituent. Its structural motif is found in a variety of biologically active compounds and serves as a key building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research community. This guide will explore and benchmark four distinct synthetic approaches:

  • Direct Fischer Esterification: A classic and straightforward method involving the acid-catalyzed reaction of 3-(p-tolyl)propanoic acid with ethanol.

  • Two-Step Heck Reaction and Hydrogenation: A modern cross-coupling approach to construct the carbon skeleton, followed by saturation of the resulting alkene.

  • Michael Addition of an Organocuprate: A powerful C-C bond-forming reaction involving the conjugate addition of a p-tolyl nucleophile to an acrylate.

  • Three-Step Reformatsky Reaction Sequence: A classic organozinc-based method to form a β-hydroxy ester, which is then dehydrated and hydrogenated.

Method 1: Direct Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[1] To drive the reaction towards the product, an excess of the alcohol is typically used, and a strong acid catalyst is employed.

Mechanistic Rationale

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a thermodynamically favorable process, yields the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.

Experimental Protocol

A solution of 3-(p-tolyl)propanoic acid (1 equivalent) in anhydrous ethanol (a large excess, serving as both reactant and solvent) is treated with a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%). The mixture is heated at reflux for several hours with continuous stirring. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is then diluted with an organic solvent, such as ethyl acetate, and washed sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ester. Purification by column chromatography on silica gel, if necessary, affords the pure Ethyl 3-(p-tolyl)propanoate. A similar procedure for a hydroxy acid has been reported to yield up to 95% of the corresponding ethyl ester.[3]

Workflow Diagram

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product 3-(p-tolyl)propanoic_acid 3-(p-tolyl)propanoic acid Reflux Reflux 3-(p-tolyl)propanoic_acid->Reflux Ethanol Ethanol (excess) Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Workup Aqueous Workup Reflux->Workup Cooling & Solvent Removal Purification Purification Workup->Purification Extraction & Drying Product Ethyl 3-(p-tolyl)propanoate Purification->Product

Caption: Workflow for Fischer Esterification.

Method 2: Heck Reaction Followed by Catalytic Hydrogenation

This two-step approach leverages the power of palladium-catalyzed cross-coupling chemistry to first construct an unsaturated precursor, which is then reduced to the target saturated ester. The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4]

Mechanistic Rationale

Step 1: Heck Reaction. The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodotoluene) to a Pd(0) species, forming a Pd(II) complex. The alkene (ethyl acrylate) then coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the desired product, ethyl (E)-3-(p-tolyl)acrylate, and a hydridopalladium(II) species. Reductive elimination of HX with a base regenerates the active Pd(0) catalyst. High yields of >90% have been reported for the Heck reaction of iodobenzene and ethyl acrylate.[3]

Step 2: Catalytic Hydrogenation. The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation. In this process, both the alkene and hydrogen gas adsorb onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The hydrogen atoms are then transferred to the double bond in a syn-addition, yielding the saturated ester. This method is known for its high efficiency and selectivity for the reduction of carbon-carbon multiple bonds.[5]

Experimental Protocol

Step 1: Synthesis of Ethyl (E)-3-(p-tolyl)acrylate via Heck Reaction. In a reaction vessel, 4-iodotoluene (1 equivalent), ethyl acrylate (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2 equivalents) are combined in a suitable solvent such as DMF or acetonitrile. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the starting materials are consumed (monitored by TLC or GC). After cooling, the reaction mixture is filtered to remove the catalyst and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and purification by column chromatography to afford ethyl (E)-3-(p-tolyl)acrylate.

Step 2: Hydrogenation of Ethyl (E)-3-(p-tolyl)acrylate. The unsaturated ester (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically a balloon or at a slightly elevated pressure) at room temperature until the reaction is complete. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield Ethyl 3-(p-tolyl)propanoate, often in high purity. Catalytic hydrogenation of similar vinyl derivatives using Pd/C has been shown to proceed with high selectivity (>99%).[5]

Workflow Diagram

Heck_Hydrogenation cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Hydrogenation 4-Iodotoluene 4-Iodotoluene Heck_Reaction Heck Reaction 4-Iodotoluene->Heck_Reaction Unsaturated_Ester Ethyl (E)-3-(p-tolyl)acrylate Heck_Reaction->Unsaturated_Ester Workup & Purification Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Heck_Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Heck_Reaction Hydrogenation Catalytic Hydrogenation Unsaturated_Ester->Hydrogenation Final_Product Ethyl 3-(p-tolyl)propanoate Hydrogenation->Final_Product Filtration & Solvent Removal H2_PdC H₂ / Pd/C H2_PdC->Hydrogenation

Caption: Workflow for Heck Reaction and Hydrogenation.

Method 3: Michael Addition of a p-Tolyl Organocuprate

The Michael addition, or 1,4-conjugate addition, is a powerful tool for the formation of carbon-carbon bonds.[6] The use of organocuprates (Gilman reagents) as soft nucleophiles allows for the selective addition to the β-carbon of α,β-unsaturated carbonyl compounds.

Mechanistic Rationale

A p-tolyl organocuprate reagent is first prepared by the reaction of a p-tolyl lithium or Grignard reagent with a copper(I) salt. This "soft" nucleophile then selectively attacks the β-carbon of ethyl acrylate in a conjugate fashion. The resulting enolate intermediate is then protonated during the aqueous workup to yield the final product.

Experimental Protocol

Preparation of the Organocuprate: p-Tolyllithium is prepared by reacting p-bromotoluene with two equivalents of lithium metal. The resulting organolithium is then reacted with a copper(I) iodide (CuI) in a 2:1 molar ratio to form the lithium di-p-tolylcuprate.[7]

Conjugate Addition: The freshly prepared organocuprate solution is cooled to a low temperature (typically -78 °C) in an inert atmosphere. Ethyl acrylate (1 equivalent) is then added dropwise to the stirred solution. The reaction is allowed to proceed at low temperature for a specified time before being quenched by the addition of a saturated aqueous ammonium chloride solution. After warming to room temperature, the mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography furnishes Ethyl 3-(p-tolyl)propanoate.

Workflow Diagram

Michael_Addition cluster_reagent_prep Reagent Preparation cluster_reaction Conjugate Addition cluster_product_ma Product p-Bromotoluene p-Bromotoluene p-Tolyllithium p-Tolyllithium p-Bromotoluene->p-Tolyllithium 2 Li Organocuprate Lithium di-p-tolylcuprate p-Tolyllithium->Organocuprate CuI Michael_Reaction Michael Addition (-78 °C) Organocuprate->Michael_Reaction Workup_MA Aqueous Workup Michael_Reaction->Workup_MA Quench & Warm Ethyl_Acrylate_MA Ethyl Acrylate Ethyl_Acrylate_MA->Michael_Reaction Purification_MA Purification Workup_MA->Purification_MA Extraction & Drying Final_Product_MA Final_Product_MA Purification_MA->Final_Product_MA Ethyl 3-(p-tolyl)propanoate

Caption: Workflow for Michael Addition.

Method 4: Reformatsky Reaction Sequence

The Reformatsky reaction provides a route to β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc metal. This intermediate can then be dehydrated and hydrogenated to afford the target molecule.

Mechanistic Rationale

Step 1: Reformatsky Reaction. Zinc metal inserts into the carbon-halogen bond of ethyl bromoacetate to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl group of p-tolualdehyde to form a zinc alkoxide. Aqueous workup protonates the alkoxide to give the β-hydroxy ester. Yields for this type of reaction are reported to be in the range of 65-91%.

Step 2: Dehydration. The resulting β-hydroxy ester is then dehydrated, typically under acidic conditions with heating, to yield a mixture of α,β- and β,γ-unsaturated esters.

Step 3: Hydrogenation. The mixture of unsaturated esters is then catalytically hydrogenated, as described in Method 2, to produce the final saturated ester.

Experimental Protocol

Step 1: Reformatsky Reaction. To a suspension of activated zinc dust in a dry solvent like THF or toluene, a solution of p-tolualdehyde (1 equivalent) and ethyl bromoacetate (1.2 equivalents) is added. The mixture is heated to initiate the reaction, which is then maintained at reflux for a few hours. After cooling, the reaction is quenched with a mild acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude β-hydroxy ester.

Step 2: Dehydration. The crude β-hydroxy ester is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heated in a flask equipped with a Dean-Stark trap to remove the water formed during the reaction.

Step 3: Hydrogenation. The resulting mixture of unsaturated esters is hydrogenated using 10% Pd/C and a hydrogen atmosphere as described previously.

Workflow Diagram

Reformatsky_Sequence cluster_step1_ref Step 1: Reformatsky Reaction cluster_step2_ref Step 2: Dehydration cluster_step3_ref Step 3: Hydrogenation p-Tolualdehyde p-Tolualdehyde Reformatsky_Reaction Reformatsky Reaction p-Tolualdehyde->Reformatsky_Reaction Hydroxy_Ester β-Hydroxy Ester Reformatsky_Reaction->Hydroxy_Ester Workup Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Reformatsky_Reaction Zinc Zinc Zinc->Reformatsky_Reaction Dehydration Dehydration Hydroxy_Ester->Dehydration Unsaturated_Esters Unsaturated Ester Mixture Dehydration->Unsaturated_Esters Water Removal Acid_Catalyst Acid Catalyst Acid_Catalyst->Dehydration Hydrogenation_Ref Catalytic Hydrogenation Unsaturated_Esters->Hydrogenation_Ref Final_Product_Ref Ethyl 3-(p-tolyl)propanoate Hydrogenation_Ref->Final_Product_Ref Workup H2_PdC_Ref H₂ / Pd/C H2_PdC_Ref->Hydrogenation_Ref

Caption: Workflow for the Reformatsky Reaction Sequence.

Comparative Analysis

To provide a clear and objective comparison of the discussed synthetic routes, the following table summarizes the key performance indicators for each method. The yields for the multi-step syntheses are estimated based on typical yields for each individual step.

MethodNumber of StepsStarting MaterialsKey ReagentsTypical Overall Yield (%)Key AdvantagesKey Disadvantages
Fischer Esterification 13-(p-tolyl)propanoic acid, EthanolH₂SO₄~95High atom economy, simple procedure, readily available starting materials.Equilibrium reaction, requires excess alcohol, can be slow.
Heck Reaction & Hydrogenation 24-Iodotoluene, Ethyl acrylatePd catalyst, Base, H₂/Pd/C~85-90High yielding, versatile for various substituted arenes.Requires expensive palladium catalyst, multi-step process.
Michael Addition 1 (after reagent prep)p-Bromotoluene, Ethyl acrylateLithium, CuI~80-90Forms C-C bond directly, high yielding.Requires preparation of sensitive organometallic reagents, cryogenic conditions.
Reformatsky Reaction Sequence 3p-Tolualdehyde, Ethyl bromoacetateZinc, Acid catalyst, H₂/Pd/C~55-75Uses readily available starting materials, avoids strong bases.Multi-step, moderate overall yield, potential for side reactions.

Conclusion

The choice of the optimal synthetic route for Ethyl 3-(p-tolyl)propanoate is contingent upon the specific needs of the researcher, including scale, available resources, and desired purity.

  • For simplicity and cost-effectiveness on a large scale , the Fischer Esterification stands out as the most direct and atom-economical method, provided the starting carboxylic acid is readily available.

  • The Heck Reaction followed by Hydrogenation offers a highly efficient and versatile route, particularly when a variety of substituted analogs are desired. While it involves a more expensive catalyst, the high yields and broad substrate scope are significant advantages.

  • The Michael Addition of an organocuprate represents a powerful and direct C-C bond-forming strategy . Its high yield and selectivity make it an attractive option, although it requires proficiency in handling air- and moisture-sensitive organometallic reagents.

  • The Reformatsky Reaction sequence , while a classic method, is generally less efficient due to its multi-step nature and potentially lower overall yield. It may be considered when the specific starting materials are more accessible or when other methods are not viable.

Ultimately, this guide serves as a foundation for the rational design of a synthetic strategy for Ethyl 3-(p-tolyl)propanoate. Researchers are encouraged to consider the trade-offs between yield, cost, operational simplicity, and scalability when selecting the most appropriate method for their application.

References

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  • PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

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Validation

Foundational Profiling: The Rationale for a Tiered Approach

An In-Depth Technical Guide to the In-Vitro Testing of Ethyl 3-(p-tolyl)propanoate: A Comparative Framework This guide provides a comprehensive framework for the in-vitro evaluation of Ethyl 3-(p-tolyl)propanoate, a nove...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vitro Testing of Ethyl 3-(p-tolyl)propanoate: A Comparative Framework

This guide provides a comprehensive framework for the in-vitro evaluation of Ethyl 3-(p-tolyl)propanoate, a novel aromatic ester. As researchers, scientists, and drug development professionals, our primary goal in early-stage discovery is to build a robust data package that informs critical go/no-go decisions. This requires a logical, tiered approach to screening that characterizes a compound's biological activity and potential liabilities.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a scientifically-grounded testing cascade designed specifically for a molecule of this chemical class. We will move from foundational safety assessments to more complex metabolic studies, explaining the causal logic behind each experimental choice and providing detailed, field-tested protocols. The objective is not merely to generate data, but to create a self-validating system of assays that provides a clear, interpretable profile of the test article.

For a novel chemical entity like Ethyl 3-(p-tolyl)propanoate, a systematic in-vitro evaluation is paramount. The structure, an ethyl ester of a propanoic acid derivative with a tolyl group, suggests several key areas of investigation: cytotoxicity, potential for DNA damage (genotoxicity), and metabolic stability, particularly its susceptibility to hydrolysis by esterases and oxidation by cytochrome P450 enzymes.

Our proposed testing workflow is designed to be resource-efficient, starting with broad, cost-effective assays and progressing to more specific, mechanistic studies based on the initial findings.

G cluster_0 Tier 1: Foundational Safety cluster_1 Tier 2: ADME Profiling cluster_2 Decision Point Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Genotoxicity Genotoxicity Battery (Ames, Micronucleus) Cytotoxicity->Genotoxicity If non-cytotoxic at test concentrations Metabolism Metabolic Stability (Microsomal Assay) Genotoxicity->Metabolism If non-genotoxic Decision Proceed to Further Studies? Metabolism->Decision G cluster_0 Without Mutagen cluster_1 With Mutagen (e.g., Ethyl 3-(p-tolyl)propanoate) A His- Bacteria B Minimal Glucose (His-deficient) Agar A->B C No Growth (Few spontaneous revertants) B->C D His- Bacteria E Minimal Glucose (His-deficient) Agar D->E F Growth (Many revertant colonies) E->F G His+ Revertant F->G Reversion

Caption: Principle of the Ames Bacterial Reverse Mutation Assay.

Step-by-Step Methodology:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver). This is crucial as some chemicals only become mutagenic after being metabolized by liver enzymes. [1]3. Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the vehicle control.

Self-Validation:

  • Negative Control (Vehicle): Establishes the spontaneous reversion rate for each strain.

  • Positive Controls: Strain-specific mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must be used to confirm the sensitivity of the strains. A positive control requiring metabolic activation (e.g., 2-aminoanthracene) must be included for the S9-activated arms.

In-Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. [2]It is a gold standard for measuring both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events, as described in OECD Test Guideline 487. [3][4] Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., TK6 or CHO cells) with at least three concentrations of Ethyl 3-(p-tolyl)propanoate, chosen based on the prior cytotoxicity data. The highest concentration should induce approximately 50-60% cytotoxicity. [5]2. Cytokinesis Block: Add Cytochalasin B, an inhibitor of actin polymerization, to the culture. This blocks cytokinesis (cell division) without preventing nuclear division, resulting in binucleated cells. Scoring is performed on these binucleated cells to ensure only cells that have completed one mitosis are analyzed. [6]3. Harvesting and Staining: After an incubation period equivalent to 1.5-2.0 normal cell cycles, harvest the cells, fix them onto microscope slides, and stain with a DNA-specific dye like Giemsa or a fluorescent dye like DAPI. [2]4. Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Self-Validation:

  • Negative Control (Vehicle): Provides the baseline frequency of micronuclei.

  • Positive Controls: A clastogen (e.g., Mitomycin C) and an aneugen (e.g., Colchicine) must be included to demonstrate the assay can detect both types of chromosomal damage.

Metabolic Stability Assessment

Understanding a compound's metabolic fate is a cornerstone of drug development. [7][8][9]For an ester like Ethyl 3-(p-tolyl)propanoate, two primary metabolic pathways are of interest: hydrolysis of the ester bond by esterases and oxidation of the aromatic ring or alkyl chain by Cytochrome P450 (CYP) enzymes. The liver microsomal stability assay is an excellent starting point to assess Phase I metabolic liability. [10]

Experimental Protocol: Liver Microsomal Stability Assay

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. By incubating the test compound with microsomes and the necessary cofactor (NADPH), one can measure the rate at which the parent compound disappears over time. [11][12] Step-by-Step Methodology:

  • System Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.

  • Compound Incubation: Add Ethyl 3-(p-tolyl)propanoate (typically at a low concentration, e.g., 1 µM, to be under Km) to the microsomal suspension and pre-warm to 37°C.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution (the cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in-vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).

Self-Validation:

  • Negative Control (-NADPH): Incubations without the cofactor are essential to assess non-CYP-mediated degradation (e.g., chemical instability or non-NADPH dependent enzymatic degradation).

  • Positive Controls: Include compounds with known metabolic fates: a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate the activity of the microsomal batch.

Comparative Data Summary and Interpretation

To contextualize the results, the data for Ethyl 3-(p-tolyl)propanoate should be compared against benchmark compounds. The following table presents a hypothetical data set.

AssayParameterEthyl 3-(p-tolyl)propanoate (Hypothetical Data)Comparator A (Stable, Non-Toxic Ester)Comparator B (Labile, Genotoxic Ester)Interpretation Guide
Cytotoxicity IC50 (µM)> 100> 1005.2High IC50 suggests low general cytotoxicity.
Ames Test Mutagenic Fold Increase< 2-fold over background< 2-fold over background8-fold in TA98 (+S9)A fold-increase >2 is a positive flag for mutagenicity.
Micronucleus Micronuclei FrequencyNo significant increaseNo significant increaseSignificant, dose-dependent increaseIndicates potential for chromosomal damage.
Microsomal Stability In-Vitro Half-Life (t½, min)25> 608A short half-life indicates rapid metabolism.
Microsomal Stability Intrinsic Clearance (Clint, µL/min/mg)27.7< 11.586.6High Clint suggests the compound will be rapidly cleared in vivo.

Interpretation of Hypothetical Data:

In this hypothetical scenario, Ethyl 3-(p-tolyl)propanoate shows a favorable early safety profile. It is non-cytotoxic at high concentrations and shows no evidence of genotoxicity in either the Ames or micronucleus assays. Its metabolic stability is moderate; it is metabolized more quickly than a highly stable compound but is not as labile as a high-clearance drug. This profile suggests that while in-vivo clearance may be a factor to monitor, the compound does not possess the overt toxicity flags that would terminate its development at this early stage.

Conclusion

This guide outlines a logical and robust in-vitro testing cascade for the initial characterization of Ethyl 3-(p-tolyl)propanoate. By systematically evaluating cytotoxicity, genotoxicity, and metabolic stability, researchers can build a comprehensive profile that informs subsequent studies. The emphasis on causality, appropriate controls, and comparative analysis ensures that the generated data is not only accurate but also interpretable within the broader context of drug development. This structured approach enables confident, data-driven decisions, which is the ultimate goal of preclinical in-vitro screening.

References

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Comparative

A Multi-Modal Analytical Guide to Confirming the Identity of Synthesized Ethyl 3-(p-tolyl)propanoate

In the landscape of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's identity is the cornerstone of reliable and reproducible research. The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's identity is the cornerstone of reliable and reproducible research. The synthesis of a target compound like Ethyl 3-(p-tolyl)propanoate, with its molecular formula C₁₂H₁₆O₂, is only complete upon its rigorous structural verification.[1][2] This guide provides a comprehensive, multi-technique framework for researchers and scientists to confidently confirm the identity and purity of this synthesized ester. We will move beyond mere procedural lists to explore the causality behind our analytical choices, creating a self-validating workflow that ensures scientific integrity.

The core principle of this guide is orthogonal verification: using multiple, independent analytical techniques that probe different physical and chemical properties of the molecule. When the data from these disparate methods converge to support the proposed structure, we achieve a high degree of confidence in our synthetic product. We will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[3] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C.

Causality of Choice:

¹H NMR provides data on the electronic environment of each hydrogen atom, the number of hydrogens in each environment (integration), and the number of neighboring hydrogens (spin-spin splitting). ¹³C NMR complements this by identifying the number of unique carbon environments and their chemical nature (e.g., alkyl, aromatic, carbonyl).[4] Together, they allow us to piece together the molecule's connectivity.

¹H NMR Spectroscopy

Expected ¹H NMR Spectrum of Ethyl 3-(p-tolyl)propanoate: Based on the structure, we anticipate five distinct proton signals.

Signal LabelChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignment
a~1.203HTriplet (t)-O-CH₂-CH₃
b~2.303HSinglet (s)Ar-CH₃
c~2.602HTriplet (t)Ar-CH₂-CH₂ -COO-
d~2.902HTriplet (t)Ar-CH₂ -CH₂-COO-
e~4.102HQuartet (q)-O-CH₂ -CH₃
f~7.104HMultiplet (m) or two Doublets (d)Aromatic Protons (Ar-H )
  • Interpretation: The triplet at ~1.20 ppm and the quartet at ~4.10 ppm are characteristic of an ethyl ester group (-OCH₂CH₃). The two triplets at ~2.60 and ~2.90 ppm indicate two adjacent methylene (-CH₂-) groups, forming the propane chain. The singlet at ~2.30 ppm corresponds to the methyl group on the aromatic ring. Finally, the signals in the aromatic region (~7.10 ppm) integrating to 4H confirm the presence of a para-substituted benzene ring.[5]

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum of Ethyl 3-(p-tolyl)propanoate: The molecule has ten unique carbon atoms, which should result in ten distinct signals in the broadband-decoupled ¹³C NMR spectrum.[6]

Chemical Shift (δ, ppm) (Predicted)Assignment
~14-O-CH₂-C H₃
~21Ar-C H₃
~30Ar-C H₂-CH₂-COO-
~36Ar-CH₂-C H₂-COO-
~60-O-C H₂-CH₃
~128Aromatic C H
~129Aromatic C H
~135Aromatic Quaternary C -CH₃
~138Aromatic Quaternary C -CH₂-
~173Ester Carbonyl (C =O)
  • Interpretation: The signal furthest downfield (~173 ppm) is characteristic of an ester carbonyl carbon.[7] The signals in the ~128-138 ppm range correspond to the aromatic carbons. The signal at ~60 ppm is typical for the oxygen-bound methylene carbon of the ethyl group, while the remaining signals in the upfield region (~14-36 ppm) represent the other aliphatic carbons.[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-25 mg of the synthesized, purified ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[8]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure no solid particulates are transferred.[8]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition for ¹H NMR takes a few minutes, while ¹³C NMR may require 20-60 minutes due to the low natural abundance of the ¹³C isotope.[6][8]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks for the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Causality of Choice:

For Ethyl 3-(p-tolyl)propanoate, FTIR is excellent for quickly confirming the presence of the critical ester carbonyl (C=O) group and verifying the aromatic and aliphatic C-H bonds. It serves as a fast, qualitative check that complements the detailed structural data from NMR.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~1735Strong, Sharp C=O StretchEster Carbonyl
~1240 & ~1160Strong C-O StretchEster Linkage
~3020-3080Medium C-H StretchAromatic (sp²) C-H
~2850-2980Medium C-H StretchAliphatic (sp³) C-H
~1610, ~1515Medium C=C StretchAromatic Ring
  • Interpretation: The most telling peak will be the strong, sharp absorption around 1735 cm⁻¹, which is highly characteristic of an ester carbonyl group.[10][11] The presence of both aromatic and aliphatic C-H stretching bands further supports the proposed structure.

Experimental Protocol: FTIR Analysis (Liquid Sample)
  • Instrument Setup: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (KBr) are clean.[12] Run a background spectrum of the empty sample stage to subtract atmospheric interference.[13]

  • Sample Application: Place a single, small drop of the neat liquid ester directly onto the center of the ATR crystal or between two KBr plates.[12]

  • Data Acquisition: Acquire the spectrum. The process is typically complete in under a minute.

  • Cleaning: Thoroughly clean the ATR crystal or KBr plates with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Molecular Weight

GC-MS is a powerful hybrid technique that first separates volatile components of a mixture (GC) and then provides the molecular weight and structural information of each component (MS).[14]

Causality of Choice:

GC-MS serves a dual purpose. The gas chromatogram provides a quantitative measure of the sample's purity; an ideal sample will show a single, sharp peak. The mass spectrometer bombards the eluted compound with electrons, causing ionization and fragmentation. The resulting mass spectrum gives the molecular weight of the compound (from the molecular ion peak, M⁺) and a unique fragmentation pattern that acts as a "molecular fingerprint."[15]

Expected GC-MS Data:

ParameterExpected ResultInterpretation
Gas Chromatogram A single major peakIndicates high purity of the sample.
Mass Spectrum (m/z) Molecular Ion (M⁺): 192.25 Confirms the molecular formula C₁₂H₁₆O₂.[1][2]
Major Fragments: 147, 117, 105, 91Corresponds to logical fragmentations of the molecule, such as the loss of the ethoxy group (-OC₂H₅), the loss of the entire ethyl propanoate side chain, and the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the synthesized ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup: Set up the GC with an appropriate column and temperature program to ensure good separation. Set the MS to scan over a relevant mass range (e.g., m/z 40-400).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.[16]

  • Analysis: The sample is vaporized, carried through the column by an inert gas, separated, and then introduced into the mass spectrometer for analysis.

  • Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion and fragmentation pattern.

Elemental Analysis: The Final Purity Check

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a compound.[17] It is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized, pure substance.

Causality of Choice:

While NMR and MS provide structural information, elemental analysis offers a quantitative confirmation of the compound's elemental composition. For a result to be considered valid, the experimentally determined percentages should be within ±0.4% of the calculated theoretical values, providing a stringent check on purity.[18][19]

Theoretical vs. Experimental Values for C₁₂H₁₆O₂:

ElementTheoretical %Acceptable Experimental Range
Carbon (C)74.97%74.57% - 75.37%
Hydrogen (H)8.39%7.99% - 8.79%
  • Interpretation: If the experimental results from the CHN analyzer fall within the acceptable range, it provides strong evidence that the synthesized compound has the correct elemental formula and is free from significant impurities.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, precisely weighed amount of the highly purified, dry sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated by a gas chromatography column and quantified by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the mass percentages of C and H based on the detector's response.

Workflow and Comparative Summary

The following diagram illustrates the logical workflow for a comprehensive identity confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Conclusion Synth Synthesized Product FTIR FTIR Spectroscopy (Functional Groups) Synth->FTIR Sample Aliquots GCMS GC-MS (Purity & Mol. Weight) Synth->GCMS Sample Aliquots NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) Synth->NMR Sample Aliquots EA Elemental Analysis (Elemental Formula) Synth->EA Sample Aliquots Confirm Identity Confirmed: Ethyl 3-(p-tolyl)propanoate FTIR->Confirm Convergent Data GCMS->Confirm Convergent Data NMR->Confirm Convergent Data EA->Confirm Convergent Data

Sources

Validation

A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl 3-(p-tolyl)propanoate: A Comparative Analysis

For researchers and professionals in organic synthesis and drug development, the efficient and selective construction of molecular frameworks is paramount. Ethyl 3-(p-tolyl)propanoate, a valuable intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in organic synthesis and drug development, the efficient and selective construction of molecular frameworks is paramount. Ethyl 3-(p-tolyl)propanoate, a valuable intermediate in the synthesis of various organic molecules, presents an interesting case study in the selection of catalytic systems. This guide provides an in-depth comparative analysis of various catalytic strategies for the synthesis of this target molecule, offering insights into the rationale behind experimental choices and providing actionable protocols.

Introduction to the Synthesis of Ethyl 3-(p-tolyl)propanoate

Ethyl 3-(p-tolyl)propanoate is an ester that finds application as a building block in the preparation of more complex molecules. The primary challenge in its synthesis lies in the efficient and selective formation of the carbon-carbon bond between the tolyl group and the propanoate moiety, or in the final esterification step. This guide will explore and compare four principal catalytic routes to this molecule:

  • Direct Esterification: The classical approach of esterifying 3-(p-tolyl)propanoic acid.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods for C-C bond formation, including the Heck and Suzuki-Miyaura reactions.

  • Catalytic Hydrogenation: A reductive approach starting from an unsaturated precursor.

  • Enzymatic Synthesis: A green and highly selective biocatalytic alternative.

Each of these strategies employs a distinct class of catalysts, ranging from simple mineral acids to complex organometallic compounds and enzymes. The choice of catalyst has profound implications for yield, purity, cost, and environmental impact.

Comparative Analysis of Catalytic Strategies

Direct Esterification of 3-(p-tolyl)propanoic Acid

This is a straightforward and atom-economical approach that involves the reaction of 3-(p-tolyl)propanoic acid with ethanol in the presence of an acid catalyst. The primary role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid, are commonly used.[1][2] They are highly effective and inexpensive. However, their use is associated with challenges in separation from the reaction mixture, potential for side reactions, and corrosive nature.[2][3]

Heterogeneous Catalysts: Solid acid catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact.[2][3] This class includes ion-exchange resins (e.g., Amberlyst-15), zeolites (e.g., H-ZSM-5, H-beta), and sulfated metal oxides (e.g., sulfated zirconia).[4] The activity of these catalysts is often related to the strength and accessibility of their Brønsted acid sites.[4]

Table 1: Comparison of Acid Catalysts for Esterification Reactions (Representative Data)

CatalystTypeTypical Reaction ConditionsTypical YieldAdvantagesDisadvantagesReference
H₂SO₄HomogeneousReflux in excess ethanol>90%Low cost, high activityCorrosive, difficult to separate[1]
Amberlyst-15Heterogeneous80-120 °C, batch reactor80-95%Reusable, non-corrosiveLower activity than H₂SO₄, thermal stability limits[3]
H-ZSM-5Heterogeneous120-180 °C, fixed-bed reactor70-90%High thermal stability, shape selectivityPotential for pore diffusion limitations[4]
Sulfated ZrO₂Heterogeneous100-150 °C, batch reactor85-95%High activity, good thermal stabilityCan be more expensive to prepare[4]

Experimental Workflow for Acid-Catalyzed Esterification

Caption: Workflow for direct esterification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and offer alternative routes to Ethyl 3-(p-tolyl)propanoate.

The Mizoroki-Heck reaction involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[5] For the synthesis of Ethyl 3-(p-tolyl)propanoate, this would entail the reaction of a p-tolyl halide with ethyl acrylate. Subsequent reduction of the resulting ethyl p-tolylcinnamate would be necessary.

Catalytic System for the Heck Reaction:

  • Palladium Source: Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ are common precursors.[6]

  • Ligands: Phosphine ligands such as PPh₃ or P(o-tol)₃ are often used to stabilize the palladium catalyst and modulate its reactivity.[5]

  • Base: An inorganic or organic base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.[5]

Caption: Heck reaction followed by hydrogenation.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[7][8] A plausible, though less direct, route to Ethyl 3-(p-tolyl)propanoate could involve the coupling of p-tolylboronic acid with a suitable three-carbon electrophile containing a latent or protected carboxylic acid or ester functionality, which might require subsequent transformations.

Catalytic System for Suzuki-Miyaura Coupling:

  • Palladium Source: Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) are frequently employed.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions (Representative Data)

ReactionCatalyst SystemSubstratesTypical YieldAdvantagesDisadvantagesReference
HeckPd(OAc)₂ / PPh₃p-tolyl-I + Ethyl Acrylate80-95% (of cinnamate)Good functional group toleranceRequires a subsequent reduction step[5][10]
SuzukiPd(PPh₃)₄p-tolylboronic acid + Br-CH₂CH₂COOEt70-90%Mild conditions, high functional group toleranceBoronic acids can be expensive, suitable 3-carbon partner needed[9][11]
Catalytic Hydrogenation of Ethyl p-tolylcinnamate

This strategy involves the initial synthesis of ethyl p-tolylcinnamate, for instance via a Heck reaction as described above or a Claisen-Schmidt condensation between p-tolualdehyde and ethyl acetate. The subsequent and crucial step is the selective hydrogenation of the carbon-carbon double bond of the cinnamate ester without affecting the aromatic ring or the ester group.

Catalysts for Hydrogenation: Heterogeneous catalysts are predominantly used for this transformation.

  • Palladium on Carbon (Pd/C): This is the most common and effective catalyst for the reduction of C=C double bonds.[12] It typically provides high yields and selectivity under mild conditions (e.g., balloon pressure of H₂).

  • Ruthenium and Rhodium Catalysts: Catalysts like Ru/C can also be used, but they may be less selective and could also reduce the aromatic ring under more forcing conditions.[13]

  • Transfer Hydrogenation: In this alternative to using gaseous hydrogen, a hydrogen donor molecule such as formic acid or cyclohexadiene is used in the presence of a transition metal catalyst (e.g., palladium).[14]

Table 3: Comparison of Catalysts for Hydrogenation of Cinnamate Derivatives

CatalystHydrogen SourceTypical ConditionsTypical YieldAdvantagesDisadvantagesReference
10% Pd/CH₂ (balloon)Room temp, Ethanol>95%High selectivity, mild conditions, catalyst is recyclableFlammable H₂ gas, catalyst can be pyrophoric[12]
5% Ru/CH₂ (high pressure)High temp & pressureVariableCan reduce other functional groupsLess selective, harsh conditions may be required[13]
Pd/C1,4-cyclohexadieneMicrowave, 100 °C78-99%Avoids use of H₂ gas, rapidRequires a hydrogen donor, microwave equipment[14]
Enzymatic Synthesis

Biocatalysis, particularly using lipases, offers a green and highly selective route for ester synthesis. Lipases can catalyze the esterification of 3-(p-tolyl)propanoic acid with ethanol or the transesterification of another ester with ethanol to produce the desired product.

Enzymes for Ester Synthesis:

  • Immobilized Lipases: Lipases from Candida antarctica (Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia are commonly used.[2][15] Immobilization enhances their stability and allows for easy recovery and reuse.

The primary advantages of enzymatic synthesis are the mild reaction conditions (often room temperature), high selectivity (which can be crucial for complex molecules), and the avoidance of harsh chemicals and byproducts.[2] The main drawbacks can be the slower reaction rates compared to conventional catalysis and the cost of the enzyme.

Table 4: Overview of Enzymatic Synthesis of Esters

EnzymeReaction TypeTypical ConditionsSelectivityAdvantagesDisadvantagesReference
Novozym 435Esterification30-60 °C, organic solvent or solvent-freeHighMild conditions, high selectivity, reusableSlower reaction rates, enzyme cost[2][15]
Lipase PS-CTransesterification30-50 °C, organic solventHighCan be used for kinetic resolutionRequires an ester as a starting material[16]

Detailed Experimental Protocols

Protocol 1: Heterogeneous Acid-Catalyzed Esterification

Objective: To synthesize Ethyl 3-(p-tolyl)propanoate via esterification using Amberlyst-15.

Materials:

  • 3-(p-tolyl)propanoic acid

  • Ethanol (anhydrous)

  • Amberlyst-15 ion-exchange resin

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-(p-tolyl)propanoic acid (1.0 eq), ethanol (10 eq), and Amberlyst-15 (20 wt% of the carboxylic acid).

  • Heat the mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 resin. The resin can be washed with ethanol, dried, and reused.

  • Remove the excess ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to afford pure Ethyl 3-(p-tolyl)propanoate.

Protocol 2: Catalytic Hydrogenation of Ethyl p-tolylcinnamate

Objective: To synthesize Ethyl 3-(p-tolyl)propanoate by hydrogenating Ethyl p-tolylcinnamate.

Materials:

  • Ethyl p-tolylcinnamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (balloon)

  • Celite

Procedure:

  • In a round-bottom flask, dissolve Ethyl p-tolylcinnamate (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 2-6 hours. Monitor the reaction by TLC or GC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield Ethyl 3-(p-tolyl)propanoate, which is often pure enough for most purposes. Further purification can be done by distillation if necessary.

Overall Comparison and Future Outlook

The choice of the optimal catalytic system for the synthesis of Ethyl 3-(p-tolyl)propanoate depends on the specific requirements of the synthesis, including scale, cost, and green chemistry considerations.

Summary Table of Catalytic Strategies

StrategyCatalyst TypeTypical YieldsReaction ConditionsProsCons
Direct EsterificationHomogeneous/Heterogeneous Acid70-95%Moderate to High Temp.Atom economical, straightforwardHomogeneous catalysts are corrosive; heterogeneous can have lower activity
Heck ReactionHomogeneous Palladium80-95% (of intermediate)Moderate Temp.Good functional group toleranceTwo-step process, use of expensive palladium
Suzuki-MiyauraHomogeneous Palladium70-90%Mild to Moderate Temp.Very versatile, mild conditionsRequires specific starting materials, palladium cost
Catalytic HydrogenationHeterogeneous (e.g., Pd/C)>95%MildHigh yield and selectivity, simple work-upRequires a pre-synthesized unsaturated precursor, use of H₂
Enzymatic SynthesisBiocatalyst (Lipase)Variable, can be highMildGreen, highly selective, reusable catalystSlower reaction rates, enzyme cost

For large-scale industrial production, a process involving heterogeneous catalysis, either through direct esterification with a solid acid catalyst or the hydrogenation of a readily available unsaturated precursor, would likely be the most economically viable and environmentally sound approach. For laboratory-scale synthesis, especially when high purity is required and cost is less of a concern, palladium-catalyzed cross-coupling reactions followed by hydrogenation offer a reliable and versatile route. Enzymatic synthesis stands out as a compelling option for applications where sustainability and high selectivity are the primary drivers.

Future research in this area will likely focus on the development of more active and stable heterogeneous catalysts, particularly those derived from earth-abundant and non-toxic metals, as well as the discovery and engineering of more robust and efficient enzymes for biocatalytic esterification.

References

  • A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate is presented, employing a tandem Knoevenagel condensation/alkylidene reduction... (Source: Request PDF)
  • Ethyl 3-(p-tolyl)propanoate | C12H16O2 | CID 15209341 - PubChem. (Source: PubChem)
  • Hydrogenation of Ethyl Cinnam
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • Heck Reaction—St
  • US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents.
  • Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. (Source: NRC Research Press)
  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. - ResearchGate.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. (Source: NIH)
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS C
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate.
  • KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL - Jetir.Org. (Source: Jetir.Org)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (Source: YouTube)
  • Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds - NIH. (Source: NIH)
  • Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound - MDPI. (Source: MDPI)
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - Sci-Hub. (Source: Sci-Hub)
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (Source: MDPI)
  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (Source: MDPI)
  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid | Asian Journal of Chemistry. (Source: Asian Journal of Chemistry)
  • Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol | Request PDF - ResearchGate.
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions - -ORCA - Cardiff University. (Source: Cardiff University)
  • Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol - MDPI. (Source: MDPI)
  • Showing metabocard for Ethyl cinnamate (HMDB0033834)
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - MDPI. (Source: MDPI)
  • Recent Advances in Catalytic Systems for the Sustainable Synthesis of Ethyl Levulinate from Biomass - Journal 2 Universitas PGRI Semarang. (Source: Universitas PGRI Semarang)
  • 7116-41-8 | Ethyl 3-(p-tolyl)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(p-tolyl)propanoate

This guide provides essential safety and logistical information for the proper disposal of ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8), a compound used in various research and development applications.[1][2] Adherenc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8), a compound used in various research and development applications.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

The following protocols are designed to be a self-validating system, grounded in established principles of chemical safety and waste management. While this guide provides a comprehensive framework, it is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal. In the absence of a specific SDS for ethyl 3-(p-tolyl)propanoate, this guide draws upon information from similar ester compounds and general chemical waste management principles.

Initial Hazard Assessment and Waste Characterization

The first and most critical step in proper chemical disposal is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5]

  • Ignitability: Esters can be flammable.[6] For instance, ethyl propionate has a flash point of 108°F (42°C), and liquids with a flash point below 140°F are considered ignitable hazardous waste (EPA waste code D001).[7] It is prudent to assume ethyl 3-(p-tolyl)propanoate may have a similar flashpoint and should be treated as potentially ignitable.

  • Corrosivity: Esters are generally not considered corrosive. An aqueous solution with a pH of 2 or less, or 12.5 or more, is deemed corrosive (EPA waste code D002).[7]

  • Reactivity: This category includes substances that are unstable, react violently with water, or can generate toxic gases. Esters are typically not highly reactive.

  • Toxicity: The toxicity of ethyl 3-(p-tolyl)propanoate is not well-documented in the provided search results. However, if a chemical is found to be fatal to humans in low doses or exhibits certain toxicity levels in animal studies, it can be classified as hazardous waste.[5]

On-Site Waste Management and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[4][8]

Step-by-Step Segregation Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled container for ethyl 3-(p-tolyl)propanoate waste. The original container is often the best choice for waste accumulation.[9]

  • Container Compatibility: Ensure the container is made of a material compatible with the chemical. Glass or chemically resistant plastic containers are generally suitable for esters.[8][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-(p-tolyl)propanoate," and the date accumulation begins.[10]

  • Incompatible Materials: Do not mix ethyl 3-(p-tolyl)propanoate waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to avoid potentially violent reactions.[11][12] Keep it separate from non-hazardous waste.[9]

  • Storage Location: Store the waste container in a well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[12] The storage area should have secondary containment to control any potential leaks or spills.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[9]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Immediate Steps for Spill Control:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[11][13] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[11]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of ethyl 3-(p-tolyl)propanoate.

G cluster_0 Waste Generation & Initial Handling cluster_1 Hazard Assessment & Storage cluster_2 Final Disposal A Ethyl 3-(p-tolyl)propanoate Waste Generated B Is the waste contaminated with other chemicals? A->B C Segregate into a dedicated, labeled container. B->C No D Consult EHS for disposal of mixed waste. B->D Yes E Assume waste is hazardous (ignitable). C->E F Store in a well-ventilated area away from ignition sources. E->F G Ensure secondary containment is in place. F->G H Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. G->H I Waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). H->I J Incineration is the preferred disposal method for flammable organic liquids. I->J

Caption: Disposal workflow for ethyl 3-(p-tolyl)propanoate.

Final Disposal Method

For flammable organic liquids like ethyl 3-(p-tolyl)propanoate, high-temperature incineration is the preferred and most common disposal method.[6][14] This process effectively destroys the chemical, minimizing its environmental impact. Landfilling is generally not a suitable option for liquid organic waste.

Disposal must be conducted through your institution's hazardous waste program or a licensed waste disposal company.[15] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

Quantitative Data Summary

ParameterGuideline/ValueEPA Waste CodeRationale
Ignitability Flash Point < 140°F (60°C)D001Based on similar ester compounds, it is prudent to assume the flash point is below this threshold.[7]
Corrosivity pH ≤ 2 or ≥ 12.5D002Esters are generally not corrosive.[7]
Reactivity Varies (e.g., reacts violently with water)D003Esters are not typically reactive.
Toxicity Based on specific toxicity dataU or P-listed wastesInsufficient data available for ethyl 3-(p-tolyl)propanoate.

Conclusion

The proper disposal of ethyl 3-(p-tolyl)propanoate requires a cautious approach, treating it as a potentially hazardous waste due to its likely ignitability. By following the principles of hazard assessment, proper segregation, safe storage, and utilizing a licensed hazardous waste disposal service, laboratories can ensure the safe and environmentally responsible management of this chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • VLS Environmental Solutions. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: Ethyl-3-phenyl propionate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 3-Oxo-3-(p-Tolyl)Propanoate, 95% Purity, C12H14O3, 25 grams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15209341, Ethyl 3-(p-tolyl)propanoate. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Ethyl 3-(p-tolyl)propanoate

This guide provides essential safety and handling protocols for Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8), a compound utilized in various research and development applications.[1] As your partner in laboratory safe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Ethyl 3-(p-tolyl)propanoate (CAS No. 7116-41-8), a compound utilized in various research and development applications.[1] As your partner in laboratory safety, we aim to provide not just products, but the critical knowledge to use them safely and effectively. This document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.

Chemical Profile and Hazard Assessment

Ethyl 3-(p-tolyl)propanoate is an ester with the molecular formula C₁₂H₁₆O₂.[1][2] While specific hazard data for this compound is limited, its structural similarity to other ethyl esters, such as Ethyl 3-phenylpropionate, allows for a reasoned assessment of potential hazards. It is prudent to treat it as a substance requiring careful handling to avoid contact with skin and eyes and to prevent inhalation of any mists or vapors.[3][4][5]

PropertyValueSource
Molecular Weight 192.25 g/mol [1]
Appearance Liquid[5]
Boiling Point 247 - 249 °C[3]
Flash Point 108 °C[3]
Water Solubility Insoluble[3]

Core Directive: Personal Protective Equipment (PPE)

A proactive approach to PPE is fundamental. The following protocols are designed to provide a comprehensive barrier against potential exposure.

Eye and Face Protection: The First Line of Defense

Directive: Always wear appropriate protective eyeglasses or chemical safety goggles.[3][4]

  • Rationale: The eyes are highly susceptible to chemical splashes. Standard prescription glasses do not offer adequate protection from side splashes. Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4]

  • Best Practice: In situations with a higher risk of splashing, such as when transferring large volumes or working with a reaction under pressure, a face shield should be worn in addition to safety goggles.[5]

Skin and Body Protection: An Impermeable Barrier

Directive: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]

  • Gloves:

    • Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, it is crucial to consult the glove manufacturer's resistance data.

    • Integrity: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated.

  • Lab Coat: A standard laboratory coat should be worn at all times. Ensure it is buttoned to provide maximum coverage.

  • Footwear: Closed-toe shoes are required in any laboratory setting.

Respiratory Protection: Ensuring Clean Air

Directive: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3] However, in situations where vapors or mists may be generated, respiratory protection is necessary.

  • Engineering Controls: The primary method for controlling airborne contaminants is to use engineering controls like a chemical fume hood.[4][5] All work that could generate vapors or aerosols of Ethyl 3-(p-tolyl)propanoate should be performed in a fume hood.

  • Respirator Use: If engineering controls are not sufficient or in an emergency situation, a NIOSH/MSHA approved respirator should be used.[4] The specific type of respirator and cartridge will depend on the concentration of the airborne contaminant.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the chemical. Do not breathe in any mist, vapors, or spray.[3][4]

  • Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][6]

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed:

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup (Minor Spill) cluster_Post_Cleanup Post-Cleanup Evacuate 1. Evacuate & Alert Immediately alert others in the area. Evacuate non-essential personnel. Assess 2. Assess the Spill Is it a minor or major spill? Are you trained to handle it? Evacuate->Assess If safe to do so Don_PPE 3. Don Appropriate PPE Minimum: Goggles, lab coat, double nitrile gloves. Assess->Don_PPE Minor Spill Contain 4. Contain the Spill Use inert absorbent material (sand, vermiculite). Don_PPE->Contain Collect 5. Collect Residue Carefully scoop absorbent material into a labeled waste container. Contain->Collect Clean 6. Clean the Area Decontaminate the spill area with soap and water. Collect->Clean Dispose 7. Dispose of Waste Dispose of waste container according to institutional and local regulations. Clean->Dispose Report 8. Report the Incident Document the spill and response as per your institution's policy. Dispose->Report

Caption: Workflow for managing a minor chemical spill.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.[3]

  • Classification: Determine if the discarded chemical is classified as hazardous waste.

  • Collection: Collect waste Ethyl 3-(p-tolyl)propanoate and any contaminated materials (like absorbent from a spill) in a suitable, closed, and clearly labeled container.[3]

  • Disposal: Arrange for disposal through a licensed waste disposal company. Do not dispose of it down the drain.

Emergency First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with mild soap and water.[6] If irritation occurs, seek medical advice.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these protocols, you can ensure a safe laboratory environment while advancing your critical research.

References

  • Synerzine. Safety Data Sheet for Ethyl-3-phenyl propionate.[Link]

  • Cole-Parmer. Material Safety Data Sheet.[Link]

  • Pharmaffiliates. Ethyl 3-oxo-3-(p- tolyl)propanoate.[Link]

  • PubChem. Ethyl 3-(p-tolyl)propanoate.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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